molecular formula C6H14NO4P B1206151 Dimethyl morpholinophosphoramidate CAS No. 597-25-1

Dimethyl morpholinophosphoramidate

Cat. No.: B1206151
CAS No.: 597-25-1
M. Wt: 195.15 g/mol
InChI Key: BZXUQIDKDGGYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl morpholinophosphoramidate is a clear colorless slightly viscous liquid. (NTP, 1992)

Properties

IUPAC Name

4-dimethoxyphosphorylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO4P/c1-9-12(8,10-2)7-3-5-11-6-4-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXUQIDKDGGYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(N1CCOCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO4P
Record name DIMETHYL MORPHOLINOPHOSPHORAMIDATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20246
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020495
Record name Dimethyl morpholinophosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimethyl morpholinophosphoramidate is a clear colorless slightly viscous liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
Record name DIMETHYL MORPHOLINOPHOSPHORAMIDATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20246
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyl morpholinophosphoramidate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4954
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

401 °F at 768 mmHg (decomposes) (NTP, 1992)
Record name DIMETHYL MORPHOLINOPHOSPHORAMIDATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20246
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 200 °F (NTP, 1992)
Record name DIMETHYL MORPHOLINOPHOSPHORAMIDATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20246
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Record name DIMETHYL MORPHOLINOPHOSPHORAMIDATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20246
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.2237 at 77 °F (NTP, 1992) - Denser than water; will sink
Record name DIMETHYL MORPHOLINOPHOSPHORAMIDATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20246
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

1.4 mmHg at 73 °F ; 2.0 mmHg at 104 °F; 7.1 mmHg at 164.3 °F (NTP, 1992), 1.4 [mmHg]
Record name DIMETHYL MORPHOLINOPHOSPHORAMIDATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20246
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyl morpholinophosphoramidate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4954
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

597-25-1
Record name DIMETHYL MORPHOLINOPHOSPHORAMIDATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20246
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyl morpholinophosphoramidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl morpholinophosphoramidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl morpholinophosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl (morpholin-4-yl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL MORPHOLINOPHOSPHORAMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1B75YF8F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIMETHYL MORPHOLINOPHOSPHORAMIDATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4195
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Morpholinophosphoramidate (CAS 597-25-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword: Understanding the Niche Existence of DMMPA

Dimethyl morpholinophosphoramidate (DMMPA), a seemingly simple organophosphorus compound, presents a unique case study in chemical utility and hazard assessment. Unlike congeners that find broad applications in synthesis or medicine, DMMPA's story is almost exclusively tied to its role as a simulant for highly toxic chemical warfare agents.[1][2] This guide deviates from a standard chemical monograph to reflect this reality. Instead of detailing a wide array of synthetic applications—which are notably absent from the scientific literature—we will delve into the specific properties that make it an effective surrogate, the critical toxicological data that governs its handling, and the analytical methodologies for its characterization.[1] For researchers in defense, toxicology, and environmental science, this document provides a comprehensive, field-proven perspective on a compound defined by what it imitates.

Physicochemical and Structural Characteristics

DMMPA is a clear, colorless, and slightly viscous liquid.[3][4] Its structure, featuring a central phosphorus atom bonded to two methoxy groups and a morpholine ring, is key to its properties.[5] The morpholine moiety, in particular, influences its solubility and physical characteristics.[5]

A compilation of its core physicochemical properties is presented below for rapid reference.

PropertyValueReference(s)
CAS Number 597-25-1[3][5][6]
Molecular Formula C₆H₁₄NO₄P[1][3][5]
Molecular Weight 195.15 g/mol [1][3][6]
IUPAC Name 4-dimethoxyphosphorylmorpholine[3]
Appearance Clear colorless slightly viscous liquid[1][3][4]
Boiling Point ~205 °C (401 °F) at 768 mmHg (decomposes)[3]
Density 1.2237 g/cm³ at 25 °C (77 °F)[3]
Solubility Soluble in water (≥ 100 mg/mL)[1][3]
Vapor Pressure 1.4 mmHg at 23 °C (73 °F)[3]
logP (Octanol/Water) 0.720 (Calculated)[6]

Synthesis and Chemical Reactivity

Synthesis Pathway: A Conceptual Overview

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general and logical approach involves the reaction of a phosphoryl chloride precursor with morpholine. A common method for forming phosphoramidates is the reaction of a dialkyl phosphorochloridate with an amine.

The conceptual workflow for this synthesis is outlined below. The choice of a base (e.g., triethylamine or pyridine) is critical to scavenge the HCl byproduct, driving the reaction to completion and preventing unwanted side reactions. Purification would typically be achieved via vacuum distillation or column chromatography, leveraging the compound's liquid nature and moderate polarity.

Synthesis_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification reagent1 Dimethyl Phosphorochloridate reaction_vessel Reaction Mixture reagent1->reaction_vessel reagent2 Morpholine reagent2->reaction_vessel base Base (e.g., Triethylamine) base->reaction_vessel solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction_vessel workup Aqueous Wash & Solvent Evaporation reaction_vessel->workup Stirring at controlled temp. purification Vacuum Distillation or Chromatography workup->purification Crude Product final_product This compound purification->final_product Purified DMMPA

Caption: Conceptual workflow for the synthesis of DMMPA.

Chemical Reactivity and Stability

DMMPA's reactivity profile is dominated by its susceptibility to hydrolysis. It is water-soluble but will slowly hydrolyze upon exposure to moisture.[1][7] This hydrolysis is significantly accelerated under acidic conditions.[3][7] From a practical standpoint, this necessitates storage in tightly sealed containers under an inert atmosphere to prevent degradation. When heated to decomposition, it emits highly toxic fumes of nitrogen oxides and phosphorus oxides.[7]

Core Application: A Simulant for Anticholinesterase Agents

The primary, and almost exclusive, documented application of DMMPA is as a simulant for highly toxic organophosphorus anticholinesterase agents, such as nerve gases (e.g., Sarin, Soman).[1][2][8]

Causality for its Use as a Simulant:

  • Physical Property Mimicry: Its viscosity, density, and low volatility are comparable to actual nerve agents, making it suitable for testing chemical agent detectors and decontamination procedures without the extreme hazard.[1]

  • Reduced Toxicity: While not harmless (see Section 4.0), its acute toxicity is significantly lower than actual chemical warfare agents, allowing for safer handling in training and research environments.[1][9]

  • Metabolic Tracking: Studies have demonstrated that DMMPA can be detected in urine following various routes of administration, making it a useful tool for studying the total intake and pharmacokinetics of chemical agent exposure in a controlled setting.[1]

It is crucial to understand that DMMPA simulates the physical, not the biological, properties of these agents for defense training purposes.[2][10]

Toxicological Profile and Hazard Management

The toxicological properties of DMMPA have been extensively investigated, primarily by the U.S. National Toxicology Program (NTP), due to the potential for human exposure during its use as a simulant.[2][3][10]

Carcinogenicity and Genotoxicity

Long-term gavage studies in rodents have yielded significant findings regarding DMMPA's carcinogenic potential.[3][11]

FindingSpecies/SystemResultReference(s)
Carcinogenicity F344/N RatsSome evidence of carcinogenicity; increased incidence of mononuclear cell leukemia.[3][11]
Carcinogenicity B6C3F1 MiceNo evidence of carcinogenicity.[3][11]
Mutagenicity Salmonella typhimurium (Ames Test)Negative[3][9]
Mutagenicity Mouse Lymphoma CellsPositive[11]
Genotoxicity Chinese Hamster Ovary CellsInduced sister chromatid exchanges and chromosomal aberrations.[11]

These findings highlight a species-specific carcinogenic effect and underscore the compound's genotoxic potential in mammalian cells. The workflow for such a comprehensive toxicological evaluation, like that performed by the NTP, is complex and multi-staged.

Toxicology_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: Long-Term Bioassay cluster_analysis Phase 3: Endpoint Analysis cluster_genotox Phase 4: Genotoxicity Assays dose_ranging Dose Range-Finding Studies (e.g., 14-day & 13-week) chronic_exposure 2-Year Gavage Administration dose_ranging->chronic_exposure species_selection Species Selection (Rats & Mice) necropsy Gross Necropsy chronic_exposure->necropsy clinical_obs In-life Clinical Observation & Weight Monitoring histopath Histopathological Examination of Tissues necropsy->histopath final_report Evidence of Carcinogenicity Determination histopath->final_report ames Salmonella Mutagenicity (Ames Test) ames->final_report mammalian Mammalian Cell Assays (e.g., Mouse Lymphoma, CHO) mammalian->final_report

Caption: General workflow for toxicology and carcinogenesis studies.[1]

Safety, Handling, and First Aid

Given the toxicological data, stringent safety protocols are mandatory when handling DMMPA.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, Tyvek-type disposable clothing should be worn.[4]

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood.[4]

First Aid Measures:

  • Inhalation: Immediately move the person to fresh air. Seek medical attention even if symptoms do not immediately develop.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of water, followed by washing with soap and water. Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Spectroscopic Analysis and Characterization

Spectroscopic_Analysis_Workflow cluster_techniques Analytical Techniques cluster_data Data Output sample DMMPA Sample (Neat Liquid or Solution) nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (e.g., GC-MS) sample->ms nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies (P=O, C-O, P-O-C) ir->ir_data ms_data Molecular Ion Peak & Fragmentation Pattern ms->ms_data final_id Structural Elucidation & Confirmation nmr_data->final_id ir_data->final_id ms_data->final_id

Caption: Workflow for the comprehensive spectroscopic analysis of DMMPA.[8]

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the methoxy protons (-OCH₃) and the two distinct sets of methylene protons on the morpholine ring (-NCH₂- and -OCH₂-).

  • ³¹P NMR: A single peak characteristic of a phosphoramidate environment.

  • FT-IR: Strong absorbance bands for the P=O stretch, P-O-C, and C-N bonds.

  • Mass Spectrometry (EI): An observable molecular ion peak (m/z 195.15) and characteristic fragmentation patterns, likely involving the loss of methoxy groups or cleavage of the morpholine ring.[8]

Standard Protocol for GC-MS Analysis

The following provides a self-validating protocol for the identification of DMMPA.

Objective: To confirm the identity and purity of a DMMPA sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Sample Preparation: Prepare a dilute solution of DMMPA (approx. 10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[8]

  • Instrumentation: Use a GC-MS system with an electron ionization (EI) source.[8]

  • GC Parameters:

    • Injection Volume: 1 µL.[8]

    • Inlet Temperature: 250 °C.[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[8]

  • MS Parameters:

    • Ionization Energy: 70 eV.[8]

    • Source Temperature: 230 °C.[8]

    • Mass Range: Scan from m/z 40 to 400.[8]

  • Data Analysis & Validation:

    • Identify the chromatographic peak corresponding to DMMPA.

    • Analyze the mass spectrum of this peak. The system is validated if the spectrum contains the expected molecular ion (or a prominent M+H or M-H fragment) and a fragmentation pattern consistent with the known structure of DMMPA.

    • Compare the obtained spectrum against a reference library, such as the NIST Mass Spectral Library, if available.[12]

Conclusion

This compound (CAS 597-25-1) is a compound with a highly specialized and limited scope of application. Its primary value lies in its role as a physical simulant for chemical warfare agents, a function dictated by its physical properties and comparatively lower (though significant) toxicity.[1][9] The extensive toxicological research, particularly the finding of carcinogenicity in rats, serves as a critical reminder of the potential hazards of organophosphorus compounds, even those not designed as active agents.[3][11] For professionals in the fields of defense, environmental monitoring, and toxicology, a thorough understanding of DMMPA's properties, its niche application, and its safety profile is essential for its responsible use in research and training.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 597-25-1). Retrieved from [Link]

  • National Toxicology Program. (1986). NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 298, 1-186. Retrieved from [Link]

  • Haz-Map. (n.d.). This compound. Hazardous Agents. Retrieved from [Link]

  • U.S. EPA. (n.d.). Phosphonic acid, 4-morpholinyl-, dimethyl ester. Substance Details - SRS. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • Bucher, J. R., & Huff, J. (1987). Leukemia induced in rats but not mice by this compound, a simulant anticholinesterase agent. Environmental Health Perspectives, 75, 125-128. Retrieved from [Link]

  • UNEP Publications. (2002). OECD SIDS. DIMETHYL PHOSPHONATE. Retrieved from [Link]

  • National Toxicology Program. (n.d.). TR-298: this compound (CASRN 597-25-1) in F344/N Rats and B6C3F1Mice (Gavage Studies). Retrieved from [Link]

Sources

An In-depth Technical Guide to Dimethyl Morpholinophosphoramidate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Dimethyl morpholinophosphoramidate (DMMPA), an organophosphate compound with a unique and highly specialized range of applications. This document is intended for researchers, scientists, and professionals in drug development and chemical safety who require a detailed understanding of DMMPA's chemical structure, synthesis, and key applications. While DMMPA has seen limited use in broad synthetic or medicinal chemistry, its role as a chemical warfare agent simulant and its well-documented toxicological profile make it a compound of significant interest. This guide will delve into the known physicochemical properties, discuss plausible synthetic routes in the absence of a standardized public protocol, and summarize its primary application and safety considerations.

Introduction

This compound (DMMPA) is an organophosphate compound characterized by a morpholine ring attached to a phosphorus atom, which is also bonded to two methoxy groups.[1][2] Despite its classification as a phosphoramidate, a class of compounds with diverse applications, DMMPA has a notably narrow and specialized history of use.[3][4] Extensive reviews of scientific and patent literature reveal that its primary application has been as a simulant for highly toxic anticholinesterase agents, such as nerve gases.[3][5] Its physical properties mimic those of these hazardous compounds, allowing for its use in training for chemical defense procedures without the associated high toxicity.[5] Consequently, the toxicology of DMMPA has been extensively studied, particularly by the National Toxicology Program (NTP), to understand its potential health effects upon exposure.[2][6]

This guide aims to consolidate the available technical information on DMMPA, providing a valuable resource for professionals who may encounter this compound in the context of chemical defense research, toxicology, or specialized organic synthesis.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is fundamental to its properties and applications. The molecule consists of a central phosphorus atom double-bonded to an oxygen atom, single-bonded to two methoxy (-OCH₃) groups, and single-bonded to the nitrogen atom of a morpholine ring.

Caption: Chemical structure of this compound.

A summary of the key chemical and physical properties of DMMPA is provided in the table below.

PropertyValueReference(s)
IUPAC Name 4-dimethoxyphosphorylmorpholine[7]
CAS Number 597-25-1[7]
Molecular Formula C₆H₁₄NO₄P[7][8]
Molecular Weight 195.15 g/mol [7][8]
Appearance Clear, colorless, slightly viscous liquid[7]
Solubility Water soluble[5]
Stability Slowly hydrolyzes upon exposure to moisture; hydrolysis is rapid in acidic conditions.[5]

Synthesis of this compound

A specific, validated, and publicly available laboratory protocol for the synthesis of this compound is notably absent in the scientific literature. This is likely due to its limited application outside of specialized government and research institutions. However, based on general principles of phosphoramidate synthesis, a plausible synthetic route can be proposed.

General Synthesis Approaches

The formation of the P-N bond in phosphoramidates is typically achieved through several established methods.[8][9] Two common approaches are:

  • Reaction of a Phosphoryl Chloride with an Amine: This is a widely used method where a dialkyl phosphoryl chloride (or a related activated phosphorus species) reacts with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[10]

  • Atherton-Todd Reaction: This reaction involves the in-situ generation of a reactive phosphorus electrophile from a dialkyl phosphite and a carbon tetrahalide (e.g., CCl₄), which then reacts with an amine.[1][11][12]

Proposed Synthetic Route

A likely and straightforward method for the synthesis of DMMPA would involve the reaction of dimethyl chlorophosphate with morpholine. This reaction would be carried out in an inert solvent and in the presence of a tertiary amine base, such as triethylamine, to scavenge the hydrochloric acid formed during the reaction.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products DimethylChlorophosphate Dimethyl Chlorophosphate Reaction Nucleophilic Substitution DimethylChlorophosphate->Reaction Morpholine Morpholine Morpholine->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Base Triethylamine Base->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Salt Triethylammonium Chloride Reaction->Salt Purification Column Chromatography or Distillation Workup->Purification DMMPA This compound Purification->DMMPA

Caption: Proposed workflow for the synthesis of DMMPA.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add dimethyl chlorophosphate (1.0 equivalent) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: Dimethyl chlorophosphate is moisture-sensitive and will hydrolyze.

  • Cooling: The reaction is exothermic, and initial cooling helps to control the reaction rate.

  • Base: Triethylamine is used to neutralize the HCl produced, driving the reaction to completion and preventing the protonation of the morpholine reactant.

  • Aqueous Workup: This series of washes removes the triethylammonium chloride salt and any unreacted starting materials or water-soluble byproducts.

Spectroscopic Data

Detailed experimental spectroscopic data for DMMPA is not widely available in the public domain. However, mass spectrometry data has been published.

  • Mass Spectrum (Electron Ionization): The NIST WebBook provides a mass spectrum for this compound.[13] Key fragments can be observed, which are characteristic of the molecule's structure.

  • NMR Spectroscopy: While experimental ¹H and ¹³C NMR spectra are not readily found in the literature, a predicted ¹³C NMR spectrum can be generated using computational tools.[14][15] Such a prediction would suggest signals corresponding to the methoxy carbons and the four distinct carbons of the morpholine ring. The absence of readily available, experimentally verified NMR data should be noted by researchers.

Key Application: Chemical Warfare Agent Simulant

The most significant and well-documented application of DMMPA is as a simulant for chemical warfare agents (CWAs), particularly nerve agents like Sarin (GB) and Soman (GD).[3][5] Simulants are crucial for the development and testing of protective equipment, decontamination procedures, and detection methods without the extreme hazards associated with live agents.[3][5]

DMMPA is considered a suitable simulant due to the following properties:

  • Similar Physical Properties: Its volatility, viscosity, and other physical characteristics are comparable to certain nerve agents, allowing for realistic testing of agent dispersal and persistence.[3]

  • Lower Toxicity: While not entirely harmless, DMMPA has a significantly lower acute toxicity than actual nerve agents, making it safer to handle in laboratory and field settings.[2][5]

  • Chemical Reactivity: The organophosphate structure provides a similar chemical signature for the development and calibration of detection equipment.

cluster_apps DMMPA This compound (Simulant) Properties Similar Physical Properties (Volatility, Viscosity) Lower Toxicity DMMPA->Properties Applications Applications in Chemical Defense Properties->Applications Testing Testing Protective Equipment Applications->Testing Decon Developing Decontamination Procedures Applications->Decon Detection Calibrating Detection Systems Applications->Detection

Caption: Logical relationship of DMMPA as a CWA simulant.

Safety and Toxicology

Given its primary application, the toxicology of this compound has been thoroughly investigated.[2][6][16]

  • Acute Toxicity: DMMPA exhibits low to moderate acute toxicity.[7]

  • Carcinogenicity: Long-term gavage studies conducted by the National Toxicology Program (NTP) found some evidence of carcinogenicity in male and female F344/N rats, as indicated by an increased incidence of mononuclear cell leukemia.[2][6] However, there was no evidence of carcinogenicity in B6C3F1 mice.[2][6]

  • Mutagenicity: DMMPA was found to be negative in the Salmonella mutagenicity assay.[16]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

References

  • A Review of Chemical Warfare Agent Simulants for the Study of Environmental Behavior. (n.d.). Retrieved from [Link]

  • Atherton–Todd reaction: mechanism, scope and applications. (2014). Beilstein Journals. Retrieved from [Link]

  • COMPARATIVE ANALYSIS OF PHYSICOCHEMICAL CHARACTERISTICS OF CHEMICAL WARFARE AGENTS AND THEIR SIMULANTS. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • NTP technical report on the toxicology and carcinogenesis studies of this compound (Cas no. 597-25-1) in F344/N rats and B6C3F 1 mice. (n.d.). TRiCAT. Retrieved from [Link]

  • NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). (1986). PubMed. Retrieved from [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (2020). PMC - NIH. Retrieved from [Link]

  • Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. (2025). PubMed. Retrieved from [Link]

  • Atherton–Todd reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Atherton-Todd reaction: mechanism, scope and applications. (2014). PubMed. Retrieved from [Link]

  • A phosphoryl radical-initiated Atherton–Todd-type reaction under open air. (n.d.). RSC Publishing. Retrieved from [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023). PMC - NIH. Retrieved from [Link]

  • Strategies for the synthesis of phosphoramidates Previously reported. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound (597-25-1). (n.d.). Chemical Effects in Biological Systems. Retrieved from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of amino acid phosphoramidate monoesters via H-phosphonate intermediates. (n.d.). Retrieved from [Link]

  • TR-298: this compound (CASRN 597-25-1) in F344/N Rats and B6C3F1Mice (Gavage Studies). (n.d.). National Toxicology Program. Retrieved from [Link]

  • Synthesis of Phosphoramidates: A Facile Approach Based on the C–N Bond Formation via Ir-Catalyzed Direct C–H Amidation. (2014). ACS Publications. Retrieved from [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved from [Link]

  • Morpholine, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • An ab Initio Study of the Mechanism of the Atherton-Todd Reaction between Dimethyl Phosphonate and Chloro. (n.d.). Retrieved from [Link]

  • Nerve agent. (n.d.). Wikipedia. Retrieved from [Link]

  • Physicochemical Properties & Relative Toxicity of Chemical Warfare Agents. (n.d.). Retrieved from [Link]

  • Chemical warfare agents: Structure, properties, decontamination (part 1). (2024). Retrieved from [Link]

  • This compound. (n.d.). gsrs. Retrieved from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

  • (Dimethylamino)phosphonic dichloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC. Retrieved from [Link]

  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (n.d.). Google Patents.
  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. (2023). PMC - NIH. Retrieved from [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved from [Link]

  • Progress of reaction for continuous formation of N-chloromorpholine. (n.d.). ResearchGate. Retrieved from [Link]

  • Dimethyl methylphosphonate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Predict 13C NMR spectra. (n.d.). Cheminfo.org. Retrieved from [Link]

  • Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Dimethyl Morpholinophosphoramidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the spectroscopic data for Dimethyl morpholinophosphoramidate (DMMPA), a compound of interest in various research fields. As an organophosphorus compound, DMMPA's structural elucidation relies heavily on a multi-technique spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically applied to confirm the identity, purity, and structure of this molecule.

Molecular Structure and Spectroscopic Relevance

This compound (CAS: 597-25-1, Formula: C₆H₁₄NO₄P, MW: 195.15 g/mol ) possesses a unique structure featuring a central phosphorus atom bonded to two methoxy groups, a morpholine ring via a nitrogen atom, and a phosphoryl oxygen. Each of these functional groups imparts distinct and predictable signatures in various spectroscopic analyses. Understanding this structure is paramount to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of ¹H, ¹³C, and ³¹P nuclei. For DMMPA, a combination of these three experiments provides an unambiguous confirmation of its covalent framework.

Experimental Protocol: NMR Analysis

The following outlines a standard protocol for the NMR analysis of a small organic molecule like DMMPA. The causality behind these steps is to ensure a high-quality, high-resolution spectrum from a pure, homogeneous sample.

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity DMMPA in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals in the spectral regions of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0 ppm. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used and referenced to 0 ppm.[1]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Requires a greater number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling (e.g., broadband decoupling) is standardly applied to simplify the spectrum into single lines for each unique carbon environment.

    • ³¹P NMR: As ³¹P has a 100% natural abundance, spectra can be acquired relatively quickly.[2] Proton decoupling is typically used to simplify the spectrum.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum of DMMPA is expected to show three distinct sets of signals corresponding to the methoxy protons and the two different types of methylene protons in the morpholine ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Interpretation
~ 3.75Doublet6H-OCH₃These protons are on the methoxy groups. They are deshielded by the adjacent oxygen atoms. The signal is split into a doublet due to coupling with the phosphorus nucleus (³JP-H ≈ 11 Hz).
~ 3.65Triplet4H-N-CH₂-CH₂-O-These are the methylene protons of the morpholine ring adjacent to the oxygen atom. They are deshielded by the oxygen and appear as a triplet due to coupling with the adjacent methylene protons.
~ 3.15Multiplet4H-P-N-CH₂-These are the methylene protons of the morpholine ring adjacent to the nitrogen atom. Their signal is more complex due to coupling with both the adjacent methylene protons and the phosphorus nucleus.

The integration values (6H, 4H, 4H) are crucial for confirming the number of protons in each unique environment, validating the presence of the two methoxy groups and the morpholine ring.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon backbone of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Interpretation
~ 67.0-N-CH₂-C H₂-O-These carbon atoms are adjacent to the morpholine oxygen, resulting in a downfield shift.
~ 52.0-O-CH₃The methoxy carbons are deshielded by their attached oxygen. This signal may appear as a doublet due to two-bond coupling with the phosphorus atom (²JP-C).
~ 45.0-P-N-CH₂-These carbons are adjacent to the nitrogen atom. This signal is also expected to be a doublet due to two-bond coupling with phosphorus (²JP-C).
³¹P NMR Spectroscopy: Predicted Data and Interpretation

³¹P NMR is highly diagnostic for organophosphorus compounds due to its wide chemical shift range and the 100% natural abundance of the ³¹P nucleus.[2]

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Interpretation
+5 to +15SingletP=OIn a proton-decoupled spectrum, the phosphorus atom will appear as a single sharp peak. The chemical shift is characteristic of pentavalent phosphorus in a phosphoramidate environment.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint.

Experimental Protocol: IR Analysis
  • Sample Preparation: For a liquid sample like DMMPA, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. These materials are transparent to mid-range IR radiation.

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

  • Background Scan: Perform a background scan of the empty spectrometer to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Predicted Data and Interpretation

The IR spectrum of DMMPA is dominated by strong absorptions corresponding to the phosphoryl and ether linkages. Data from analogous compounds like dimethyl methylphosphonate (DMMP) helps in making reliable assignments.[4][5]

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
2950-2850C-H stretchAliphatic (methoxy, morpholine)Confirms the presence of sp³ C-H bonds.
~1270P=O stretchPhosphorylA very strong and sharp absorption, highly characteristic of the phosphoryl group. This is one of the most diagnostic peaks in the spectrum.[4]
~1180C-N stretchAmineIndicates the bond between the morpholine ring and the phosphorus atom.
~1110C-O-C stretchEther (morpholine)Strong absorption confirming the ether linkage within the morpholine ring.
~1040P-O-C stretchPhosphate esterA strong, broad absorption characteristic of the phosphorus-oxygen-carbon single bonds.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Electron Ionization MS
  • Sample Introduction: Inject a dilute solution of DMMPA into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet. The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule, creating a positively charged radical cation called the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Data and Interpretation

The mass spectrum of DMMPA from the NIST database serves as the primary reference for this analysis.[6] The molecular ion peak (M⁺•) is expected at m/z 195, corresponding to the molecular weight of the compound.

m/z ValueProposed FragmentFormulaInterpretation
195[C₆H₁₄NO₄P]⁺•M⁺•Molecular Ion
164[C₅H₁₁NO₃P]⁺•[M - OCH₃]⁺Loss of a methoxy radical.
138[C₄H₁₀NOP]⁺•[M - PO₂CH₃]⁺•Cleavage of the P-N bond with rearrangement.
109[C₂H₆O₃P]⁺[P(O)(OCH₃)₂]⁺Dimethyl phosphate fragment.
86[C₄H₈NO]⁺[Morpholine-N=O]⁺Morpholine fragment after cleavage of the P-N bond.

The fragmentation pattern provides a self-validating system. The observed fragments can be logically derived from the parent structure, confirming the connectivity of the methoxy, phosphoryl, and morpholine moieties.

G cluster_main Proposed Fragmentation Pathway mol DMMPA m/z = 195 frag1 [M - OCH₃]⁺ m/z = 164 mol->frag1 - •OCH₃ frag2 [Morpholine-N=O]⁺ m/z = 86 mol->frag2 P-N Cleavage frag3 [P(O)(OCH₃)₂]⁺ m/z = 109 mol->frag3 P-N Cleavage

Caption: Key fragmentation steps for this compound in EI-MS.

Conclusion

The comprehensive analysis using ¹H, ¹³C, and ³¹P NMR, IR spectroscopy, and mass spectrometry provides a cohesive and definitive characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy maps out the C-H-P framework, IR spectroscopy identifies the key functional groups (P=O, P-O-C, C-O-C), and mass spectrometry confirms the molecular weight and the primary structural subunits through fragmentation analysis. Together, these methods provide the necessary evidence to rigorously confirm the structure and purity of the compound, which is an essential requirement for any research or development application.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Magritek. (2022). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • NPTEL-NOC IITM. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Mid-infrared absorption spectra of dimethyl methylphosphonate as molecular simulant of nerve agents. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Dimethyl methylphosphonate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Navigating the Formulation Frontier: An In-Depth Technical Guide to the Solubility of Dimethyl Morpholinophosphoramidate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of successful formulation and application. This guide provides a comprehensive technical overview of the solubility of Dimethyl morpholinophosphoramidate (DMMPA), a compound of interest in various research contexts. While extensive quantitative data in a broad range of organic solvents is not widely documented in public literature, this guide synthesizes the available information, discusses its physicochemical properties, and critically, provides a robust experimental framework for determining its solubility in-house.

Introduction to this compound (DMMPA)

This compound (CAS 597-25-1) is an organophosphorus compound characterized by a morpholine ring attached to a phosphoramidate core.[1][2] It presents as a clear, colorless, and slightly viscous liquid.[3][4] A thorough understanding of its solubility is paramount for applications ranging from synthetic chemistry to the development of stable formulations for toxicological and pharmacological studies.[1][4]

Physicochemical Properties at a Glance

A compound's solubility is intrinsically linked to its physical and chemical characteristics. Key properties of DMMPA are summarized below, providing a foundational understanding of its expected behavior in different solvent environments.

PropertyValueReference
Molecular Formula C₆H₁₄NO₄P[3][4]
Molecular Weight 195.15 g/mol [3]
Appearance Clear colorless slightly viscous liquid[3][4]
Boiling Point 205 °C at 768 mmHg (decomposes)[3]
Density 1.2237 g/cm³ at 25 °C[3]
Vapor Pressure 1.4 mmHg at 23 °C[3]
Water Solubility ≥ 100 mg/mL at 18 °C[3]
Stability Slowly hydrolyzes in the presence of moisture; hydrolysis is rapid in acidic conditions.[3][4]

The high water solubility of DMMPA suggests a polar nature, which is a critical factor in predicting its solubility in organic solvents.[3] The presence of the polar phosphoramidate group and the morpholine ring contributes to its hydrophilic character.[1]

Solubility Profile of this compound

While specific quantitative data is sparse, general solubility characteristics can be inferred from its structure and the available information.

Aqueous Solubility: DMMPA is well-documented as being water-soluble.[3][4] The PubChem database specifies a solubility of greater than or equal to 100 mg/mL at 18°C, indicating high aqueous solubility.[3]

Organic Solvent Solubility: General statements suggest that DMMPA has moderate solubility in polar solvents.[1] Based on the principle of "like dissolves like," we can anticipate the following trends:

  • High Solubility Expected in: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile). These solvents can engage in hydrogen bonding or strong dipole-dipole interactions with the polar moieties of DMMPA.

  • Moderate to Low Solubility Expected in: Solvents of intermediate polarity (e.g., acetone, ethyl acetate).

  • Poor Solubility Expected in: Non-polar solvents (e.g., hexane, toluene, diethyl ether). The lack of polar functional groups in these solvents makes them poor candidates for solvating the highly polar DMMPA molecule.

Given the limited published data, experimental determination of solubility in specific organic solvents is essential for any formulation work.

Experimental Determination of DMMPA Solubility: A Validated Protocol

The following section provides a detailed, step-by-step methodology for the accurate determination of DMMPA solubility in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring trustworthy and reproducible results.

Principle

The equilibrium solubility is determined by preparing a saturated solution of DMMPA in the chosen solvent, allowing it to equilibrate, and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • This compound (analytical grade)

  • Organic solvent of choice (anhydrous, high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a suitable detector (e.g., Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD)) or a validated HPLC method.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess DMMPA to a known volume of solvent in a vial B Seal vial tightly A->B Step 1 C Place vial in a constant temperature shaker B->C D Equilibrate for a defined period (e.g., 24-48 hours) C->D Step 2 E Centrifuge the vial to pellet excess solid D->E F Carefully collect the supernatant E->F Step 3 G Filter the supernatant using a syringe filter F->G Step 4 H Prepare serial dilutions of the filtered supernatant G->H I Analyze samples by GC or HPLC against a standard curve H->I Step 5 J Calculate the concentration (solubility) I->J Step 6

Caption: Workflow for determining the solubility of DMMPA.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • To a series of vials, add a known volume (e.g., 2 mL) of the selected organic solvent.

    • Add an excess amount of DMMPA to each vial to ensure that a saturated solution is formed. The presence of undissolved solid after equilibration is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution has reached a steady state.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved DMMPA.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Filtration:

    • To remove any remaining solid microparticles, filter the collected supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtered supernatant using the same organic solvent.

    • Quantify the concentration of DMMPA in the diluted samples using a pre-validated analytical method, such as Gas Chromatography (GC).[5][6] A standard curve prepared with known concentrations of DMMPA in the same solvent is required for accurate quantification.

  • Calculation:

    • Calculate the concentration of DMMPA in the original, undiluted supernatant based on the dilution factor. This concentration represents the solubility of DMMPA in the chosen solvent at the specified temperature.

Analytical Considerations for Quantification

Accurate quantification is critical for reliable solubility data. Gas chromatography is a well-established technique for the analysis of organophosphorus compounds.[6]

  • Detector: A Flame Photometric Detector (FPD) in phosphorus mode or a Nitrogen-Phosphorus Detector (NPD) is recommended for high sensitivity and selectivity for DMMPA.

  • Column: A mid-polarity capillary column is typically suitable for the separation.

  • Internal Standard: The use of an internal standard can improve the precision of the quantification.

  • Method Validation: The analytical method should be validated for linearity, accuracy, and precision over the expected concentration range.

Conclusion

While the publicly available data on the solubility of this compound in a wide array of organic solvents is limited, its physicochemical properties indicate a preference for polar solvents. For drug development and other research professionals requiring precise solubility data, the experimental protocol detailed in this guide provides a robust and reliable framework for in-house determination. By following this methodology, researchers can generate the critical data needed to advance their formulation and application development with confidence.

References

  • Google. (2026). Current time in Mower County, US.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

  • Mitchell, B. L., Billingsley, B. G., & Logue, B. A. (2013). Rapid quantification of dimethyl methylphosphonate from activated carbon particles by static headspace gas chromatography mass spectrometry. Journal of Chromatography A, 1293, 120–125. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

The Dual Facets of Deception: An In-Depth Technical Guide to Dimethyl Morpholinophosphoramidate as a G-Series Nerve Agent Simulant

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Safe Simulation

In the realm of chemical defense research and preparedness, the use of live chemical warfare agents (CWAs) for training and equipment testing is fraught with extreme hazard and logistical complexities. This necessitates the use of simulants—compounds that mimic the properties of actual agents without their high toxicity. Dimethyl morpholinophosphoramidate (DMMPA) is an organophosphorus compound that has been utilized as a simulant for G-series nerve agents, such as Sarin (GB) and Soman (GD).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of DMMPA as a simulant, its toxicological profile, and relevant experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

DMMPA is a colorless, slightly viscous liquid with good water solubility.[1] Its primary role as a simulant is to replicate the physical properties of G-series agents, such as volatility, persistence, and detectability, which are crucial for training personnel in detection, decontamination, and personal protection procedures.[1][3] While it is classified as an organophosphate and referred to as an anticholinesterase simulant, its biological activity is significantly lower than that of actual nerve agents.[2]

Mechanism of Action: A Tale of Physical Mimicry and Attenuated Biology

The utility of this compound (DMMPA) as a simulant for G-series nerve agents is a study in contrasts: it is a high-fidelity mimic of physical characteristics, yet a significantly less potent analog in its biological effects. This dichotomy is central to its purpose – to provide a safe and realistic training and testing alternative to live agents.

Primary Role: Physical Property Simulation

The core function of DMMPA is to replicate the physical behavior of G-series nerve agents. This allows for the realistic training of personnel and the testing of equipment and procedures without the extreme danger posed by actual chemical warfare agents.[1] The key physical properties that DMMPA simulates include:

  • Volatility and Vapor Pressure: The rate at which an agent evaporates and creates a vapor hazard is a critical parameter in chemical defense. DMMPA's volatility is in a range that allows for the simulation of the airborne threat posed by G-series agents.

  • Persistence: The duration for which an agent remains a hazard in the environment is a key tactical consideration. DMMPA's persistence on various surfaces can be used to model the longevity of G-series agents under different environmental conditions.

  • Detection Signatures: Chemical agent detectors are designed to identify specific chemical signatures. DMMPA's molecular structure and properties provide a realistic target for various detection technologies, allowing for the training of personnel in the use of these instruments.[1]

Biological Interaction: The Attenuated Anticholinesterase Activity

As an organophosphorus compound, DMMPA is structurally related to nerve agents and is thus described as a proposed anticholinesterase simulant.[2] The primary mechanism of toxicity for G-series nerve agents is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[4] AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

Organophosphates, including nerve agents, act as inhibitors of AChE by phosphorylating the serine hydroxyl group in the active site of the enzyme. This covalent modification renders the enzyme unable to break down acetylcholine. The resulting accumulation of acetylcholine in the synapses leads to a cholinergic crisis, characterized by a range of symptoms including convulsions, respiratory failure, and ultimately, death.[4]

The following diagram illustrates the general mechanism of acetylcholinesterase inhibition by organophosphorus compounds, which serves as the theoretical basis for the anticholinesterase properties of both nerve agents and their simulants like DMMPA.

AChE_Inhibition General Mechanism of Acetylcholinesterase Inhibition by Organophosphates cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Organophosphate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Inhibited_AChE Inhibited AChE (Phosphorylated) OP Organophosphate (e.g., DMMPA) OP->AChE Inhibition

Caption: General mechanism of acetylcholinesterase inhibition by organophosphates.

Comparative Analysis: DMMPA vs. G-Series Nerve Agents

To understand the utility of DMMPA as a simulant, it is essential to compare its physicochemical properties with those of the G-series nerve agents it is designed to mimic. The following table provides a comparative summary.

PropertyThis compound (DMMPA)Sarin (GB)Soman (GD)
CAS Number 597-25-1[6]107-44-896-64-0
Molecular Formula C₆H₁₄NO₄P[7]C₄H₁₀FO₂PC₇H₁₆FO₂P
Molecular Weight ( g/mol ) 195.15[7]140.09182.18
Appearance Colorless liquid[1]Colorless liquidColorless liquid
Boiling Point (°C) 115 (at 1 mmHg)[8]158198
Vapor Pressure (mmHg at 25°C) ~0.012.90.4
Water Solubility Soluble[1]MiscibleSparingly soluble
Toxicity (LD₅₀, mg/kg, rat, oral) >2000[5]0.01 (estimated)0.005 (estimated)

Note: Toxicity values for nerve agents are estimates and can vary based on the route of exposure and species.

Toxicological Profile: A Simulant, Not a Placebo

While significantly less toxic than G-series nerve agents, DMMPA is not without its own toxicological concerns. It is crucial for researchers and professionals handling this compound to be aware of its potential health effects.

Long-term toxicology and carcinogenesis studies conducted by the National Toxicology Program (NTP) in the United States have provided valuable insights into the chronic effects of DMMPA.[3] In two-year gavage studies, DMMPA was found to induce a dose-related increase in the incidence of mononuclear cell leukemia in both male and female Fischer 344/N rats.[5] However, no evidence of carcinogenicity was observed in B6C3F1 mice under similar study conditions.[5]

DMMPA has also been evaluated for mutagenicity. It was not found to be mutagenic in Salmonella typhimurium assays, but it did show mutagenic activity in mouse lymphoma cells and induced chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary cells.[5]

These findings underscore the importance of handling DMMPA with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in well-ventilated areas.

Experimental Protocols

The evaluation of chemical warfare agent simulants involves a range of experimental procedures to assess their physical and chemical properties, as well as their suitability for specific applications. Below are representative protocols for the detection and decontamination of DMMPA.

Protocol 1: Detection of DMMPA using Thermal Desorption-Ion Mobility Spectrometry (TD-IMS)

This protocol outlines a general procedure for the detection of DMMPA from surfaces, a critical capability for training in contamination avoidance and site assessment.

Objective: To detect the presence of DMMPA on a surface using TD-IMS.

Materials:

  • Thermal Desorption-Ion Mobility Spectrometer

  • DMMPA standard solution in a suitable solvent (e.g., methanol)

  • Micropipette

  • Sample swabs or wipes

  • Surface material for testing (e.g., glass, metal, painted surface)

  • Personal Protective Equipment (gloves, lab coat, safety glasses)

Procedure:

  • Sample Preparation:

    • Spike a known amount of DMMPA standard solution onto the test surface using a micropipette.

    • Allow the solvent to evaporate completely.

  • Sample Collection:

    • Wipe the contaminated surface with a sample swab.

  • Instrument Analysis:

    • Place the swab into the thermal desorber of the IMS instrument.

    • Initiate the analysis sequence. The instrument will heat the swab, vaporizing the DMMPA, which is then drawn into the ionization and drift tube regions of the spectrometer.

  • Data Interpretation:

    • The IMS will produce a plasmagram showing peaks corresponding to the drift times of the ionized DMMPA molecules.

    • Compare the drift time of the detected peak with that of a known DMMPA standard to confirm its identity.

TD_IMS_Workflow Workflow for DMMPA Detection using TD-IMS Start Start Contamination Surface Contamination with DMMPA Start->Contamination Swabbing Sample Collection (Swabbing) Contamination->Swabbing Desorption Thermal Desorption Swabbing->Desorption Ionization Ionization Desorption->Ionization Drift_Tube Separation in Drift Tube Ionization->Drift_Tube Detection Detection Drift_Tube->Detection Analysis Data Analysis (Plasmagram) Detection->Analysis End End Analysis->End

Caption: A typical workflow for the detection of DMMPA using TD-IMS.

Protocol 2: Evaluation of Decontamination Efficacy

This protocol provides a framework for assessing the effectiveness of a decontamination solution or procedure in removing DMMPA from a surface.

Objective: To quantify the removal of DMMPA from a surface following a decontamination procedure.

Materials:

  • DMMPA standard solution

  • Decontamination solution to be tested

  • Test surfaces (e.g., coupons of relevant materials)

  • Application materials (sprayers, cloths)

  • Extraction solvent (e.g., isopropanol)

  • Vials for sample collection

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

  • Personal Protective Equipment

Procedure:

  • Surface Contamination:

    • Apply a known quantity of DMMPA to a defined area on the test surface.

    • Allow the simulant to set for a specified period.

  • Decontamination:

    • Apply the decontamination solution to the contaminated area using the prescribed procedure (e.g., spraying and wiping).

    • Allow for the specified contact time.

  • Residual Contamination Assessment:

    • Extract any remaining DMMPA from the surface using a swab wetted with the extraction solvent.

    • Place the swab in a vial containing a known volume of the extraction solvent.

    • Vortex or sonicate the vial to ensure complete extraction of the analyte from the swab.

  • Quantification:

    • Analyze the extraction solvent using GC-MS to determine the concentration of residual DMMPA.

    • Calculate the percentage of DMMPA removed by the decontamination procedure.

Conclusion: A Valuable Tool with Acknowledged Limitations

This compound serves as a valuable and necessary tool in the field of chemical defense, enabling realistic training and testing without the extreme hazards associated with live G-series nerve agents. Its primary mechanism of action as a simulant is the faithful mimicry of the physical properties of these agents. While its organophosphate structure suggests an interaction with acetylcholinesterase, its biological potency is significantly attenuated, a critical safety feature. The lack of publicly available detailed kinetic data on its enzyme inhibition underscores its primary role as a physical simulant. Researchers and professionals utilizing DMMPA must be cognizant of its own toxicological profile, particularly its carcinogenic potential in rats, and handle it with appropriate safety measures. The experimental protocols provided herein offer a foundation for the continued evaluation and effective use of DMMPA in enhancing preparedness against chemical threats.

References

  • BenchChem. (n.d.). This compound: A Review of Limited Applications and Toxicological Profile. Retrieved from a relevant scientific data aggregator.[1]

  • Haz-Map. (n.d.). This compound. Retrieved from the National Library of Medicine's Hazardous Substances Data Bank.[2]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[9]

  • National Toxicology Program. (1986). NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 298, 1-186.[3]

  • Worek, F., Thiermann, H., Szinicz, L., & Eyer, P. (1999). Dimethylphosphoryl-inhibited human cholinesterases: inhibition, reactivation, and aging kinetics. Archives of Toxicology, 73(1), 7-14.[10]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.[4]

  • PubChem. (n.d.). This compound. Retrieved from [Link]8]

  • ResearchGate. (n.d.). Physical and chemical properties of main organophosphorous nerve agents.
  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]6]

  • Grodner, B., Napiórkowska, M., & Pisklak, D. M. (2021). In Vitro and In Silico Kinetic Studies of Patented 1,7-diEthyl and 1,7-diMethyl Aminoalkanol Derivatives as New Inhibitors of Acetylcholinesterase. Molecules, 26(24), 7586.[6]

  • Worek, F., et al. (1999). Dimethylphosphoryl-inhibited human cholinesterases: inhibition, reactivation, and aging kinetics. Archives of toxicology, 73(1), 7-14.[10]

  • ResearchGate. (n.d.). Chemical structures of various G-series and V-series nerve agents and their simulants. Retrieved from a relevant scientific publication on ResearchGate.[11]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]6]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.[9]

  • National Toxicology Program. (1986). Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). (NTP TR 298). U.S. Department of Health and Human Services, Public Health Service, National Institutes of Health.[3]

Sources

An In-depth Technical Guide to the Toxicological Profile of Dimethyl Morpholinophosphoramidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the toxicological properties of Dimethyl morpholinophosphoramidate (DMMPA), an organophosphorus compound primarily utilized as a chemical agent simulant in military and defense research. While developed to mimic the physical characteristics of highly toxic anticholinesterase nerve agents, DMMPA itself exhibits a unique toxicological profile that warrants detailed examination. This document synthesizes findings from pivotal studies to offer an in-depth perspective on its carcinogenic, genotoxic, and systemic effects, providing a critical resource for professionals in toxicology and drug development.

Chemical and Physical Properties

DMMPA is a clear, colorless, and slightly viscous liquid.[1] Key chemical identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 597-25-1[1][2]
Molecular Formula C₆H₁₄NO₄P[1][3][4]
Molecular Weight 195.15 g/mol [1][3][4]
Appearance Clear colorless slightly viscous liquid[1][3]
Solubility Water soluble[1][5]
Stability Slowly hydrolyzes upon exposure to moisture; hydrolysis is rapid in acidic conditions.[1][5]

Mechanism of Action and Toxicological Relevance

As an organophosphorus compound, DMMPA's primary toxicological concern is its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[6][7] Inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and a subsequent cholinergic crisis.[6] While DMMPA is used as a simulant for potent AChE inhibitors, its own inhibitory activity is significantly lower, contributing to its use as a relatively safe training surrogate.[1]

The following diagram illustrates the general mechanism of AChE inhibition by organophosphorus compounds.

cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_inhibition Organophosphate Inhibition Action Potential Action Potential ACh Release ACh Release Action Potential->ACh Release ACh ACh ACh Release->ACh releases AChE Inhibited AChE ACh->AChE binds to Postsynaptic Receptors Postsynaptic Receptors ACh->Postsynaptic Receptors activates Choline + Acetate Choline + Acetate AChE->Choline + Acetate hydrolyzes Signal Transduction Signal Transduction Postsynaptic Receptors->Signal Transduction DMMPA DMMPA DMMPA->AChE phosphorylates

Caption: Cholinergic synapse function and organophosphate inhibition.

Carcinogenicity

Long-term toxicological studies, primarily conducted by the National Toxicology Program (NTP), have revealed evidence of carcinogenicity for DMMPA in rats.[3][8][9]

Key Findings:
  • F344/N Rats: There was some evidence of carcinogenicity in both male and female F344/N rats, as indicated by increased incidences of mononuclear cell leukemia.[3][9][10] This effect was dose-related.[9]

  • B6C3F1 Mice: In contrast, there was no evidence of carcinogenicity in male or female B6C3F1 mice administered DMMPA.[3][9]

The table below summarizes the incidence of mononuclear cell leukemia in the 2-year gavage study in rats.[9]

SpeciesSexDose Group (mg/kg)Incidence of Mononuclear Cell Leukemia
F344/N Rat Male0 (Control)14/50
15021/50
30019/50
60025/50
F344/N Rat Female0 (Control)9/50
15013/50
30012/49
60018/50

The following diagram outlines the general workflow for a long-term toxicology and carcinogenesis study, such as the one conducted for DMMPA by the NTP.[1]

Dose Selection Dose Selection Animal Acclimation Animal Acclimation Dose Selection->Animal Acclimation Chronic Exposure Chronic Exposure Animal Acclimation->Chronic Exposure In-life Observations In-life Observations Chronic Exposure->In-life Observations Terminal Sacrifice Terminal Sacrifice In-life Observations->Terminal Sacrifice Necropsy & Histopathology Necropsy & Histopathology Terminal Sacrifice->Necropsy & Histopathology Data Analysis Data Analysis Necropsy & Histopathology->Data Analysis Evidence of Carcinogenicity Determination Evidence of Carcinogenicity Determination Data Analysis->Evidence of Carcinogenicity Determination

Caption: General workflow for toxicology and carcinogenesis studies.

Genotoxicity

The genotoxic potential of DMMPA has been evaluated in a battery of in vitro assays with mixed results.

  • Bacterial Reverse Mutation Assay (Ames Test): DMMPA was not mutagenic in various strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537), with or without metabolic activation.[3][9] The highest ineffective dose tested was 10,000 µ g/plate .[3]

  • Mouse Lymphoma Assay: DMMPA was found to be mutagenic in L5178Y mouse lymphoma cells.[9][10]

  • Chromosomal Aberrations and Sister Chromatid Exchanges: In Chinese hamster ovary (CHO) cells, DMMPA induced both chromosomal aberrations and sister chromatid exchanges.[9][10]

These findings suggest that while DMMPA does not appear to be a point mutagen in bacteria, it can induce clastogenic and mutagenic effects in mammalian cells.

Acute and Other Toxicities

DMMPA exhibits low acute toxicity.[3] Studies in mice, rats, and rabbits have indicated that the compound is "remarkably nontoxic" upon acute exposure.[3] Dermal application for 28 days in rats and rabbits produced no evidence of skin damage.[3]

Reproductive and Developmental Toxicity

Limited data is available on the reproductive and developmental toxicity of DMMPA. One study reported that 100 days of dermal application to both male and female rats did not affect breeding.[3][10] The highest dose with no observed effect was 0.5 g/kg/day.[3]

Experimental Protocols

In Vivo Carcinogenicity Bioassay (NTP Gavage Study)

A detailed protocol for a 2-year carcinogenicity study, based on NTP guidelines, is outlined below.

  • Animal Selection and Acclimation:

    • Select healthy F344/N rats and B6C3F1 mice, typically 5-6 weeks old.

    • Acclimate animals to the laboratory environment for at least two weeks.

    • Randomly assign animals to control and dosed groups (typically 50 animals per sex per group).

  • Dose Preparation and Administration:

    • Prepare DMMPA in a suitable vehicle, such as corn oil.

    • Administer the test substance by gavage five days a week for 104 weeks.

    • Dose volumes should be based on the most recent body weight measurements.

  • In-life Observations:

    • Conduct clinical observations twice daily for signs of toxicity.

    • Record body weights weekly for the first 13 weeks and monthly thereafter.

    • Perform detailed clinical examinations at regular intervals.

  • Terminal Procedures:

    • At the end of the 2-year period, euthanize all surviving animals.

    • Conduct a complete necropsy on all animals, including those that die prematurely.

    • Collect and preserve all major tissues and organs in a suitable fixative (e.g., 10% neutral buffered formalin).

  • Histopathological Examination:

    • Process, embed, section, and stain all preserved tissues.

    • A qualified pathologist should perform a microscopic examination of all tissues from control and high-dose groups.

    • Examine target tissues from lower-dose groups as necessary.

  • Data Analysis:

    • Statistically analyze tumor incidence and other pathological findings.

    • Evaluate the evidence for carcinogenicity based on the study results.

In Vitro Mammalian Cell Genotoxicity Assay (Mouse Lymphoma Assay)

The following provides a general methodology for the mouse lymphoma assay.

  • Cell Culture:

    • Culture L5178Y/TK+/- mouse lymphoma cells in a suitable medium.

  • Treatment:

    • Expose cells to a range of DMMPA concentrations, with and without an exogenous metabolic activation system (S9 mix).

    • Include appropriate negative and positive controls.

  • Expression Period:

    • After treatment, wash the cells and culture them for a period to allow for the expression of any induced mutations.

  • Selection:

    • Plate the cells in a selective medium containing a cytotoxic agent (e.g., trifluorothymidine) that kills cells with a functional TK gene. Only mutant cells (TK-/-) will survive.

    • Also, plate cells in a non-selective medium to determine cloning efficiency.

  • Scoring and Data Analysis:

    • Count the number of colonies in both selective and non-selective media.

    • Calculate the mutant frequency.

    • Statistically analyze the results to determine if DMMPA induced a significant increase in mutant frequency compared to the control.

Conclusion

This compound, while having low acute toxicity, presents a notable carcinogenic hazard to rats, specifically inducing mononuclear cell leukemia. Its genotoxic profile is mixed, with positive findings in mammalian cell assays. The lack of carcinogenicity in mice suggests species-specific differences in its metabolism or mechanism of action. This guide provides a foundational understanding of the toxicological properties of DMMPA, highlighting the importance of comprehensive toxicological evaluation even for compounds designed as less toxic simulants.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • National Toxicology Program. (1986). NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 298, 1–186. Retrieved from [Link]

  • Bucher, J. R., & Huff, J. E. (1994). Leukemia induced in rats but not mice by this compound, a simulant anticholinesterase agent. Toxicology letters, 72(1-3), 243–249. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organic Phosphonates. In Toxicological Risks of Selected Flame-Retardant Chemicals. Retrieved from [Link]

  • National Toxicology Program. (n.d.). TR-298: this compound (CASRN 597-25-1) in F344/N Rats and B6C3F1Mice (Gavage Studies). Retrieved from [Link]

  • Regulations.gov. (n.d.). Health Effects Test Guidelines OPPTS 870.6100 Acute and 28-Day Delayed Neurotoxicity of Organophosphorus Substances. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2002). SIDS Initial Assessment Report for DIMETHYL PHOSPHONATE. Retrieved from [Link]

  • Dunnick, J. K., Gupta, B. N., Harris, M. W., & Lamb, J. C. (1984). Reproductive toxicity of dimethyl methyl phosphonate (DMMP) in the male Fischer 344 rat. Toxicology and applied pharmacology, 72(3), 379–387. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for Dimethyl methylphosphonate. Retrieved from [Link]

  • Dr.Oracle. (2025). What are the diagnostic steps for suspected Organophosphate poisoning?. Retrieved from [Link]

  • emDocs. (2023). ToxCard: Acute Organophosphate Toxicity. Retrieved from [Link]

  • Haz-Map. (n.d.). This compound. Retrieved from [Link]

  • National Toxicology Program. (n.d.). This compound (597-25-1). Chemical Effects in Biological Systems. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Reproductive and Developmental Toxicities — Integrating Study Results to Assess Concerns. Retrieved from [Link]

  • Li, Y., et al. (2025). Developmental and neurotoxic effects of dimethyl phthalate on zebrafish embryos and larvae. Aquatic Toxicology, 287, 107511. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Health Advisory for Dimethyl Methylphosphonate (DMMP). Retrieved from [Link]

  • Kennedy, G. L. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update. Critical reviews in toxicology, 42(9), 793–816. Retrieved from [Link]

  • Wang, Y., et al. (2025). Toxicological effects of dimethyl fumarate in Biomphalaria glabrata: A multi-stage study from embryo to adult. Aquatic Toxicology, 287, 107511. Retrieved from [Link]

  • Therapeutic Goods Administration. (2013). Australian Public Assessment Report for Dimethyl Fumarate. Retrieved from [Link]

Sources

Synonyms and alternative names for Dimethyl morpholinophosphoramidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl morpholinophosphoramidate (DMMPA) is an organophosphorus compound with a unique and highly specialized history of use. While its classification might suggest a broad range of applications in synthetic chemistry or drug development, a comprehensive review of scientific literature reveals its primary roles are confined to toxicological research and as a simulant for highly toxic chemical warfare agents.[1] This guide provides a detailed overview of DMMPA, focusing on its chemical identity, properties, synthesis, and its principal, albeit limited, applications. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, emphasizing the causality behind its use in specific contexts and the self-validating nature of the described protocols.

Nomenclature and Chemical Identity

A clear understanding of a chemical's nomenclature is crucial for accurate literature searching and unambiguous communication. DMMPA is known by a variety of synonyms and alternative names.

Identifier Type Identifier
Primary Name This compound
CAS Number 597-25-1
Synonyms Dimethyl morpholinophosphonate, Dimethyl 4-morpholinylphosphonate, Morpholinophosphonic acid dimethyl ester, HC 1717, NCI-C54740, 4-dimethoxyphosphorylmorpholine
IUPAC Name 4-dimethoxyphosphorylmorpholine
Molecular Formula C₆H₁₄NO₄P

Chemical and Physical Properties

The physical and chemical properties of DMMPA are central to its application as a chemical agent simulant, as it mimics the physical behavior of more hazardous compounds.[1]

Property Value Source
Molecular Weight 195.15 g/mol PubChem
Appearance Clear, colorless, slightly viscous liquidBenchChem[1]
Solubility Water solubleBenchChem[1]
Boiling Point Decomposes at 401 °F (205 °C) at 768 mmHgPubChem
Density 1.2237 g/cm³ at 77 °F (25 °C)PubChem
Stability Slowly hydrolyzes upon exposure to moisture; hydrolysis is rapid in acidic conditions.BenchChem[1]

Synthesis of this compound

While detailed, step-by-step industrial synthesis protocols for DMMPA are not widely published, the synthesis can be inferred from standard phosphoramidate chemistry. The most probable route involves the reaction of a dimethyl phosphoryl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_products Products reagent1 Dimethyl Phosphoryl Chloride reaction reagent1->reaction reagent2 Morpholine reagent2->reaction product This compound byproduct Triethylamine Hydrochloride base Triethylamine (Base) base->reaction reaction->product reaction->byproduct

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Generalized Approach
  • Reaction Setup : To a stirred solution of morpholine and a suitable non-protic solvent (e.g., dichloromethane or diethyl ether) in a reaction vessel cooled in an ice bath, add a tertiary amine base such as triethylamine.

  • Addition of Phosphorylating Agent : Slowly add dimethyl phosphoryl chloride to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Reaction Monitoring : Allow the reaction to proceed at a low temperature for a specified period, followed by warming to room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification : Once the reaction is complete, the triethylamine hydrochloride salt is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Applications

The applications of DMMPA are highly specialized and are primarily centered around its use as a chemical agent simulant and in toxicological studies.

Chemical Agent Simulant

DMMPA is used as a simulant for highly toxic G-series nerve agents, such as Sarin (GB) and Soman (GD).[2] Its utility in this context stems from its similar physical properties (e.g., viscosity, volatility) to these agents, while exhibiting significantly lower toxicity.[1] This allows for safer training of military personnel in chemical defense procedures, including decontamination and detection, without the risks associated with live agents.[3][4]

G start Chemical Defense Training Scenario step1 Dissemination of DMMPA Simulant start->step1 step2 Detection by Personnel using Standard Equipment step1->step2 step3 Decontamination Drills step2->step3 step4 Post-Drill Analysis and Feedback step3->step4 end Improved Preparedness step4->end

Caption: Workflow for using DMMPA in chemical defense training.

Toxicological Research

Due to the potential for human exposure during its use as a simulant, the toxicology of DMMPA has been investigated. The most comprehensive study was conducted by the National Toxicology Program (NTP).

NTP Technical Report 298 (NTP TR-298)

This study investigated the toxicology and carcinogenesis of DMMPA in F344/N rats and B6C3F1 mice via gavage (oral administration).[5] The key findings were:

  • Carcinogenicity in Rats : There was some evidence of carcinogenic activity in male and female F344/N rats, as indicated by an increased incidence of mononuclear cell leukemia.

  • No Carcinogenicity in Mice : There was no evidence of carcinogenic activity in male or female B6C3F1 mice.

  • Non-mutagenic : DMMPA was not found to be mutagenic in Salmonella typhimurium strains.[6]

The workflow for such a long-term toxicology and carcinogenesis study is rigorous and multi-staged.

G start Dose Selection Studies (14-day and 13-week) step1 2-Year Gavage Study in Rats and Mice start->step1 step2 In-life Observations and Body Weight Monitoring step1->step2 step3 Necropsy and Histopathological Examination of Tissues step2->step3 step4 Statistical Analysis of Tumor Incidence step3->step4 end Determination of Carcinogenic Evidence step4->end

Caption: General workflow for a toxicology and carcinogenesis study.

Safety and Handling

While significantly less toxic than the nerve agents it simulates, DMMPA is still a chemical that requires careful handling.

  • Hazards : May be harmful if swallowed, inhaled, or absorbed through the skin. It is an eye irritant.

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or use a fume hood.

  • First Aid :

    • Eyes : Rinse immediately with plenty of water for at least 15 minutes.

    • Skin : Wash off with soap and plenty of water.

    • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

    • Inhalation : Move person into fresh air. If not breathing, give artificial respiration.

  • Storage : Keep container tightly closed in a dry and well-ventilated place.

Limitations in Other Fields

Extensive literature searches have not yielded significant evidence for the use of this compound in other areas of chemistry and industry.[1] Specifically, there is no substantial data supporting its use as:

  • A phosphorylating agent in organic synthesis.

  • A precursor or intermediate in the synthesis of pharmaceuticals or agrochemicals.

  • A flame retardant.

  • A ligand in catalysis.

While searches for these applications often lead to other organophosphorus compounds, they do not provide relevant information for DMMPA itself.[1]

Conclusion

This compound is a compound with a highly specialized and narrow range of applications. Its primary utility lies in its role as a low-toxicity simulant for chemical warfare agents, enabling safer training for chemical defense. Toxicological studies have been conducted to ensure its relative safety in this context, with findings indicating some carcinogenic potential in rats but not in mice. For researchers and professionals in drug development and broader synthetic chemistry, it is important to recognize the current lack of evidence for DMMPA's utility outside of these niche areas.

References

  • Haz-Map. This compound. [Link]

  • National Toxicology Program. TR-298: this compound (CASRN 597-25-1) in F344/N Rats and B6C3F1Mice (Gavage Studies). [Link]

  • National Toxicology Program. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Natl Toxicol Program Tech Rep Ser. 1986 Jan;298:1-186. [Link]

  • PubChem. This compound. [Link]

  • PubMed Central. Efficient Decontamination of Organophosphate-Based Pesticides and Nerve Agent Simulants Mediated by N‑Containing Nucleophiles. [Link]

Sources

Hydrolytic stability of Dimethyl morpholinophosphoramidate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hydrolytic Stability of Dimethyl Morpholinophosphoramidate

Abstract

This compound (DMMP) is a compound of significant interest in various chemical and pharmaceutical applications. Its efficacy and safety are intrinsically linked to its stability in aqueous environments. This guide provides a comprehensive technical overview of the hydrolytic stability of DMMP, offering insights into its degradation kinetics, mechanistic pathways, and the factors influencing its stability. Authored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven experimental protocols to provide a self-validating framework for stability assessment.

Introduction: The Significance of Hydrolytic Stability for DMMP

This compound (DMMP) belongs to the class of phosphoramidates, which are characterized by a phosphorus-nitrogen bond. The stability of this P-N bond is a critical determinant of the compound's shelf-life, biological activity, and overall performance in aqueous formulations. Understanding the hydrolytic stability of DMMP is paramount for predicting its behavior in physiological conditions and for designing robust formulations with optimal therapeutic outcomes.

The hydrolysis of DMMP involves the cleavage of the P-N bond, leading to the formation of morpholine and dimethyl phosphate. The rate of this degradation is highly dependent on environmental conditions, most notably pH and temperature. A thorough understanding of these dependencies is essential for controlling the compound's stability and ensuring its efficacy.

Mechanistic Insights into DMMP Hydrolysis

The hydrolysis of phosphoramidates like DMMP can proceed through different mechanisms depending on the pH of the medium.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the morpholino group is protonated, making the phosphorus atom more susceptible to nucleophilic attack by water. This leads to the cleavage of the P-N bond.

  • Neutral and Alkaline Hydrolysis: In neutral and alkaline solutions, the hydrolysis is believed to proceed via a metaphosphate intermediate. The reaction is initiated by the deprotonation of the phosphoramidate, followed by the elimination of the morpholino group.

The overall stability of DMMP is a composite of these pH-dependent pathways, with the compound generally exhibiting its greatest stability in neutral to slightly alkaline conditions.

Experimental Workflow for Assessing Hydrolytic Stability

A robust assessment of DMMP's hydrolytic stability requires a well-designed experimental protocol. The following workflow provides a detailed, step-by-step methodology for conducting such a study.

Materials and Reagents
  • This compound (DMMP), analytical standard

  • Buffer solutions (pH 2, 4, 7, 9, 12)

  • High-purity water

  • Acetonitrile, HPLC grade

  • Formic acid, analytical grade

  • Temperature-controlled incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

  • pH meter

  • Volumetric flasks and pipettes

Experimental Protocol
  • Preparation of Stock Solution: Accurately weigh a known amount of DMMP and dissolve it in a small amount of acetonitrile. Dilute to a final concentration of 1 mg/mL with high-purity water. This will serve as the stock solution.

  • Preparation of Reaction Solutions: For each pH to be tested, pipette a known volume of the DMMP stock solution into a volumetric flask and dilute with the corresponding buffer to a final concentration of 100 µg/mL.

  • Incubation: Aliquot the reaction solutions into sealed vials and place them in a temperature-controlled incubator set at a physiologically relevant temperature, such as 37°C.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Quenching (Optional but Recommended): To stop the hydrolysis reaction immediately upon sampling, the aliquot can be mixed with an equal volume of cold acetonitrile.

  • Analytical Quantification: Analyze the samples using a validated HPLC method to determine the remaining concentration of DMMP. A reverse-phase C18 column is typically suitable, with a mobile phase consisting of a gradient of water (with 0.1% formic acid) and acetonitrile.

Causality Behind Experimental Choices
  • Choice of Buffers: A range of pH values is chosen to construct a pH-rate profile, which is crucial for understanding the stability of DMMP across different physiological and formulation environments.[1][2]

  • Temperature Control: Temperature significantly influences reaction rates. Maintaining a constant and physiologically relevant temperature ensures that the obtained kinetic data is meaningful for predicting in vivo stability.

  • HPLC Analysis: HPLC is a robust and widely used technique for the separation and quantification of small molecules in complex mixtures.[2][3] The use of a mass spectrometer detector can provide additional confirmation of the identity of DMMP and its degradation products.

  • Time Points: The selection of time points should be designed to capture the degradation profile accurately, allowing for the reliable calculation of the hydrolysis rate constant.

Data Presentation and Interpretation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and concise table. This allows for easy comparison of the degradation rates at different pH values.

Table 1: Hydrolytic Stability of DMMP at 37°C

pHHalf-life (t½) in hoursRate Constant (k) in h⁻¹
2
4
7
9
12

Note: The values in this table are illustrative and would be populated with experimental data.

The half-life (t½) can be calculated from the first-order rate constant (k) using the equation: t½ = 0.693 / k. The rate constant is determined by plotting the natural logarithm of the DMMP concentration versus time and determining the slope of the resulting line.

Visualizing the Process

Diagrams can be powerful tools for visualizing complex chemical processes and experimental workflows.

HydrolysisMechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_alkaline Alkaline Hydrolysis DMMP_H Protonated DMMP Products_acid Morpholine + Dimethyl Phosphate DMMP_H->Products_acid Nucleophilic Attack H2O_acid H₂O DMMP_anion DMMP Anion Metaphosphate Metaphosphate Intermediate DMMP_anion->Metaphosphate Elimination Products_alkaline Morpholine + Dimethyl Phosphate Metaphosphate->Products_alkaline Hydrolysis DMMP DMMP DMMP->DMMP_H H⁺ DMMP->DMMP_anion OH⁻ ExperimentalWorkflow start Start prep_stock Prepare DMMP Stock Solution start->prep_stock prep_reaction Prepare Reaction Solutions (pH 2, 4, 7, 9, 12) prep_stock->prep_reaction incubation Incubate at 37°C prep_reaction->incubation sampling Sample at Timed Intervals incubation->sampling analysis HPLC Analysis sampling->analysis data Data Analysis (Calculate k and t½) analysis->data end End data->end

Caption: Step-by-step experimental workflow for assessing DMMP hydrolytic stability.

Conclusion

The hydrolytic stability of this compound is a critical parameter that dictates its utility in aqueous environments. This guide has provided a detailed framework for understanding and experimentally evaluating this stability. By following the outlined protocols and understanding the underlying chemical principles, researchers can generate robust and reliable data to inform formulation development and predict the in vivo fate of this important compound. The self-validating nature of the described experimental workflow, grounded in established analytical techniques, ensures a high degree of scientific integrity.

References

  • Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews. [Link]

  • pH-rate profiles for the hydrolytic reactions of the copolymer model 3a... ResearchGate. [Link]

  • This compound | C6H14NO4P. PubChem. [Link]

  • Kinetics of hydrolysis of p-methoxyphenyl phosphorotriamidate in the pH region. ResearchGate. [Link]

  • Hydrolytic and Photochemical Degradation of Organophosphorus Pesticides. CORE. [Link]

  • Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro. PubMed. [Link]

  • A Review on Biodegradation of Toxic Organophosphate Compounds. Journal of Applied Biotechnology Reports. [Link]

  • A Study of the Degradation of Organophosphorus Pesticides in River Waters and the Identification of Their Degradation Products by Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ACS Publications. [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. [Link]

  • Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. ResearchGate. [Link]

  • Hydrolysis of a phosphoramidite to give the H-phosphonate via the... ResearchGate. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. [Link]

  • Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. MDPI. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC - NIH. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. [Link]

  • Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir. ACS Omega. [Link]

  • Rapid quantification of dimethyl methylphosphonate from activated carbon particles by static headspace gas chromatography mass spectrometry. PubMed. [Link]

  • The acid-catalyzed hydrolysis of a series of phosphoramidates. ACS Publications. [Link]

  • Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. PubMed. [Link]

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, measu. Agency for Toxic Substances and Disease Registry. [Link]

  • This compound. Haz-Map. [Link]

Sources

A Technical Guide to the Application of Morpholinophosphoramidate Derivatives in Modern Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The morpholinophosphoramidate scaffold, a versatile chemical architecture, has given rise to two revolutionary platforms in molecular biology and pharmacology: Phosphorodiamidate Morpholino Oligomers (PMOs) for antisense therapeutics and Aryloxy Phosphoramidate Prodrugs, widely known as the ProTide™ technology. This guide provides an in-depth exploration of these derivatives, moving from core chemical principles to their transformative applications. We will dissect the distinct mechanisms of action—steric-blocking for PMOs and bioactivation for ProTides—that enable their potent biological effects. Through detailed protocols, comparative data, and case studies of FDA-approved drugs such as Eteplirsen and Remdesivir, this document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage these powerful tools in their work.

Section 1: Introduction to Key Phosphoramidate Architectures

The strategic incorporation of a phosphoramidate linkage—a phosphorus atom bonded to nitrogen—has unlocked novel therapeutic modalities. While sharing this core feature, the two most prominent classes of morpholinophosphoramidate derivatives operate in fundamentally different biological contexts.

The Phosphorodiamidate Morpholino Oligomer (PMO)

PMOs are synthetic nucleic acid analogs designed for antisense applications. Their unique backbone replaces the ribose sugar of natural nucleic acids with a six-membered morpholine ring and the phosphodiester linkage with a charge-neutral phosphorodiamidate group.[1][2] This modification renders them resistant to degradation by cellular nucleases, providing exceptional stability in biological systems.[2][3] PMOs function by binding to complementary RNA sequences, but unlike many antisense technologies, they do not trigger enzymatic degradation of their target.[1]

The Aryloxy Phosphoramidate Prodrug (ProTide)

The ProTide approach is a prodrug strategy designed to deliver nucleoside monophosphates into cells, thereby overcoming a critical rate-limiting step in the activation of many nucleoside analog drugs: the initial phosphorylation by cellular kinases.[4] This technology masks the highly charged monophosphate group with an aryl moiety and an amino acid ester, creating a lipophilic compound that can more readily cross cell membranes.[4][5] Once inside the cell, the masking groups are enzymatically cleaved to release the active nucleoside monophosphate.[5]

G cluster_0 Phosphorodiamidate Morpholino Oligomer (PMO) cluster_1 Aryloxy Phosphoramidate Prodrug (ProTide) PMO_Structure Nucleobase Morpholine Ring Phosphorodiamidate Linkage PMO_Desc Antisense Agent (Steric Blocking) PMO_Structure->PMO_Desc Forms a ProTide_Structure Nucleoside Analog Aryloxy Group Amino Acid Ester Phosphorus Center ProTide_Desc Prodrug (Intracellular Delivery) ProTide_Structure->ProTide_Desc Functions as a

Fig. 1: Core structures of PMO and ProTide platforms.

Section 2: The PMO Platform: Precision Gene Modulation via Steric Blocking

PMOs represent a paradigm shift in antisense technology, moving from target degradation to precise steric hindrance of RNA-protein interactions. This mechanism offers a high degree of specificity and a favorable safety profile.

Mechanism of Action: A Departure from RNase H

Unlike phosphorothioate oligonucleotides or siRNAs, the charge-neutral backbone of PMOs does not recruit RNase H to cleave the target mRNA.[1][6] Instead, PMOs act by physically obstructing cellular machinery from accessing the RNA. This steric blocking can be directed to two primary functions:

  • Translation Blocking: By targeting the 5' untranslated region (UTR) or the start codon (AUG) of an mRNA, a PMO can prevent the assembly of the ribosomal complex, thereby inhibiting protein synthesis.[2][3] This effectively "knocks down" the expression of the target gene.

  • Splice-Site Modulation: PMOs can be designed to bind to splice junctions or splicing enhancer/silencer sites within a pre-mRNA. This binding prevents the spliceosome from recognizing these sites, leading to the exclusion (skipping) or inclusion of specific exons in the mature mRNA.[7] This is the mechanism behind several approved drugs for Duchenne muscular dystrophy (DMD).[2]

G cluster_translation Translation Blocking cluster_splicing Splice Modulation mrna1 mRNA ribosome Ribosome mrna1->ribosome protein Protein Synthesis ribosome->protein blocked_ribo Ribosome Blocked ribosome->blocked_ribo Cannot Assemble pmo1 PMO pmo1->mrna1 Binds 5' UTR premRNA pre-mRNA (Exon | Splice Site | Exon) spliceosome Spliceosome premRNA->spliceosome matureRNA Mature mRNA (Exon Skipped) spliceosome->matureRNA blocked_splice Splice Site Masked spliceosome->blocked_splice Cannot Bind pmo2 PMO pmo2->premRNA Binds Splice Site

Fig. 2: Steric blocking mechanisms of PMO action.
Therapeutic Landscape: FDA-Approved PMO Drugs for DMD

The clinical success of PMOs is best exemplified by the development of multiple drugs for Duchenne muscular dystrophy, a fatal genetic disorder caused by mutations in the DMD gene that prevent the production of functional dystrophin protein. PMO drugs for DMD are designed to induce skipping of specific exons, restoring the reading frame and allowing for the production of a truncated but partially functional dystrophin protein.[8]

Drug NameBrand NameTarget ExonFDA Accelerated Approval
EteplirsenExondys 51Exon 512016[8]
GolodirsenVyondys 53Exon 532019[2][8]
ViltolarsenViltepsoExon 532020[8]
CasimersenAmondys 45Exon 452021[8]
Experimental Workflow: Synthesis and Analysis of PMOs

Modern PMO synthesis has shifted towards leveraging the efficiency of phosphoramidite chemistry, which is standard on automated DNA synthesizers.[8] This approach allows for greater versatility and the creation of novel PMO derivatives and chimeras.[8][9]

  • Rationale: This protocol outlines a simplified synthesis using P(III) chemistry. The boranephosphoroamidate intermediate is key, as it is stable during synthesis and can be subsequently oxidized with an amine to form the desired phosphorodiamidate linkage.[8]

  • Support Preparation: Start with a suitable solid support (e.g., CPG) functionalized with the initial morpholino nucleoside.

  • DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of trichloroacetic acid in dichloromethane.

  • Coupling: Activate the morpholino phosphorodiamidite building block (e.g., for thymine) with an activator like 5-ethylthio-1H-tetrazole (ETT) and couple it to the support-bound nucleoside.[8]

  • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

  • Boronation: Treat the linkage with a borane-tetrahydrofuran complex to form the stable boranephosphoroamidate intermediate.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent monomer addition.

  • Oxidative Amination: After the final cycle, treat the full-length oligomer with a solution of iodine and the desired amine (e.g., N,N-dimethylamine) in tetrahydrofuran for 2 hours. This displaces the borane group and forms the final phosphorodiamidate linkage.[8]

  • Cleavage and Deprotection: Cleave the PMO from the solid support and remove base-protecting groups using aqueous ammonia.

  • Purification and Analysis: Purify the crude PMO using reverse-phase HPLC. Confirm the identity and purity of the final product via LC-MS analysis.

Section 3: The ProTide Platform: Bypassing the Kinase Bottleneck

The efficacy of nucleoside analog drugs is often hampered by their reliance on host cell kinases for activation, a process that can be inefficient and vary between cell types. The ProTide technology elegantly circumvents this dependency.

Mechanism of Action: An Intracellular Activation Cascade

ProTides are designed as inert molecules that undergo a multi-step enzymatic conversion inside the cell to release the pharmacologically active agent.

  • Cellular Entry: The lipophilic prodrug crosses the cell membrane via passive diffusion or transporters.[5]

  • Ester Cleavage: Intracellular carboxyesterases hydrolyze the amino acid ester moiety, yielding a carboxylate intermediate.[5][10]

  • Cyclization & Aryl Elimination: The carboxylate attacks the phosphorus center, leading to the formation of a transient five-membered ring intermediate and the subsequent elimination of the aryl (phenoxy) group.

  • Hydrolysis & Monophosphate Release: The unstable cyclized intermediate is hydrolyzed, breaking the P-N bond and releasing the free nucleoside monophosphate (NMP). This step is often mediated by a phosphoramidase enzyme, such as Histidine Triad Nucleotide-Binding Protein 1 (HINT1).[5]

  • Anabolism to Triphosphate: Cellular kinases, which are highly efficient at converting NMPs to diphosphates (NDPs) and triphosphates (NTPs), phosphorylate the released NMP to its active triphosphate form.[5] This active triphosphate can then act as a competitive inhibitor of viral polymerases or other cellular enzymes.

G ProTide ProTide Prodrug (Extracellular) ProTide_Intra ProTide (Intracellular) ProTide->ProTide_Intra Cellular Uptake Cell Cell Membrane Step1_Product Carboxylate Intermediate ProTide_Intra->Step1_Product 1. Carboxyesterase Step2_Product Nucleoside Monophosphate (NMP) Step1_Product->Step2_Product 2. HINT1 (Phosphoramidase) Step3_Product Nucleoside Diphosphate (NDP) Step2_Product->Step3_Product 3. Kinase Active_TP Active Nucleoside Triphosphate (NTP) Step3_Product->Active_TP 4. Kinase Target Viral Polymerase Active_TP->Target Inhibition

Fig. 3: Intracellular activation pathway of a ProTide.
Core Applications and Key Advantages

The ProTide approach has been successfully applied to develop potent antiviral and anticancer agents.[4][11] Its primary advantage lies in its ability to generate high intracellular concentrations of the active triphosphate, even in cells with low levels of the initial nucleoside kinase.[5]

FeatureParent Nucleoside AnalogPhosphoramidate ProTideRationale / Advantage
Cell Permeability Often low (hydrophilic)High (lipophilic)The masked phosphate group enhances membrane transit.[4]
First Phosphorylation Required (often rate-limiting)BypassedThe prodrug delivers the monophosphate directly.[4][5]
Kinase Dependency Dependent on specific nucleoside kinasesDependent on ubiquitous NMP kinasesLess susceptible to resistance from mutations in the initial kinase.
Antiviral Potency VariableOften significantly increasedHigher intracellular levels of the active triphosphate inhibitor.[5][12]

A prime example is Remdesivir (GS-5734), a ProTide of a 1'-cyano-substituted adenosine C-nucleoside.[5][10] Initially developed for respiratory syncytial virus (RSV), it was later found to have broad-spectrum activity against other RNA viruses, including Ebola and coronaviruses, culminating in its FDA approval for the treatment of COVID-19.[5][10]

Experimental Protocol: Synthesis of a Model Aryloxy Phosphoramidate Prodrug
  • Rationale: This protocol describes the most common method for ProTide synthesis, which involves coupling the nucleoside with a pre-formed aryl phosphoro-chloridate reagent.[13] This method provides good control over the stereochemistry at the phosphorus center, which can be critical for biological activity.

  • Reagent Preparation: Synthesize the phenyl (alkoxy-L-alaninyl) phosphorochloridate reagent by reacting phenyl dichlorophosphate with the desired L-alanine ester hydrochloride salt in the presence of a base like triethylamine in dichloromethane at low temperature.

  • Nucleoside Preparation: The target nucleoside analog (with other reactive hydroxyl groups protected, if necessary) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Coupling Reaction: The solution of the nucleoside is cooled (e.g., to 0°C or below), and a non-nucleophilic base such as N-methylimidazole (NMI) or a Grignard reagent (tert-butylmagnesium chloride) is added to deprotonate the 5'-hydroxyl group.[13]

  • Phosphorochloridate Addition: The prepared phosphorochloridate reagent is added dropwise to the activated nucleoside solution. The reaction is stirred at low temperature and then allowed to warm to room temperature until completion, monitored by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over sodium sulfate. Purify the crude product by silica gel column chromatography to isolate the target phosphoramidate prodrug.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ³¹P NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 4: Future Directions and Emerging Applications

The versatility of the morpholinophosphoramidate scaffold continues to drive innovation in therapeutic research.

  • Novel PMO Chemistries: Research is ongoing to develop new PMO analogues, such as thiophosphoramidate morpholinos (TMOs), which may offer different biophysical properties or improved efficacy.[8] The development of PMO-DNA chimeras could potentially combine the stability of PMOs with the ability to recruit cellular enzymes like RNase H1, opening up new mechanistic possibilities.[8][9]

  • Expanding the ProTide Universe: The ProTide technology is being applied to non-nucleoside molecules that require phosphorylation for their activity, such as phosphonates and other small molecule inhibitors.[11][14] This includes efforts to deliver phosphoantigens for cancer immunotherapy and to improve the delivery of drugs across the blood-brain barrier.[14]

  • New Therapeutic Areas: Both platforms are being explored for a wider range of diseases. PMOs are being investigated as direct antivirals against targets like Dengue and Ebola viruses, while ProTides are being developed as novel antibacterial and antimalarial agents.[3][6][15]

Section 5: Conclusion

Morpholinophosphoramidate derivatives, manifested as PMO antisense agents and ProTide prodrugs, are at the forefront of precision medicine and advanced drug delivery. PMOs offer an unparalleled ability to modulate gene expression through steric blocking, leading to approved therapies for previously intractable genetic diseases. The ProTide platform provides a robust and validated solution to the long-standing challenge of intracellular nucleotide delivery, revitalizing the pipeline for antiviral and anticancer nucleoside analogs. As synthetic methodologies become more refined and our understanding of their biological interactions deepens, the applications for these remarkable chemical entities will undoubtedly continue to expand, offering new hope for a wide array of human diseases.

References

  • Langner, H. K., & Caruthers, M. H. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. National Institutes of Health.[Link]

  • Mehellou, Y., & De Clercq, E. (2016). An overview of ProTide technology and its implications to drug discovery. Cardiff University ORCA.[Link]

  • Wikipedia. (n.d.). Morpholino nucleic acid. Wikipedia.[Link]

  • Perigaud, C., et al. (2013). Synthesis of phosphoramidate prodrugs: ProTide approach. PubMed.[Link]

  • Arora, V., & Iversen, P. L. (2008). Antisense Morpholino Oligomers and Their Peptide Conjugates. Antisense Drug Technology.[Link]

  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PubMed Central.[Link]

  • Mackman, R. L., et al. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. PubMed Central.[Link]

  • Chen, Y., et al. (2019). Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. Frontiers in Molecular Biosciences.[Link]

  • Stein, D. A., & Moulton, H. M. (2011). Advanced morpholino oligomers: A novel approach to antiviral therapy. PubMed Central.[Link]

  • Mackman, R. L., et al. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters.[Link]

  • Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry.[Link]

  • ResearchGate. (n.d.). Application and Recent Progress of Phosphoramidate Prodrugs Strategies and ProTide Technology in Drug Discovery. ResearchGate.[Link]

  • Sravanthi, G., & Kumar, M. S. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PubMed Central.[Link]

  • ResearchGate. (n.d.). Applications of phosphoramidates. ResearchGate.[Link]

  • Slusarczyk, M., & McGuigan, C. (2019). The ProTide Prodrug Technology: Where Next? PubMed Central.[Link]

  • ResearchGate. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. ResearchGate.[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Dimethyl Morpholinophosphoramidat (DMPA) as a Nerve Agent Simulant

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the use of Dimethyl morpholinophosphoramidate (DMPA) as a nerve agent simulant in a research and development setting. DMPA, an organophosphorus compound, is utilized to mimic the physicochemical properties of highly toxic nerve agents, such as Sarin (GB), in a safer, more controlled laboratory environment.[1] These application notes detail the essential safety protocols, chemical properties, and a step-by-step in vitro protocol for assessing its inhibitory effects on acetylcholinesterase (AChE), the primary target of nerve agents. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable, reproducible data.

Introduction: The Role of DMPA as a Nerve Agent Simulant

The study of nerve agents is critical for the development of effective countermeasures, including antidotes and protective equipment. However, the extreme toxicity of authentic nerve agents necessitates the use of less hazardous simulants in most research settings.[1] An ideal simulant mimics the relevant physical and chemical properties of the agent without posing a significant toxicological threat.[2]

This compound (DMPA) has been identified as a suitable simulant for G-series nerve agents due to similarities in its molecular structure and physical characteristics.[1] Its use allows for the safe study of detection methods, decontamination procedures, and, to a certain extent, the mechanisms of action of nerve agents.[1] As an organophosphate, DMPA is presumed to exert its biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[3][4][5] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis.[5][6]

This guide provides the necessary protocols to safely handle and utilize DMPA in an in vitro setting to study its anticholinesterase activity, a key characteristic of nerve agents.

Physicochemical and Toxicological Profile of DMPA

A thorough understanding of the properties of DMPA is paramount for its safe and effective use.

Table 1: Physicochemical Properties of this compound (DMPA)

PropertyValueReference
CAS Number 597-25-1
Molecular Formula C₆H₁₄NO₄P
Molecular Weight 195.15 g/mol
Appearance Clear, colorless, slightly viscous liquid
Solubility Water soluble
Stability Slowly hydrolyzes in the presence of moisture; rapid hydrolysis in acidic conditions.

Toxicological Summary: DMPA is classified as an organophosphorus compound and should be handled with care. The National Toxicology Program (NTP) conducted long-term studies that revealed evidence of carcinogenicity in rats.[7] It is mutagenic in mouse lymphoma cells and induced chromosomal aberrations in Chinese hamster ovary cells.[7] Therefore, it is crucial to treat DMPA as a potential carcinogen and mutagen and to take all necessary safety precautions.

Safety and Handling Protocol for DMPA

Given its toxicological profile, a stringent safety protocol is non-negotiable when working with DMPA.

  • Engineering Controls: All work with DMPA must be conducted in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Lab Coat: A lab coat must be worn to protect from skin contact.

  • Storage: Store DMPA in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents.

  • Spill Response: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. The spill area should be decontaminated with a suitable solution (e.g., 10% sodium hypochlorite solution), followed by a thorough wash with soap and water.

  • Waste Disposal: All DMPA waste, including contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

In Vitro Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the well-established Ellman's method for determining cholinesterase activity. It has been adapted for the evaluation of DMPA as an AChE inhibitor.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine. The rate of TNB production is directly proportional to the AChE activity. The presence of an inhibitor, such as DMPA, will decrease the rate of this reaction.

Diagram 1: Workflow for the In Vitro AChE Inhibition Assay

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: - AChE Solution - DTNB Solution - Acetylthiocholine Solution - DMPA Serial Dilutions B Add Reagents to Wells: 1. Buffer 2. DMPA (or vehicle) 3. AChE Solution A->B Step 1 C Pre-incubation (Allows inhibitor binding) B->C Step 2 D Initiate Reaction: Add Acetylthiocholine C->D Step 3 E Kinetic Measurement: Read absorbance at 412 nm (e.g., every 60s for 10-15 min) D->E Step 4 F Calculate Reaction Rates (ΔAbs/min) E->F Step 5 G Determine % Inhibition F->G Step 6 H Plot Dose-Response Curve (% Inhibition vs. [DMPA]) G->H Step 7 I Calculate IC50 Value H->I Step 8

Caption: A schematic overview of the experimental workflow for determining the AChE inhibitory activity of DMPA.

Materials and Reagents:

  • This compound (DMPA)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATChI)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving DMPA

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • ATChI Solution: Prepare a 10 mM stock solution of ATChI in deionized water. This solution should be prepared fresh daily.

    • DMPA Stock Solution: Prepare a high-concentration stock solution of DMPA in DMSO (e.g., 100 mM). From this, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Note: The final DMSO concentration in the assay should not exceed 1% (v/v) to avoid solvent effects on enzyme activity.

  • Assay Protocol (96-well plate format): a. To each well, add 50 µL of phosphate buffer. b. Add 25 µL of the DMPA serial dilutions to the test wells. For the control wells (no inhibition), add 25 µL of phosphate buffer containing the same percentage of DMSO as the inhibitor wells. c. Add 25 µL of the AChE enzyme solution to all wells. d. Add 50 µL of the DTNB solution to all wells. e. Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme. f. Initiate the enzymatic reaction by adding 50 µL of the ATChI substrate solution to all wells. g. Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 412 nm every 60 seconds for 10-15 minutes.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of DMPA:

    % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • Determine the IC50 Value:

    • Plot the % Inhibition (y-axis) against the logarithm of the DMPA concentration (x-axis).

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

    • The IC50 value is the concentration of DMPA that produces 50% inhibition of AChE activity.

Diagram 2: Cholinergic Synapse and the Mechanism of AChE Inhibition

AChE_Inhibition_Mechanism cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition by DMPA A Acetylcholine (ACh) Synthesis & Release B ACh A->B Release C Acetylcholinesterase (AChE) B->C Hydrolyzed by D ACh Receptors B->D Binds to E Signal Transduction D->E Activates F DMPA (Nerve Agent Simulant) F->C Inhibits

Caption: Mechanism of action of DMPA as an AChE inhibitor at a cholinergic synapse.

Table 2: Comparative Toxicity of Nerve Agents and Simulants (Illustrative)

CompoundClassLD50 (mg/kg, species)IC50 for AChE (M)
Sarin (GB)Nerve Agent~0.01 (human, est.)~10⁻⁸
DMPA Simulant Data not readily available Requires experimental determination
MalathionPesticide~1000-10000 (rat, oral)~10⁻⁶ (for malaoxon)

Conclusion and Future Directions

The protocol outlined in this document provides a robust framework for the in vitro evaluation of this compound as a nerve agent simulant. Adherence to the safety and handling procedures is of utmost importance. A critical first step for any research involving the biological activity of DMPA is the experimental determination of its IC50 value for acetylcholinesterase. This will enable the design of more precise experiments and a more accurate comparison to authentic nerve agents. Future studies could explore the kinetics of DMPA-mediated AChE inhibition, its potential for aging and reactivation, and its effects in more complex biological systems, such as cell-based assays.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Musilek, K., et al. (2012). Reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. Accounts of Chemical Research, 45(5), 756–766. [Link]

  • Shih, T. M., Kan, R. K., & McDonough, J. H. (2005). In vivo cholinesterase inhibitory specificity of organophosphorus nerve agents. Chemico-Biological Interactions, 157-158, 293-303. [Link]

  • Masson, P. (2019). Optimization of Cholinesterase-Based Catalytic Bioscavengers Against Organophosphorus Agents. Frontiers in Pharmacology, 10, 103. [Link]

  • Abdo, K. M., et al. (1987). Leukemia induced in rats but not mice by this compound, a simulant anticholinesterase agent. Fundamental and Applied Toxicology, 8(4), 569-577. [Link]

  • Taylor, P. (1991). The cholinesterases. Journal of Biological Chemistry, 266(7), 4025-4028.
  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

  • Bartelt-Hunt, S. L., Knappe, D. R., & Barlaz, M. A. (2008). A review of chemical warfare agent simulants for the study of environmental behavior. Critical reviews in environmental science and technology, 38(2), 112-136. [Link]

  • Kuca, K., & Musilek, K. (2012). Reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. Accounts of chemical research, 45(5), 756-766. [Link]

  • Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 219–229. [Link]

Sources

Application Notes & Protocols for Dimethyl Morpholinophosphoramidate (DMMPA)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Safe Laboratory Handling and Use

Author: Gemini, Senior Application Scientist

Introduction: Understanding the Compound

Dimethyl morpholinophosphoramidate (DMMPA), CAS No. 597-25-1, is an organophosphate compound appearing as a clear, colorless, slightly viscous liquid.[1][2] Its primary documented application is as a simulant for highly toxic anticholinesterase agents, such as nerve gases, in chemical defense training and research.[2][3] This allows for the study of agent detection and decontamination procedures without the extreme hazards of live agents.[2] While its use in broader synthetic or medicinal chemistry is not widely documented, its classification as an organophosphate and its toxicological profile necessitate stringent safety protocols in a laboratory setting.[2][4]

This guide provides a comprehensive overview of the essential safety procedures, handling protocols, and emergency responses required for the safe use of DMMPA in a research environment. The causality behind each recommendation is explained to ensure a deep understanding of the risks and mitigation strategies.

Hazard Analysis and Toxicological Profile

A thorough understanding of the hazards associated with DMMPA is foundational to its safe handling. The primary risks include carcinogenicity, skin toxicity, and eye irritation.

1.1. Carcinogenicity: Long-term toxicology studies conducted by the National Toxicology Program (NTP) provide evidence that DMMPA is a carcinogen in rats.[1][5] Two-year gavage studies showed increased incidences of mononuclear cell leukemia in both male and female F344/N rats.[1][5] Although no evidence of carcinogenicity was found in B6C3F1 mice under the same study conditions, the positive result in rats requires that DMMPA be handled as a suspected human carcinogen.[1]

1.2. Acute Toxicity and Irritation: DMMPA is classified as toxic in contact with skin.[6] Dermal exposure in rabbits resulted in systemic effects such as somnolence and ataxia.[6] It is also known to cause mild skin irritation and moderate to serious eye irritation.[6][7] Upon heating to decomposition, DMMPA can emit highly toxic fumes of nitrogen oxides and phosphorus oxides.[8]

1.3. Chemical Reactivity: DMMPA possesses specific reactivity characteristics that inform its handling and storage requirements:

  • Hydrolysis: The compound is water-soluble and slowly hydrolyzes upon exposure to moisture. This hydrolysis is rapid in the presence of acids.[1][8]

  • Air Sensitivity: It is sensitive to prolonged exposure to air.[8]

  • Incompatibilities: DMMPA is incompatible with strong acids, strong bases, and acid chlorides.[6]

Chemical and Physical Properties Summary
PropertyValueSource
Molecular Formula C₆H₁₄NO₄PPubChem[1]
Molecular Weight 195.15 g/mol PubChem[1]
Appearance Clear colorless, slightly viscous liquidNTP (via PubChem)[1]
Boiling Point 205 °C (401 °F) at 768 mmHg (decomposes)NTP (via CAMEO)[8]
Water Solubility ≥ 100 mg/mL at 18 °C (64 °F)NTP (via CAMEO)[8]
Density 1.2237 g/cm³ at 25 °C (77 °F)NTP (via CAMEO)[8]
Vapor Pressure 1.4 mmHg at 23 °C (73 °F)NTP (via CAMEO)[8]

Engineering Controls and Personal Protective Equipment (PPE)

Given the carcinogenic risk and dermal toxicity, a multi-layered approach to exposure control is mandatory. This begins with engineering controls, supplemented by rigorous PPE protocols.

2.1. Primary Engineering Control: The Chemical Fume Hood All manipulations of DMMPA, including weighing, dilution, and transfers, must be conducted inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of any aerosols or vapors.

2.2. Personal Protective Equipment (PPE): A Self-Validating System The selection and use of PPE must be meticulous. The rationale is to create a complete barrier between the researcher and the chemical.

PPE ItemSpecificationRationale and Validation
Gloves Double-gloving with nitrile gloves.Prevents direct skin contact. Double-gloving provides a backup barrier in case of an unobserved tear or degradation of the outer glove. Inspect gloves for integrity before use.[9]
Lab Coat/Gown Disposable, solid-front protective gown (e.g., Tyvek). If not available, disposable Tyvek-type sleeves taped to the inner gloves must be worn.[1][8]Protects skin and personal clothing from contamination. Taping sleeves ensures no gap between the glove and sleeve.
Eye Protection Chemical splash goggles. A face shield should be worn over the goggles if there is a significant splash risk.Protects against splashes that can cause serious eye irritation.[6][7] Goggles provide a seal around the eyes that standard safety glasses do not.
Respiratory Protection A NIOSH-approved half-face respirator with a combination organic vapor/acid gas/HEPA filter cartridge.Required when handling the neat chemical outside of a fume hood (not recommended) or during a significant spill.[1][8] This protects against inhalation of vapors, aerosols, and particulates.
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 Inner Gloves Don2 Lab Gown / Sleeves Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Goggles / Face Shield Don3->Don4 Don5 Outer Gloves (over gown cuff) Don4->Don5 Doff1 Outer Gloves (Contaminated) Doff2 Gown / Sleeves Doff1->Doff2 Doff3 Goggles / Face Shield Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Standard Operating Procedures (SOPs)

Adherence to standardized protocols is critical for minimizing exposure and ensuring experimental reproducibility.

3.1. Protocol for Preparation of a Stock Solution

  • Preparation: Before retrieving the DMMPA, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (glassware, pipettes, solvent, vortexer) and place it on a disposable absorbent bench liner inside the hood.

  • PPE: Don the required PPE as specified in the workflow diagram (Section 2.2).

  • Equilibration: Retrieve the DMMPA container from the freezer.[8] Allow it to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture, which could promote hydrolysis.[1]

  • Weighing: Perform the weighing of the neat liquid inside the fume hood. Tare a clean, dry vial on the balance. Using a calibrated pipette, carefully transfer the required volume of DMMPA into the vial. The high density (1.22 g/mL) must be accounted for if converting from mass to volume. Cap the vial immediately.

  • Dilution: Uncap the vial and add the appropriate volume of solvent. Re-cap and vortex until the solution is homogeneous.

  • Storage: Transfer the stock solution to a properly labeled, sealed container. The label must include the chemical name, concentration, date, and hazard warnings.

  • Immediate Cleanup: Decontaminate any non-disposable equipment used (e.g., spatulas) with a suitable solvent. Dispose of all contaminated disposable materials (pipette tips, bench liner, wipes) in the designated hazardous waste container.

  • Doffing: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water.

3.2. Storage Protocol

  • Primary Mandate: Store DMMPA in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) and place it in a freezer.[8]

  • Causality: Freezer storage minimizes degradation and reduces vapor pressure. The inert atmosphere prevents slow hydrolysis from ambient moisture and reaction with air.[8]

  • Location: Store in a designated, labeled secondary container within the freezer to contain any potential leaks. Do not store with incompatible materials like strong acids or bases.[6]

3.3. Waste Disposal Protocol

  • Waste Segregation: All materials contaminated with DMMPA are considered hazardous waste. This includes:

    • Excess or unwanted DMMPA and its solutions.

    • Contaminated disposable labware (pipette tips, vials, liners).

    • Contaminated PPE (gloves, gowns).

    • Spill cleanup materials.

  • Containment: Collect all DMMPA waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Disposal Pathway: The waste must be disposed of through a licensed professional waste disposal service.[6] It may be burned in a chemical incinerator equipped with an afterburner and scrubber to handle the toxic decomposition products.[6] Do not pour DMMPA waste down the drain.

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to emergencies can significantly mitigate harm.

4.1. Spill Response Protocol

This protocol is for small spills (<100 mL) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact the institution's safety officer.

Spill Response Workflow

Spill_Response Alert Alert others in the lab. Isolate the area. Assess Assess the spill size and risk. Is it a major spill? Alert->Assess Evacuate Evacuate the area. Call Safety Officer. Assess->Evacuate Yes PPE Don appropriate PPE: Respirator, Gown, Goggles, Double Gloves. Assess->PPE No (Minor Spill) Contain Contain the spill. Dike the edges with absorbent material. PPE->Contain Absorb Absorb the liquid. Work from outside in. Contain->Absorb Collect Collect residue into a hazardous waste bag. Use plastic scoop/tongs. Absorb->Collect Decontaminate Wash the surface with soap and water solution. Collect->Decontaminate Dispose Seal and label waste bag. Place in hazardous waste bin. Decontaminate->Dispose Report Report the incident to the supervisor. Dispose->Report

Caption: Workflow for Minor Chemical Spill Response.

Step-by-Step Spill Cleanup:

  • Alert and Isolate: Immediately alert colleagues in the vicinity. Secure the area to prevent others from entering.

  • Don PPE: Wear the full PPE ensemble described in Section 2.2, including the respirator.[8]

  • Contain: For liquid spills, create a dike around the spill's edge using an inert absorbent material like vermiculite, cat litter, or chemical spill pillows.[10][11]

  • Absorb: Apply absorbent paper or material to the spill, working from the outside edges toward the center.[8] Ensure all liquid is absorbed.

  • Collect: Carefully scoop or pick up the contaminated absorbent material using tongs or a plastic scoop. Place it into a heavy-duty, vapor-tight plastic bag.[8][12] Any contaminated clothing should also be removed and sealed in a bag.[8]

  • Decontaminate: Wash the spill surface thoroughly with a soap and water solution.[8] Wipe the area dry with paper towels and dispose of them as hazardous waste.

  • Verify: Do not re-enter the area without PPE until it has been verified as clean by a safety officer or responsible person.[8]

4.2. First Aid and Exposure Response

Immediate action is required following any potential exposure.[8]

  • Skin Contact:

    • IMMEDIATELY flood the affected skin with copious amounts of water while removing all contaminated clothing.[8]

    • Gently and thoroughly wash the affected area with soap and water.[8]

    • IMMEDIATELY call a poison control center or physician, even if no irritation develops. Transport the victim to a hospital for evaluation.[8]

  • Eye Contact:

    • IMMEDIATELY flush the eyes with water or normal saline for 20-30 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.

    • Simultaneously call for emergency medical assistance.

    • IMMEDIATELY transport the victim to a hospital, even if no symptoms like redness or irritation develop.[8]

  • Inhalation:

    • IMMEDIATELY move the person to fresh air.[8]

    • Call for medical assistance. Be prepared to transport the victim to a hospital even if symptoms do not immediately develop.[8] If the person is not breathing, give artificial respiration, but only if you are trained and it is safe to do so.[7]

  • Ingestion:

    • DO NOT INDUCE VOMITING.[8]

    • If the person is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical.[8]

    • IMMEDIATELY call a poison control center or physician and be prepared to transport the victim to a hospital.[8]

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) Source: National Toxicology Program Technical Report Series URL: [Link]

  • Title: SAFETY DATA SHEET (Example for a related morpholine compound) Source: Capot Chemical URL: [Link]

  • Title: Leukemia induced in rats but not mice by this compound, a simulant anticholinesterase agent Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Spill procedure: Clean-up guidance Source: Queen Mary University of London URL: [Link]

  • Title: Chemical Spill Clean-Up Source: TBEP Labs URL: [Link]

  • Title: Phosphonic acid, 4-morpholinyl-, dimethyl ester Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Guidance for Hazardous Waste Spill Cleanup in Laboratories Source: The University of Tennessee, Knoxville URL: [Link]

  • Title: procedures for cleaning up hazardous drug spills and leaks Source: Defense Centers for Public Health URL: [Link]

  • Title: Evaluation of the effectiveness of personal protective equipment against occupational exposure to N,N-dimethylformamide Source: PubMed, National Library of Medicine URL: [Link]

  • Title: this compound - CAS Common Chemistry Source: CAS URL: [Link]

Sources

Synthesis of phosphoramidates using Dimethyl morpholinophosphoramidate as a precursor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phosphoramidates are a critical class of organophosphorus compounds with widespread applications in medicinal chemistry and drug development, most notably as backbones for antisense oligonucleotides and as prodrugs for therapeutic nucleoside monophosphates. This guide provides a detailed overview of the established synthetic routes to phosphoramidates. It will first address the role of specific precursors, clarifying the lack of documented application for Dimethyl morpholinophosphoramidate in this context, and then provide comprehensive protocols for widely accepted methods, such as the phosphoramidite approach. The causality behind experimental choices, step-by-step methodologies, and key data are presented to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Importance of the Phosphoramidate Linkage

Phosphoramidates, characterized by a phosphorus-nitrogen bond, are of immense interest in the development of therapeutics.[1] Their unique chemical properties, including increased stability against enzymatic degradation compared to natural phosphodiester linkages, make them ideal for applications such as antisense oligonucleotides.[2] Drugs like Eteplirsen and Golodirsen, used to treat Duchenne Muscular Dystrophy, are based on a phosphorodiamidate morpholino oligomer (PMO) backbone, highlighting the clinical significance of this moiety.[3][4] Furthermore, phosphoramidate prodrugs have emerged as a powerful strategy to deliver nucleoside monophosphates into cells for antiviral therapies.[5]

Precursor Selection: Addressing this compound

While a variety of organophosphorus compounds serve as precursors for phosphoramidate synthesis, it is crucial to select reagents with established reactivity and a well-documented history in the scientific literature. The user's query specified this compound (DMMPA) as a precursor. However, a comprehensive review of scientific and patent databases reveals that DMMPA's primary documented application is as a simulant for highly toxic anticholinesterase agents for chemical defense training.[6][7]

Extensive literature searches show a notable absence of evidence for DMMPA's use as a phosphorylating agent in organic synthesis or as an intermediate in the production of pharmaceuticals or agrochemicals. Its toxicological profile, including findings of carcinogenicity in rats, has been a subject of investigation.[8] Given the lack of supporting data for its role in phosphoramidate synthesis and its known toxicological properties, DMMPA is not a recommended or utilized precursor for this application.

Instead, the field relies on well-established classes of reagents, primarily phosphoramidites and H-phosphonates, which offer reliable and versatile routes to phosphoramidate-containing molecules. The remainder of this guide will focus on these proven methodologies.

The Phosphoramidite Method: The Gold Standard in Oligonucleotide Synthesis

The phosphoramidite method is the standard for the chemical synthesis of DNA, RNA, and their analogues, including those with phosphoramidate linkages.[9][] This approach is highly efficient, amenable to automation, and relies on a four-step synthetic cycle for the sequential addition of nucleotide units to a growing chain on a solid support.

The Four-Step Synthetic Cycle

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process, with each cycle incorporating one nucleotide.[1]

Diagram of the Phosphoramidite Synthetic Cycle

Phosphoramidite Cycle cluster_cycle Iterative Cycle Detritylation Step 1: Detritylation (Removal of 5'-DMT group) Coupling Step 2: Coupling (Phosphoramidite + Activator) Detritylation->Coupling Free 5'-OH Capping Step 3: Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Phosphite triester formed Oxidation Step 4: Oxidation (P(III) to P(V)) Capping->Oxidation Blocks failed sequences Oxidation->Detritylation Stable phosphate triester End Cleavage and Deprotection Oxidation->End After final cycle Start Solid Support with First Nucleoside Start->Detritylation

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

  • Step 1: Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with a solution of an acid, such as trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane.[11] This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Step 2: Coupling: The next nucleoside is introduced as a phosphoramidite monomer. In the presence of an activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), the phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This forms a phosphite triester linkage. The use of a bulky diisopropylamino group on the phosphoramidite provides a balance of stability and reactivity.[11]

  • Step 3: Capping: To prevent the elongation of chains that failed to react in the coupling step, any unreacted 5'-hydroxyl groups are acylated, typically using acetic anhydride and N-methylimidazole. This "capping" step is crucial for minimizing the formation of deletion mutants in the final product.[1]

  • Step 4: Oxidation: The newly formed phosphite triester is unstable and is therefore oxidized to the more stable phosphate triester. This is commonly achieved using a solution of iodine in the presence of water and a mild base like pyridine.[11] For the synthesis of phosphoramidates, this step can be modified by using a solution of an amine and iodine.[11]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Protocol: Solid-Phase Synthesis of a Phosphorodiamidate Morpholino Oligomer (PMO) Dimer

This protocol outlines a general procedure for the manual synthesis of a PMO dimer, which utilizes chlorophosphoramidate chemistry, a related approach often used for morpholino oligonucleotides.[2][4]

Materials and Reagents:

Reagent/MaterialPurposeSupplier Example
Controlled Pore Glass (CPG) SupportSolid phase for synthesisSigma-Aldrich
Trityl-protected Morpholino MonomerFirst building blockCommercially available
Chlorophosphoramidate-activated MonomerSecond building blockSynthesized as per literature[2]
Detritylation Solution (e.g., 3% TCA in DCM)Removal of DMT/Trityl groupSigma-Aldrich
Coupling Activator (e.g., ETT)Activates phosphoramiditeGlen Research
Base (e.g., N-ethylmorpholine)Neutralization/CouplingSigma-Aldrich
Capping Solution A (Acetic Anhydride)Capping of unreacted groupsSigma-Aldrich
Capping Solution B (N-Methylimidazole)Capping catalystSigma-Aldrich
Cleavage/Deprotection Solution (Ammonia)Release from support and deprotectionFisher Scientific
Anhydrous Acetonitrile, DichloromethaneSolventsVWR

Procedure:

  • Preparation of the Solid Support:

    • Start with a solid support (e.g., CPG) pre-loaded with the first morpholino monomer.

    • Place the support in a suitable reaction vessel (e.g., a fritted glass funnel).

  • Deblocking (Detritylation):

    • Wash the support with anhydrous dichloromethane.

    • Add the detritylation solution (e.g., 3% TCA in DCM) and gently agitate for 2-3 minutes.

    • Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved trityl group.

  • Neutralization:

    • Wash the support with a solution of a mild base (e.g., 20% diisopropylethylamine in THF) to neutralize any residual acid.[3]

  • Coupling:

    • Dissolve the chlorophosphoramidate-activated morpholino monomer and the activator (e.g., ETT) in anhydrous acetonitrile.

    • Add this solution to the support along with a base like N-ethylmorpholine.[12]

    • Allow the reaction to proceed for 15-30 minutes with gentle agitation.

    • Wash the support with anhydrous acetonitrile.

  • Capping:

    • Add a 1:1 mixture of Capping Solution A and B to the support.

    • Agitate for 5 minutes to acetylate any unreacted morpholine ring amines.

    • Wash the support thoroughly with anhydrous acetonitrile.

  • Cleavage and Deprotection:

    • After the final coupling and capping steps, dry the support.

    • Treat the support with concentrated aqueous ammonia at 55°C for 16-18 hours to cleave the oligomer from the support and remove any protecting groups from the nucleobases.[3][13]

  • Purification:

    • Filter the solution to remove the solid support.

    • The crude product can be purified using techniques such as reverse-phase HPLC or gel electrophoresis.

Alternative Synthetic Routes

While the phosphoramidite method is dominant, other strategies for phosphoramidate synthesis are also employed, particularly for non-oligomeric structures.

The Atherton-Todd Reaction

The Atherton-Todd reaction is a classic method for forming a phosphorus-nitrogen bond. It involves the reaction of a dialkyl phosphite (an H-phosphonate) with an amine in the presence of a carbon tetrahalide (e.g., CCl₄) and a base.[14] This reaction proceeds via the in situ formation of a phosphoryl chloride intermediate.[14]

Diagram of the Atherton-Todd Reaction Mechanism

Atherton-Todd Reaction reagents (RO)₂P(O)H R'NH₂ CCl₄ Base intermediate In situ formation (RO)₂P(O)Cl reagents->intermediate Reaction product Phosphoramidate (RO)₂P(O)NHR' intermediate->product Nucleophilic attack by amine

Caption: Simplified workflow of the Atherton-Todd reaction.

Oxidative Coupling of H-Phosphonates and Amines

More modern and greener approaches avoid the use of chlorinated reagents. These methods often involve the metal-catalyzed aerobic oxidative coupling of H-phosphonates with amines.[14] Various catalysts, including those based on copper and iodine, have been developed for this transformation.[15]

Conclusion

The synthesis of phosphoramidates is a cornerstone of modern medicinal chemistry and drug development. While a multitude of synthetic strategies exist, the phosphoramidate method, particularly for oligonucleotide synthesis, has become the most robust and widely adopted approach. Understanding the principles behind precursor selection and the mechanistic details of the synthetic cycle is paramount for any researcher entering this field. By focusing on established and well-documented protocols, scientists can reliably access these vital molecules for therapeutic innovation.

References

  • Choy, C. J., Drontle, D. P., & Wagner, C. R. (2006). Synthesis of amino acid phosphoramidate monoesters via H-phosphonate intermediates. Current Protocols in Nucleic Acid Chemistry, Chapter 15:Unit 15.1. Available from: [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of phosphoramidates Previously reported. ResearchGate. Available from: [Link]

  • MDPI. (2024). One-Pot Synthesis of Phosphoramidates from dibenzo[5][6][14]dioxaphosphepine-6-oxide. Molecules, 29(1), 235. Available from: [Link]

  • Roy, S., & Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14268–14284. Available from: [Link]

  • Al-Rawashdeh, N. A. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3684. Available from: [Link]

  • Paul, S., et al. (2024). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv. Available from: [Link]

  • Ghosh, S., et al. (2020). Optochemical control over mRNA translation by photocaged phosphorodiamidate morpholino oligonucleotides in vivo. Nature Communications, 11(1), 1-13. Available from: [Link]

  • Pattanayak, S., et al. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 62(1), 4-65. Available from: [Link]

  • GenScript. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. GenScript. Available from: [Link]

  • Pattanayak, S. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. ResearchGate. Available from: [Link]

  • Le, B. T., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5433. Available from: [Link]

  • National Center for Biotechnology Information. (1986). Leukemia induced in rats but not mice by this compound, a simulant anticholinesterase agent. Environmental Health Perspectives, 70, 119-125. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • Ren, R. (2023, June 18). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. Available from: [Link]

  • National Toxicology Program. (1986). NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 298, 1-186. Available from: [Link]

Sources

Dimethyl morpholinophosphoramidate as a phosphorylating agent in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: Phosphorylating Agents in Organic Synthesis

A Critical Review of Dimethyl Morpholinophosphoramidate and a Comprehensive Guide to Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating this compound

Initial investigations into the use of this compound (DMMPA) as a phosphorylating agent in organic synthesis have revealed a significant discrepancy in the available scientific literature. Comprehensive reviews and database searches indicate that DMMPA's primary documented application is as a chemical simulant for highly toxic anticholinesterase agents, such as nerve gases, for use in toxicological studies and chemical defense training.[1][2] There is a notable absence of substantial evidence in peer-reviewed journals or patents for its use as a phosphorylating agent in synthetic, medicinal, or industrial chemistry.[1]

Given this finding, this guide has been structured to address the broader interest in robust phosphorylation methods. We will pivot to a class of reagents that are central to modern organic synthesis and drug development: phosphoramidites . This guide will provide the in-depth technical details, protocols, and mechanistic insights originally requested, focusing on the well-established and versatile application of phosphoramidite chemistry.

Part 1: The Power of Phosphoramidites in Phosphorylation

Phosphoramidite chemistry represents the gold standard for the chemical synthesis of oligonucleotides, a cornerstone of modern therapeutics and diagnostics.[3] These P(III) reagents offer a remarkable combination of stability for storage and high reactivity under specific activation conditions, enabling the precise, stepwise construction of DNA and RNA sequences.[3][]

Core Advantages of Phosphoramidite Reagents:

  • High Coupling Efficiency: With an appropriate activator, phosphoramidites react rapidly and almost quantitatively with the free hydroxyl group of a growing oligonucleotide chain.[3]

  • Stability: The diisopropylamino group on the phosphorus atom provides stability, preventing unwanted reactions during storage and handling.[3]

  • Versatility: The modular nature of the phosphoramidite monomer allows for the incorporation of a wide variety of modified bases and backbone chemistries, crucial for the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based drugs.[5][6]

The Structure of a Nucleoside Phosphoramidite:

A typical nucleoside phosphoramidite building block has several key features, each with a specific function in the synthesis cycle:

  • A 5'-Protecting Group: Usually a 4,4'-dimethoxytrityl (DMT) group, which is acid-labile and protects the 5'-hydroxyl group.[3][7]

  • The Nucleoside Core: The desired DNA or RNA base (A, C, G, T, or U) with its own protecting groups on exocyclic amines to prevent side reactions.[7]

  • The Phosphoramidite Moiety: A P(III) center attached to the 3'-oxygen of the nucleoside. It includes a reactive diisopropylamino group and a protecting group on the remaining oxygen, typically a β-cyanoethyl group.[3]

Part 2: The Oligonucleotide Synthesis Cycle: A Mechanistic Deep Dive

The automated synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle adding one nucleotide to the growing chain.[5][7] This process is a triumph of chemical engineering and mechanistic understanding, ensuring high fidelity over many iterative steps.

G Start Start with Solid-Support-Bound Nucleoside Detritylation Detritylation Start->Detritylation End Final Oligonucleotide (Requires Deprotection) Oxidation Oxidation Oxidation->End After Final Cycle

Caption: The four-step automated oligonucleotide synthesis cycle.

Step 1: Detritylation The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside bound to the solid support (e.g., controlled pore glass).[7] This is typically achieved by treating the support with a solution of a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.[7] This step exposes the free 5'-hydroxyl group, which is the site for the subsequent coupling reaction. The orange-colored DMT cation released can be quantified spectrophotometrically to monitor the efficiency of each cycle.[7]

Step 2: Coupling The activated phosphoramidite monomer and an acidic catalyst, such as 1H-tetrazole or a more modern equivalent like 5-(ethylthio)-1H-tetrazole (ETT), are delivered to the reaction column.[7] The catalyst protonates the nitrogen of the diisopropylamino group on the phosphoramidite, converting it into an excellent leaving group.[7] The exposed 5'-hydroxyl group of the support-bound nucleoside then attacks the activated P(III) center, forming a new phosphite triester linkage. This reaction is carried out in an anhydrous solvent like acetonitrile and is driven to completion by using a large excess of the phosphoramidite monomer.[7]

G

Caption: Mechanism of the phosphoramidite coupling step.

Step 3: Capping Because the coupling reaction is not perfectly 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains remain unreacted. To prevent these "failure sequences" from elongating in subsequent cycles, they are permanently blocked in a capping step.[] This is typically done by acetylation using a mixture of acetic anhydride and 1-methylimidazole. This step ensures that the final product contains predominantly full-length oligonucleotides.

Step 4: Oxidation The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the detritylation step.[] Therefore, it is oxidized to a more stable P(V) phosphate triester. The most common oxidizing agent is a solution of iodine in a mixture of water and pyridine or another base.[7] This step completes the cycle, and the process is repeated until the desired oligonucleotide sequence is assembled.

Part 3: Protocols and Data Management

Generalized Protocol for Automated Solid-Phase Oligonucleotide Synthesis

This protocol describes the general steps performed by an automated DNA/RNA synthesizer. The precise timings, volumes, and concentrations are instrument-specific but follow this universal workflow.

1. Materials and Reagents:

  • Solid Support: Controlled Pore Glass (CPG) pre-loaded with the first nucleoside.

  • Phosphoramidite Monomers: DNA or RNA phosphoramidites (A, C, G, T/U) dissolved in anhydrous acetonitrile.

  • Activator Solution: e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

  • Capping Solutions: Cap A (Acetic anhydride/Pyridine/THF) and Cap B (16% 1-Methylimidazole in THF).

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Washing Solvent: Anhydrous acetonitrile.

  • Cleavage and Deprotection Solution: Concentrated aqueous ammonia or a mixture of ammonia and methylamine.

2. Synthesis Cycle (Automated): The synthesizer is programmed to perform the following steps for each nucleotide addition:

  • Wash: The column is washed with anhydrous acetonitrile to ensure dry conditions.

  • Deblock (Detritylation): The deblocking solution is passed through the column to remove the DMT group.

  • Wash: The column is thoroughly washed with acetonitrile to remove the acid and the cleaved DMT group.

  • Couple: The specific phosphoramidite monomer and the activator solution are simultaneously delivered to the column and allowed to react for a set time.

  • Wash: The column is washed with acetonitrile.

  • Cap: The capping solutions are delivered to the column to block unreacted chains.

  • Wash: The column is washed with acetonitrile.

  • Oxidize: The oxidizing solution is passed through the column to stabilize the phosphate backbone.

  • Wash: A final acetonitrile wash prepares the column for the next cycle.

3. Cleavage and Deprotection:

  • After the final cycle, the solid support is removed from the synthesizer.

  • The support is treated with concentrated aqueous ammonia at an elevated temperature (e.g., 55 °C) for several hours.

  • This single step accomplishes three things:

    • Cleaves the β-cyanoethyl phosphate protecting groups.

    • Cleaves the oligonucleotide from the solid support.

    • Removes the protecting groups from the nucleobases.

  • The supernatant containing the crude oligonucleotide is collected, and the ammonia is removed by evaporation.

4. Purification: The crude product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

Parameter Typical Value / Condition Purpose
Coupling Time 30 - 180 secondsAllows for near-complete reaction of the activated monomer.
Monomer Excess 10 - 20 foldDrives the coupling reaction to maximum efficiency.
Water Content < 30 ppm in reagentsPrevents side reactions and ensures high coupling efficiency.
Deblocking Time 60 - 120 secondsSufficient to remove the DMT group without causing depurination.
Oxidation Time ~30 secondsRapidly converts the unstable P(III) to a stable P(V) linkage.

References

  • Krishnamurthy, R. et al. (2017). Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions . Nature Chemistry. Available at: [Link]

  • Cafferty, B. J., & Hud, N. V. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization . Royal Society Open Science. Available at: [Link]

  • Kumar, P. et al. (2020). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera . ChemRxiv. Available at: [Link]

  • Ociepa, M. et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent . Organic Letters. Available at: [Link]

  • Cieslak, J. et al. (2018). A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates . BioTechnologia. Available at: [Link]

  • Cieslak, J. et al. (2018). A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates . BioTechnologia Journal. Available at: [Link]

  • Ociepa, M. et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent . Organic Letters. Available at: [Link]

  • Périgaud, C. et al. (2012). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs . Molecules. Available at: [Link]

  • Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method . GenScript. Available at: [Link]

  • Phosphoramidite Chemistry for DNA Synthesis . Twist Bioscience. Available at: [Link]

  • This compound . PubChem. Available at: [Link]

Sources

Application Notes and Protocols: The Role of Activated Phosphoramidates in Phosphorodiamidate Morpholino Oligo (PMO) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Precision of Morpholino Oligonucleotides

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) represent a paradigm shift in antisense therapeutics, moving beyond the conventional sugar-phosphate backbone of DNA and RNA.[1] PMOs employ a six-membered morpholine ring in place of the pentose sugar and are linked by a charge-neutral phosphorodiamidate backbone.[2][3] This unique architecture confers remarkable resistance to cellular nucleases and a high degree of specificity.[3] Unlike many antisense agents that trigger enzymatic degradation of their target mRNA via RNase H, PMOs function through a steric-blocking mechanism, physically obstructing ribosomal assembly or splicing machinery to modulate protein expression.[1] This mode of action is responsible for the success of several FDA-approved PMO-based drugs for treating genetic disorders like Duchenne Muscular Dystrophy.[1][4]

The cornerstone of PMO efficacy is the fidelity of its synthesis. The creation of the phosphorodiamidate linkage is a critical step that defines the integrity of the final oligomer. This guide provides an in-depth exploration of the prevalent solid-phase synthesis methodology, focusing on the chemistry of activated phosphoramidate monomers, which are the essential building blocks for PMO assembly. While the compound "Dimethyl morpholinophosphoramidate" is a defined chemical entity, modern, high-efficiency PMO synthesis does not employ it as a direct coupling agent.[5][6] Instead, the synthesis relies on the sequential addition of pre-activated morpholino monomers, where a phosphoramidate moiety is an integral part of the monomer itself. This application note will detail the established and robust P(V)-based chlorophosphoramidate chemistry, providing both the mechanistic rationale and actionable protocols for researchers in drug development.

Section 1: The PMO Synthesis Cycle: A Departure from Convention

Solid-phase PMO synthesis is a cyclical process performed on a polystyrene solid support.[7] In a significant departure from standard 3'→5' DNA/RNA synthesis, PMO elongation proceeds in the 5'→3' direction .[1][3] This means the first monomer is anchored to the resin at its 5'-end, and subsequent monomers are added to the free secondary amine of the 3'-terminal morpholine ring.

The causality for this inverted directionality lies in the activation chemistry. The most reactive position for creating the activated phosphoramidate intermediate is on the morpholine nitrogen, which becomes the 3'-position of the subunit after its synthesis from a ribonucleoside.[3][8] Each cycle consists of four key steps: detritylation, coupling, and capping, followed by a final cleavage and deprotection stage.

PMO_Synthesis_Cycle cluster_cycle Solid-Phase Elongation Cycle Resin Start: Resin-Bound Monomer (N-Trityl) Detritylation Step 1: Detritylation (Acidic Deblocking) Resin->Detritylation Remove Trityl Expose 3'-Amine Neutralization Step 2: Neutralization (Base Wash) Detritylation->Neutralization Quench Acid Coupling Step 3: Coupling (Activated Monomer Addition) Neutralization->Coupling Add Next Monomer Capping Step 4: Capping (Acetylation of Failures) Coupling->Capping Terminate n-1 Sequences Capping->Detritylation Repeat for Next Cycle Cleavage Cleavage & Deprotection (Aqueous Ammonia) Capping->Cleavage Final Cycle Complete Purification Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification

Figure 1: The Solid-Phase PMO Synthesis Workflow.

Section 2: The Chemistry of Phosphorodiamidate Linkage Formation

The success of each coupling step hinges on the precise reaction between a highly reactive, activated monomer and the free secondary amine of the resin-bound morpholino chain.

The Activated Monomer: A Chlorophosphoramidate Intermediate

The workhorse of modern PMO synthesis is the N,N-dimethylamino chlorophosphoramidate morpholino monomer .[1][8] This P(V) species is prepared from its corresponding 6'-hydroxyl-N-tritylmorpholino nucleoside.[1]

  • Causality of Activation: The phosphorus center is rendered highly electrophilic by the attached chlorine atom, an excellent leaving group. This high reactivity is essential to drive the coupling reaction to near-quantitative completion, which is critical in multi-step solid-phase synthesis where small inefficiencies are amplified.[9] The N,N-dimethylamino group and the morpholine nitrogen from the next monomer will form the final, stable phosphorodiamidate linkage.

The Role of a Hindered Base in Coupling

The coupling reaction between the activated chlorophosphoramidate monomer and the secondary amine of the growing chain releases a molecule of hydrochloric acid (HCl).

  • Causality of Choice: This acid must be scavenged immediately to prevent unwanted side reactions, such as acid-catalyzed detritylation of the incoming monomer or degradation of the acid-sensitive phosphorodiamidate linkages already formed.[3][10] A non-nucleophilic, hindered organic base, such as N-ethylmorpholine (NEM) or diisopropylethylamine (DIEA) , is used for this purpose.[7] Its steric bulk prevents it from reacting with the electrophilic phosphorus center, ensuring its sole function is to act as a proton sponge.

Figure 2: Mechanism of Phosphorodiamidate Linkage Formation. (Note: Images are placeholders for chemical structures).

Section 3: Experimental Protocols

The following protocols provide a framework for the manual solid-phase synthesis of a PMO dimer. All manipulations should be performed under anhydrous conditions unless otherwise specified.

Protocol 3.1: Synthesis Cycle for a PMO Dimer

This protocol assumes a starting point of the first morpholino monomer pre-loaded onto a suitable polystyrene resin.

ParameterValue/ReagentPurpose
Starting Material 1 µmol of Trityl-N-Morpholino-Monomer-ResinSolid support with first building block.
Detritylation 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removes the 5'-trityl protecting group.
Neutralization 10% DIEA in Dichloromethane (DCM)Quenches residual acid before coupling.
Coupling Activator 0.8 M DIEA in Dimethylimidazolidinone (DMI)Acts as an HCl scavenger during coupling.[7]
Coupling Monomer 0.4 M Activated Morpholino Monomer in DMIThe incoming building block for chain elongation.[7]
Capping Cap A: Acetic Anhydride; Cap B: N-MethylimidazoleAcetylates unreacted 3'-amines to prevent n-1 sequences.[11]

Methodology:

  • Resin Swelling: Swell the resin in anhydrous DCM for 15 minutes in a fritted syringe reactor. Drain the solvent.

  • Detritylation:

    • Add the detritylation solution to the resin and agitate for 2 minutes.

    • Drain the solution (an orange color indicates successful trityl cation release).

    • Repeat the detritylation step one more time.

    • Wash the resin thoroughly with DCM (5x resin volume) to remove all traces of acid.

  • Neutralization:

    • Add the neutralization solution and agitate for 1 minute.

    • Drain and wash the resin with anhydrous acetonitrile (3x resin volume).

  • Coupling:

    • In a separate vial, pre-mix the activated monomer solution and the coupling activator solution.

    • Immediately add this mixture to the resin.

    • Agitate at room temperature for 60-120 minutes. The extended time ensures high coupling efficiency.[7]

    • Drain the coupling solution and wash the resin with acetonitrile (5x resin volume).

  • Capping:

    • Add the capping solutions (e.g., Cap A and Cap B from a DNA synthesizer) to the resin and agitate for 5 minutes.

    • Drain and wash the resin with DCM (3x resin volume) and acetonitrile (3x resin volume). The resin now holds the protected PMO dimer.

Protocol 3.2: Cleavage, Deprotection, and Sample Preparation
  • Resin Drying: Dry the resin thoroughly under a stream of argon or in a vacuum desiccator.

  • Cleavage & Deprotection:

    • Transfer the resin to a sealed vial.

    • Add concentrated aqueous ammonia (NH₄OH) to the resin.[1]

    • Heat the sealed vial at 55°C for 12-16 hours. This single step cleaves the oligomer from the support and removes the protecting groups from the nucleobases.[1]

  • Sample Recovery:

    • Allow the vial to cool to room temperature.

    • Carefully transfer the ammonia supernatant to a new tube. Wash the resin with 50% acetonitrile/water and combine the washes with the supernatant.

    • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

    • The resulting pellet is the crude PMO product. Re-dissolve in nuclease-free water for analysis.

Section 4: A Self-Validating System: Purification and Analysis

A robust protocol must include methods to verify its success. For PMOs, a combination of HPLC for purification and purity assessment, and mass spectrometry for identity confirmation, creates a self-validating workflow.

Purification by Anion-Exchange (AEX) HPLC

The neutral backbone of PMOs presents a purification challenge. However, a clever strategy exploits the properties of the nucleobases themselves.

  • Principle of Separation: Under basic conditions (high pH), the guanine and thymine bases become deprotonated, imparting a net negative charge to the otherwise neutral PMO molecule.[2] This allows the PMO to bind to a positively charged anion-exchange column. Elution is achieved with a salt gradient, separating the full-length product from shorter, less-charged failure sequences (truncations).[2][12]

ParameterRecommended SettingRationale
Column TSKgel SuperQ-5PW or similar strong AEX columnProvides high resolution for charged oligonucleotides.
Mobile Phase A 10 mM NaOH in Nuclease-Free WaterHigh pH buffer to deprotonate G and T bases.
Mobile Phase B 10 mM NaOH, 1.5 M NaCl in Nuclease-Free WaterHigh salt buffer for elution.
Gradient 0-60% B over 30 minutesGradually increases salt concentration to elute PMOs based on charge (length).
Detection UV at 260 nmStandard wavelength for nucleic acid detection.

A successful synthesis is validated by the presence of a single, sharp major peak in the HPLC chromatogram, indicating a high-purity final product.[2]

Identity Confirmation by Mass Spectrometry

Mass spectrometry (MS) provides unambiguous confirmation that the correct molecule was synthesized by measuring its exact molecular weight.[13]

  • Method: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.[1][3]

  • Validation: The experimentally observed mass should match the calculated theoretical mass of the desired PMO sequence. This confirms the identity of the main peak from the HPLC purification and rules out unexpected modifications or deletions.

Conclusion

The synthesis of phosphorodiamidate morpholino oligos is a specialized field of nucleic acid chemistry that has yielded powerful therapeutic molecules. Success in this domain is built on a deep understanding of the underlying reaction mechanisms, particularly the formation of the charge-neutral phosphorodiamidate backbone. By employing highly reactive chlorophosphoramidate monomers in a carefully controlled, solid-phase cycle, researchers can reliably produce high-purity PMOs. The integration of robust analytical techniques like anion-exchange HPLC and mass spectrometry is not merely a final check, but an essential component of a self-validating protocol that ensures the integrity and identity of these life-altering molecules.

References

  • Gene Tools. HPLC purification of Morpholino Oligos. Gene Tools, LLC. [Link]

  • Abes, S., et al. (2016). Synthesis of Phosphorodiamidate Morpholinos (PMOs) and PMO-DNA chimeras have been prepared on DNA synthesizers using phosphoramidite chemistry. PubMed. [Link]

  • Dahl, B. H., et al. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research. [Link]

  • Sinha, S., et al. (2020). Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides. Morressier. [Link]

  • Gene Tools. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools, LLC. [Link]

  • Hart, K. M., et al. (2022). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Nature Communications. [Link]

  • Hayakawa, Y., et al. (2008). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry. [Link]

  • Kundu, J., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of Organic Chemistry. [Link]

  • Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]

  • Arora, D., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules. [Link]

  • Kundu, J., et al. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. [Link]

  • ResearchGate. (2016). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. ResearchGate. [Link]

  • Bhadra, J., et al. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Das, A., et al. (2023). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv. [Link]

  • ResearchGate. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. ResearchGate. [Link]

  • Krishna, H., et al. (2016). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2015). Synthesis of the morpholinoadenosine monomer. ResearchGate. [Link]

  • Kundu, J., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. PubMed. [Link]

  • ResearchGate. (2023). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs) Using Staudinger Reduction as a Deblocking Condition and Its Usefulness for Orthogonal Conjugation in Bi. ResearchGate. [Link]

  • Bio-Synthesis Inc. (2013). Method of Oligonucleotide Purification. Bio-Synthesis. [Link]

  • Abes, S., et al. (2008).
  • Chan, P. C., et al. (1990). Leukemia induced in rats but not mice by this compound, a simulant anticholinesterase agent. Toxicology and Applied Pharmacology. [Link]

  • Glen Research. Deprotection Guide. Glen Research. [Link]

  • Summerton, J. E., et al. (2009). Method of synthesis of morpholino oligomers.
  • Tree, J. A., et al. (2014). The Methods employed in Mass Spectrometric Analysis of Posttranslational Modifications (PTMs) and Protein–Protein Interactions (PPIs). Methods. [Link]

  • ResearchGate. (2003). HPLC chromatograms showing purification of conjugates. ResearchGate. [Link]

Sources

Analytical Techniques for the Sensitive and Selective Detection of Dimethyl Morpholinophosphoramidate (DMMP)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

Dimethyl morpholinophosphoramidate (DMMP), an organophosphorus compound, is recognized for its structural and chemical similarities to highly toxic nerve agents, particularly Sarin (GB).[1][2] Due to its significantly lower toxicity, DMMP serves as a crucial simulant for developing and validating detection technologies and decontamination procedures for chemical warfare agents (CWAs).[1][3] This application note provides a comprehensive guide for the analytical determination of DMMP in various matrices. We will focus on the gold-standard technique, Gas Chromatography-Mass Spectrometry (GC-MS), detailing optimized protocols for sample preparation, instrumental analysis, and method validation. This guide is intended for researchers, analytical scientists, and professionals in environmental monitoring and defense-related fields who require reliable and robust methods for the trace-level detection of DMMP.

Introduction: The Significance of DMMP Detection

This compound (CAS RN: 597-25-1) is a phosphoramidate ester.[4] While used in some industrial applications, its primary role in the scientific community is as a surrogate for nerve agents like Sarin.[2] The ability to accurately detect and quantify DMMP is paramount for several reasons:

  • Defense Research: Testing the efficacy of protective equipment, such as respirator filters, and environmental sensors designed to detect CWAs.[1][5]

  • Environmental Monitoring: Assessing the fate and transport of CWA simulants in training exercises and ensuring the thoroughness of decontamination procedures.

  • Method Development: Serving as a safe and accessible compound for developing and validating new analytical platforms for organophosphorus agent detection.

The analytical challenge lies in achieving high sensitivity and selectivity, often in complex environmental matrices. This guide addresses this challenge by providing detailed, field-proven methodologies.

Physicochemical Properties of DMMP

Understanding the physical and chemical properties of DMMP is fundamental to selecting appropriate analytical strategies, particularly for sample extraction and chromatographic separation.

PropertyValueReference
CAS Registry Number 597-25-1[4]
Molecular Formula C₆H₁₄NO₄P[4]
Molecular Weight 195.16 g/mol -
Appearance Colorless to pale yellow liquid[4]
Boiling Point Not readily available, organophosphates can decompose at high temperatures.[6]
Solubility Moderately soluble in polar solvents.[4]

Note: Due to its use as a CWA simulant, comprehensive public data on some physical properties can be limited. The provided data is based on available chemical databases.

Core Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the definitive identification and quantification of DMMP.[7] The technique offers a powerful combination of high-resolution chromatographic separation (GC) and highly specific mass-based detection (MS), making it the "gold standard" for forensic substance identification.[7]

  • The Principle: The sample extract is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized analytes through a heated column containing a stationary phase. Compounds separate based on their volatility and interaction with the stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented into characteristic ions, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint for identification.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract DMMP from its matrix and present it in a clean, concentrated form suitable for GC-MS analysis.[8][9][10] The choice of method depends heavily on the sample matrix.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (Air, Water, Soil, Wipe) SPE Solid Phase Extraction (SPE) (Aqueous Samples) Sample->SPE Liquid Matrix QuEChERS QuE-ChERS (Solid/Complex Samples) Sample->QuEChERS Solid Matrix HS Static Headspace (Solid/Adsorbent Samples) Sample->HS Adsorbent Matrix Extract Final Extract (in compatible solvent) SPE->Extract QuEChERS->Extract HS->Extract GCMS GC-MS System Extract->GCMS Injection Data Data Acquisition & Processing GCMS->Data Signal Result Quantification & Identification Data->Result Processed Data

Caption: General workflow for DMMP analysis.

SPE is an effective technique for extracting and concentrating organophosphorus compounds from water.[11] It relies on partitioning the analyte between the liquid sample and a solid sorbent.

Rationale: This method is ideal for cleaning up aqueous samples and concentrating the analyte, thereby lowering the detection limit. Polymeric sorbents are often chosen for their broad applicability to compounds like DMMP.[11]

Step-by-Step Protocol:

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 6 mL, 500 mg) by passing 5 mL of acetone, followed by 5 mL of dichloromethane, and finally equilibrating with two 5 mL aliquots of reagent-grade water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass a 500-1000 mL water sample (pH adjusted to neutral) through the cartridge at a flow rate of approximately 5-10 mL/min.

  • Sorbent Drying: After loading, draw air through the cartridge for 10-15 minutes to remove residual water.

  • Analyte Elution: Elute the trapped DMMP from the cartridge using 5-10 mL of a suitable solvent mixture, such as acetone and dichloromethane.[11] Collect the eluate in a collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly efficient for extracting analytes from complex matrices like soil or food.[3]

Rationale: This buffered extraction and cleanup method effectively removes matrix components like lipids and pigments that can interfere with GC analysis, ensuring high recovery and data quality.[3]

Step-by-Step Protocol:

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ~4000 rpm for 5 minutes.[3]

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing magnesium sulfate and a sorbent (e.g., PSA).

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at ~4000 rpm for 2 minutes.[3]

  • Analysis: The resulting supernatant is ready for direct GC-MS analysis.

Instrumental Analysis: GC-MS Protocol

The following parameters are a robust starting point for the analysis of DMMP and can be adapted from established methods for organophosphorus compounds.[3][12][13]

GCMS_Workflow Injector GC Injector (Splitless Mode) Column GC Column (e.g., HP-5MS) Injector->Column Separation IonSource MS Ion Source (Electron Ionization) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector (Electron Multiplier) MassAnalyzer->Detector Mass Filtering

Caption: The process of DMMP analysis within a GC-MS system.

Instrumental Parameters:

ParameterRecommended SettingRationale
GC System Agilent 5975 Series or equivalentWidely used and validated for environmental analysis.[3]
Injection Mode SplitlessMaximizes the transfer of analyte to the column, essential for trace-level detection.[3][13]
Injection Volume 1 µLStandard volume for capillary GC.
Injector Temp. 250 °CEnsures rapid volatilization of DMMP without thermal degradation.
Column HP-5MS Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile organic compounds, including organophosphates.[3][13]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert gas standard for GC-MS, providing good chromatographic efficiency.
Oven Program Initial 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 2 min)A typical temperature program that effectively separates analytes based on boiling point.[11] This can be optimized for specific sample matrices.
MS Source Temp. 230 °CStandard temperature for EI sources.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan is used for initial identification. SIM mode significantly increases sensitivity by monitoring only characteristic DMMP ions (e.g., m/z 124, 109, 94, 79).

Method Validation for Trustworthy Results

To ensure the reliability of the analytical data, the method must be validated.[14][15] This process demonstrates that the protocol is suitable for its intended purpose. Key validation parameters are summarized below, with typical performance data cited from relevant literature.

Validation ParameterDescriptionTypical Performance Criteria
Linearity (R²) The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.R² ≥ 0.995. A study on DMMP in gaseous samples showed excellent linearity with a mean R² of 0.998.[16] Another study using the QuEChERS method reported an R² of 0.9998.[3]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected above the background noise.A method for gaseous DMMP reported an LOD of 0.331 ng/mL.[16] A QuEChERS-based method achieved an LOD of 0.0167 ppm.[3]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Often defined as 3x the LOD or a signal-to-noise ratio of 10:1.[14][17]
Accuracy (Recovery) The closeness of the measured value to the true value, often expressed as percent recovery of a spiked sample.Recovery values between 80-120% are generally acceptable. A validated method for DMMP reported recoveries between 95.7% and 97.3%.[3]
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD).RSD ≤ 15%. Intraday and interday precision for a DMMP method were reported at 3.5% and 3.7% RSD, respectively.[3]

Alternative and Emerging Detection Technologies

While GC-MS is the confirmatory method of choice, other techniques are used for screening or in-field applications.

  • GC with Selective Detectors: For routine analysis, GC can be coupled with detectors that are highly sensitive to phosphorus-containing compounds, such as the Flame Photometric Detector (FPD) or the Nitrogen-Phosphorus Detector (NPD).[12][18] These are often used in EPA methods for organophosphorus pesticide analysis.[12][18]

  • Nanomaterial-Based Sensors: There is significant research into developing chemical sensors for the rapid, real-time detection of DMMP.[1][19] These sensors often utilize nanomaterials like tungsten diselenide (WSe₂) nanosheets or functionalized carbon nanotubes, which exhibit a change in electrical properties upon adsorption of DMMP molecules.[20][21] These platforms offer potential for portable, low-cost detection systems.[19]

Conclusion

This application note outlines a robust and validated analytical framework for the detection of this compound (DMMP). The primary method, GC-MS, provides the necessary sensitivity and selectivity for unequivocal identification and quantification. By following the detailed protocols for sample preparation (SPE and QuEChERS) and instrumental analysis, researchers can generate high-quality, reliable data. The inclusion of method validation parameters underscores the importance of producing trustworthy results, which is critical given the role of DMMP as a simulant for highly toxic chemical warfare agents. Emerging sensor technologies promise future advancements in real-time, in-field monitoring, complementing the definitive laboratory-based methods detailed herein.

References

  • Mitchell, B. L., Billingsley, B. G., & Logue, B. A. (2013). Rapid quantification of dimethyl methylphosphonate from activated carbon particles by static headspace gas chromatography mass spectrometry. Journal of Chromatography A, 1293, 120-125. [Link]

  • Waybright, T. J., McShane, M. R., & Williams, T. L. (2010). Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate dimethyl methylphosphonate in gaseous phase. Journal of Chromatography A, 1217(24), 3934-3939. [Link]

  • ResearchGate. (n.d.). Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction. Retrieved from [Link]

  • Cromlab. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]

  • Pace Analytical. (2026). EPA 614 Organophosphorus Pesticides Test in Effluent. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Diisopropyl methylphosphonate. Retrieved from [Link]

  • Kumar, A., et al. (2024). Recent advances in sensing toxic nerve agents through DMMP model simulant using diverse nanomaterials-based chemical sensors. Talanta, 272, 125785. [Link]

  • Buote, A., et al. (2002). Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization. Journal of Chromatography A, 978(1-2), 177-183. [Link]

  • Semantic Scholar. (n.d.). Advances in the chemical sensors for the detection of DMMP — A simulant for nerve agent sarin. Retrieved from [Link]

  • Zeng, M., et al. (2021). Enhanced dimethyl methylphosphonate detection based on two-dimensional WSe2 nanosheets at room temperature. Journal of Materials Chemistry C, 9(3), 941-948. [Link]

  • MDPI. (n.d.). Highly Sensitive Hybrid Nanostructures for Dimethyl Methyl Phosphonate Detection. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Malathion. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the chemical sensors for the detection of DMMP — A simulant for nerve agent sarin. Retrieved from [Link]

  • International Journal of Modern Chemistry and Applied Science. (2015). Recent advances in sample preparation techniques for environmental matrix. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). (2004). NIOSH Manual of Analytical Methods - Dimethylacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (n.d.). Preparation of Environmental Samples for the Determination of Trace Constituents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Health Advisory for Dimethyl Methylphosphonate (DMMP). Retrieved from [Link]

  • YSI. (n.d.). Safety Data Sheet - Dimethyl Methylphosphonate. Retrieved from [Link]

  • ResTech Laboratories. (n.d.). NIOSH 9111 Sampling Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on analytical methods for determination of chemical warfare agents. Retrieved from [Link]

  • MDPI. (2023). Detection of Dimethyl Methyl Phosphonate by Silica Molecularly Imprinted Materials. Retrieved from [Link]

  • Organomation. (n.d.). Environmental Sample Preparation. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). N,N-Dimethylformamide (DMF). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of analytical methods and laboratory procedures for chemical measurements. Retrieved from [Link]

  • Annals of Translational Medicine. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dimethylformamide. Retrieved from [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

  • Wikisource. (n.d.). Page:NIOSH Manual of Analytical Methods - 2004.pdf/2. Retrieved from [Link]

Sources

Application Note: Dimethyl Morpholinophosphoramidate (DMPA) as a G-Series Nerve Agent Simulant for Chemical Defense Training and Countermeasure Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the use of Dimethyl morpholinophosphoramidate (DMPA) as a chemical warfare agent (CWA) simulant in research and training environments. DMPA (CAS No. 597-25-1) is an organophosphorus compound primarily utilized to mimic the physical properties of highly toxic G-series nerve agents, such as Sarin (GB), for chemical defense training exercises.[1][2] Its significantly lower acute toxicity allows for more realistic training scenarios in detection, decontamination, and personal protection without the extreme hazards associated with live agents.[1] This guide details the scientific basis for its use, provides validated protocols for safe handling and application, and outlines workflows for training exercises and countermeasure validation. All procedures emphasize stringent safety measures, reflecting the compound's inherent cholinesterase-inhibiting properties.

Scientific Background and Rationale

The Need for a High-Fidelity Simulant

Effective training and the development of countermeasures against nerve agents require substances that can accurately replicate the behavior of the threat. Live agent use is restricted to a few highly controlled facilities due to the extreme danger. Therefore, simulants are critical. An ideal simulant should match the target agent in key physical and chemical properties (e.g., viscosity, volatility, persistence) to ensure that detection systems and decontamination procedures respond realistically.[1] DMPA was specifically developed to simulate the physical, but not the biological, properties of anticholinesterase agents for this purpose.[2]

Comparative Physicochemical Properties

DMPA is a clear, colorless, and slightly viscous liquid that is water-soluble.[1] Its properties align sufficiently with G-series agents to provide a realistic training environment. The table below compares DMPA with the nerve agent Sarin (GB).

PropertyThis compound (DMPA)Sarin (GB)Rationale for Simulation
CAS Number 597-25-1[1]107-44-8[3]-
Molecular Formula C₆H₁₄NO₄P[1]C₄H₁₀FO₂P[3]Structural similarity as an organophosphorus compound.
Molecular Weight 195.15 g/mol [1]140.09 g/mol [3][4]Similar molecular size affects diffusion and interaction with surfaces.
Appearance Clear, colorless, slightly viscous liquid[1]Clear, colorless liquid[3][5]Visually indistinguishable from the pure agent.
Volatility Low (Data not specified)22,000 mg/m³ at 25°C[3]DMPA is less volatile, making it safer and more persistent for surface decontamination training.
Solubility Water soluble[1]Miscible in water[3][5]Similar behavior in aqueous decontamination solutions.
Mechanism of Action Cholinesterase Inhibitor[1]Cholinesterase Inhibitor[3][4]Shares the same toxicological mechanism, albeit with vastly different potency.
Mechanism of Action: Cholinesterase Inhibition

Like all organophosphorus nerve agents, DMPA's toxicological action stems from its ability to inhibit the enzyme acetylcholinesterase (AChE).[1][6] AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the signal.[6][7]

  • Normal Function: ACh is released, binds to its receptor, and is then rapidly broken down by AChE.

  • Inhibition: The phosphorus atom in DMPA forms a covalent bond with a serine residue in the active site of AChE.[8]

  • Consequence: The phosphorylated enzyme is stable and inactive. ACh cannot be hydrolyzed and accumulates in the synapse, leading to hyperstimulation of muscarinic and nicotinic receptors and subsequent disruption of neurotransmission.[6]

While the mechanism is the same, the potency of DMPA is orders of magnitude lower than that of Sarin, making it a suitable training tool rather than a weapon.[2]

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibition Organophosphate Inhibition ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Products Choline + Acetate AChE->Products AChE_Inhibited Inactive Phosphorylated AChE Receptor->ACh Releases DMPA DMPA (Inhibitor) DMPA->AChE_Inhibited Covalent Bonding (Phosphorylation) ACh_Accumulation ACh Accumulation & Hyperstimulation AChE_Inhibited->ACh_Accumulation Blocks Hydrolysis

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by DMPA.

Application Protocols

WARNING: this compound is a toxic substance and a suspected carcinogen.[1][9] All handling must be performed by trained personnel in a controlled laboratory environment, adhering to all local safety regulations and the protocols outlined below.

Protocol: Safety and Handling

This protocol is mandatory for all personnel working with DMPA.

  • 1. Engineering Controls:

    • 1.1. All handling of neat DMPA or concentrated solutions must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9]

    • 1.2. Ensure a safety shower and eyewash station are immediately accessible.[10]

  • 2. Personal Protective Equipment (PPE):

    • 2.1. Eye Protection: Wear chemical safety goggles and a face shield.[11]

    • 2.2. Skin Protection: Wear a lab coat and disposable Tyvek-type sleeves.[12] Handle the chemical with nitrile or other appropriate chemical-resistant gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.[11]

    • 2.3. Respiratory Protection: For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas/HEPA combination filter cartridge is recommended.[12]

  • 3. Storage & Handling:

    • 3.1. Store DMPA in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizers.[10][11]

    • 3.2. Keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.[1][11] For long-term storage, keeping the material under an inert atmosphere in a freezer is recommended.[12]

    • 3.3. Wash hands thoroughly after handling, even if gloves were worn.[11]

  • 4. Spill & Emergency Procedures:

    • 4.1. Small Spill: Evacuate personnel from the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[10] Collect the absorbent material into a vapor-tight plastic bag or sealed container for hazardous waste disposal.[12] Decontaminate the surface with a soap and water solution.[12]

    • 4.2. Skin Contact: Immediately remove all contaminated clothing.[12] Flood the affected skin with water and then gently wash thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[11][12]

    • 4.3. Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

    • 4.4. Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11][12]

    • 4.5. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]

Protocol: Preparation of DMPA Working Solutions

This protocol provides a general method for preparing solutions for training exercises. All calculations must be verified before preparation.

  • 1. Materials:

    • This compound (DMPA), ≥99% pure

    • Solvent (e.g., Isopropanol, water). Note: DMPA hydrolyzes slowly in water.[1] For applications requiring stability, an organic solvent is preferred.

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Analytical balance

    • Appropriate waste containers

  • 2. Procedure for 1 L of a 1 mg/mL Stock Solution in Isopropanol:

    • 2.1. Don all required PPE and perform the work in a chemical fume hood.

    • 2.2. Place a 1 L volumetric flask on the analytical balance and tare.

    • 2.3. Carefully weigh 1.000 g of neat DMPA directly into the flask.

    • 2.4. Add approximately 500 mL of isopropanol to the flask. Swirl gently to dissolve the DMPA completely.

    • 2.5. Once dissolved, bring the flask to the 1 L graduation mark with isopropanol.

    • 2.6. Cap the flask and invert 15-20 times to ensure a homogenous solution.

    • 2.7. Label the container clearly: "DMPA Stock Solution, 1 mg/mL in Isopropanol," including date and preparer's initials.

  • 3. Preparation of Working Dilutions:

    • 3.1. Use the dilution formula C₁V₁ = C₂V₂ to calculate the required volume of stock solution.

      • C₁ = Concentration of stock solution (1 mg/mL)

      • V₁ = Volume of stock solution needed (unknown)

      • C₂ = Desired final concentration

      • V₂ = Desired final volume

    • 3.2. Example: To prepare 100 mL of a 50 µg/mL working solution:

      • V₁ = (50 µg/mL * 100 mL) / 1000 µg/mL = 5 mL

    • 3.3. Pipette 5 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the chosen solvent. Mix thoroughly.

Workflow for Chemical Defense Training Exercises

This section outlines a standardized workflow for utilizing DMPA in a field training exercise (FTX) focused on decontamination.

Training_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Exercise A1 Define Training Objectives (e.g., Decon Proficiency) A2 Prepare & Verify DMPA Solutions A1->A2 A3 Conduct Safety Briefing A2->A3 A4 Prepare Training Area & Equipment A3->A4 B1 Don PPE A4->B1 B2 Disseminate DMPA Simulant (e.g., Spray on Surface) B1->B2 B3 Conduct Drill (Detect, Decontaminate) B2->B3 B4 Monitor for Safety B3->B4 C1 Personnel & Area Decontamination B3->C1 C2 Doff & Inspect PPE C1->C2 C3 Secure & Dispose Waste C2->C3 C4 Conduct After-Action Review C3->C4

Caption: Standardized workflow for a DMPA-based training exercise.

Phase 1: Preparation
  • Objective Definition: Clearly state the goals of the exercise (e.g., "Evaluate team proficiency in decontaminating a vehicle surface").

  • Solution Preparation: Prepare DMPA solutions as per Protocol 2.2. The concentration will depend on the sensitivity of the detection equipment being used.

  • Safety Briefing: Conduct a mandatory briefing covering all safety aspects from Protocol 2.1, emergency procedures, and exercise-specific hazards.

  • Area Setup: Cordon off the training area. Prepare the target surfaces and all necessary equipment (detectors, decontaminants, brushes, etc.).

Phase 2: Execution
  • Dissemination: Apply the DMPA working solution to the target surfaces using a calibrated sprayer to achieve a consistent, known contamination density (e.g., 1 g/m²).

  • Drill Execution: The training team, in full PPE, enters the area and performs the assigned task (e.g., executes the 9-step decontamination process).

  • Validation (Optional): For advanced training or countermeasure development, post-decontamination samples can be taken for later analysis to quantify the efficacy of the procedure.

Phase 3: Post-Exercise
  • Gross Decontamination: All personnel and equipment leaving the "hot zone" must undergo a thorough decontamination wash-down.

  • Waste Management: All contaminated waste (absorbent materials, disposable PPE, etc.) must be collected in sealed, labeled containers for disposal as hazardous waste in accordance with local environmental regulations.

  • After-Action Review: Debrief the training team to discuss performance, identify areas for improvement, and review any safety observations.

Conclusion

This compound is an invaluable tool for chemical defense readiness, offering a high-fidelity simulant for G-series nerve agents that enables realistic training and research.[1] Its use facilitates essential hands-on training in detection, decontamination, and personal protection, which cannot be achieved safely with live agents. However, its utility is predicated on a robust understanding of its own toxic properties and unwavering adherence to strict safety protocols. By following the guidelines established in this document, researchers and defense professionals can effectively and safely leverage DMPA to enhance preparedness against chemical threats.

References

  • Benchchem. (n.d.). This compound: A Review of Limited Applications and Toxicological Profile.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). This compound. CAMEO Chemicals.
  • National Toxicology Program. (1986). NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 298, 1–186. Retrieved from [Link]

  • CymitQuimica. (n.d.). CAS 597-25-1: this compound.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • National Response Team. (n.d.). NRT Quick Reference Guide: Sarin (GB). Retrieved from [Link]

  • PubChem. (n.d.). Sarin. National Institutes of Health. Retrieved from [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Molecules (Basel, Switzerland), 18(3), 3270–3285. Retrieved from [Link]

  • Andersson, K. E., Wein, A. J., & Michel, M. C. (2012). Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment. Journal of the American Geriatrics Society, 60(11), 2136–2144. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Nerve Agents (GA, GB, GD, VX). Toxic Substances Portal. Retrieved from [Link]

  • Taylor, D. M. (2019). A Comprehensive Review of Cholinesterase Modeling and Simulation. International journal of molecular sciences, 20(15), 3794. Retrieved from [Link]

Sources

Application Notes & Protocols: Dimethyl Methylphosphonate (DMMP) as a Low-Toxicity Surrogate for Environmental and Decontamination Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Surrogate Selection: This guide focuses on Dimethyl Methylphosphonate (DMMP), the industry-standard surrogate for G-series nerve agents. The compound originally queried, Dimethyl morpholinophosphoramidate (DMMPA), has a very limited history of use and, critically, has demonstrated evidence of carcinogenicity in long-term rodent studies conducted by the National Toxicology Program.[1][2] Given these significant toxicological concerns, DMMPA is not a suitable candidate for routine use as a "non-toxic" surrogate. DMMP, while requiring appropriate safety handling, possesses a vastly larger safety and application database and is the scientifically accepted surrogate for the studies described herein.[3][4][5]

Introduction: The Critical Role of Surrogates in Chemical Defense Research

The study of highly toxic organophosphorus (OP) nerve agents, such as Sarin (GB), presents extreme logistical and safety challenges. To facilitate vital research into environmental fate, material penetration, decontamination efficacy, and sensor development, chemical surrogates are indispensable. An ideal surrogate mimics the key physicochemical properties of the target agent—such as molecular weight, vapor pressure, and the presence of characteristic functional groups—while exhibiting significantly lower toxicity.[3][6]

Dimethyl methylphosphonate (DMMP) has emerged as the most common and extensively validated surrogate for G-series nerve agents.[7][8] Its structural similarity to Sarin, particularly the phosphonate core, allows it to replicate interaction mechanisms with surfaces, decontaminants, and detection systems.[9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of DMMP in environmental and decontamination studies, detailing its properties, safety considerations, and validated experimental protocols.

Scientific Profile of DMMP

Rationale for Use: A Comparative Analysis

DMMP is selected as a surrogate because its physical properties closely mirror those of Sarin, governing how the chemical behaves in the environment—how it evaporates, adsorbs to surfaces, and interacts with water. The primary difference lies in the leaving group: DMMP has a methoxy group (-OCH₃), whereas Sarin has a highly labile fluoride group, which is key to its extreme toxicity. This substitution drastically reduces the acute toxicity of DMMP, making it suitable for study in standard laboratory settings with appropriate precautions.

Table 1: Physicochemical Property Comparison: DMMP vs. Sarin (GB)

Property Dimethyl Methylphosphonate (DMMP) Sarin (GB) Rationale for Similarity
Molecular Formula C₃H₉O₃P C₄H₁₀FO₂P Both are organophosphorus compounds.
Molecular Weight 124.08 g/mol [11] 140.09 g/mol Similar molecular size influences diffusion and transport.
Physical State Colorless liquid[12] Colorless liquid Similar phase behavior under ambient conditions.
Boiling Point 181°C[13] 158°C Comparable volatility.
Vapor Pressure ~1.2 mmHg @ 25°C[14] ~2.9 mmHg @ 25°C Similar evaporation potential is crucial for vapor studies.
Density 1.145 g/mL @ 25°C[13] 1.089 g/mL @ 25°C Similar density affects behavior in liquid matrices.
Water Solubility Highly soluble (>100 mg/mL)[14] Miscible Both are water-soluble, impacting environmental fate in aqueous systems.

| Key Functional Group | P=O (Phosphoryl) | P=O (Phosphoryl) | The P=O group is the primary site for interaction and detection.[9][10] |

Toxicological and Safety Profile

While DMMP is orders of magnitude less toxic than Sarin, it is not inert and must be handled with appropriate care. It is classified as a flammable liquid and can cause irritation to the skin, eyes, and respiratory tract.[5][14] It exhibits weak cholinesterase inhibiting properties.[14] Long-term, high-dose studies in animals have shown systemic effects, including reproductive toxicity in male rats.[15][16]

  • Acute Oral LD50 (Rat): 10190 mg/kg[11]

  • Primary Hazards: Skin/eye irritant, flammable.[14]

  • Handling Precautions: Always handle DMMP in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

Application Notes: Study Design and Implementation

Environmental Fate and Transport Studies

Understanding how a chemical agent persists and moves through the environment is critical for risk assessment and remediation planning. DMMP is used to model these processes safely.

  • Causality: The high water solubility and moderate vapor pressure of DMMP allow it to partition effectively between soil, water, and air phases.[12][14] Studies using DMMP can therefore provide reliable data on the leaching potential in soils, volatilization from surfaces, and persistence in aqueous environments. The half-life of DMMP in soil can range from hours to weeks depending on conditions.[12] These studies inform models for predicting the environmental contamination footprint of a real agent.

Decontamination Efficacy Testing

DMMP is the standard for evaluating the performance of new decontamination technologies, from reactive sorbent powders to liquid formulations and photocatalytic coatings.[17][18][19]

  • Causality: Decontamination of G-series agents typically proceeds via hydrolysis or oxidation of the phosphonate ester bonds.[6] Since DMMP shares the P-OCH₃ bonds found in these agents, it serves as an excellent reactive model.[19] The rate and products of DMMP degradation (e.g., methanol and methylphosphonic acid) can be readily monitored by standard analytical techniques, providing a quantitative measure of a decontaminant's efficiency.[6][17]

Experimental Protocols

Protocol 1: Preparation of DMMP-Spiked Environmental Samples

This protocol describes the preparation of standardized soil and water samples for use in laboratory-scale fate or decontamination studies.

Objective: To create reproducible, homogenously contaminated environmental matrices.

Materials:

  • Dimethyl methylphosphonate (DMMP, ≥97% purity)

  • Methanol (HPLC grade)

  • Environmental matrix (e.g., dry loam soil, sieved <2mm; deionized water)

  • Gas-tight syringe

  • Volumetric flasks

  • Mechanical shaker or vortex mixer

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare a 10 mg/mL stock solution of DMMP in methanol. For example, accurately weigh 100 mg of DMMP and dissolve it in methanol in a 10 mL volumetric flask.

  • Soil Spiking: a. Weigh 100 g of dry soil into a glass beaker. b. Using a gas-tight syringe, add a calculated volume of the DMMP stock solution to achieve the target concentration (e.g., for 100 µg/g, add 1 mL of the stock solution). c. Thoroughly mix the soil with a stainless-steel spatula for 15 minutes to ensure even distribution. To aid homogenization, the soil can be gently tumbled in a sealed container. d. Allow the methanol solvent to evaporate completely in the fume hood for at least 12 hours before use. This prevents the solvent from interfering with subsequent experiments.

  • Water Spiking: a. Add 99 mL of deionized water to a 100 mL volumetric flask. b. Using a gas-tight syringe, add a calculated volume of the DMMP stock solution. For example, to achieve a 10 mg/L (10 ppm) solution, add 100 µL of the 10 mg/mL stock. c. Stopper the flask and invert 20-30 times to ensure complete mixing. Prepare fresh as needed.

Self-Validation: Analyze a sub-sample of the prepared matrix using Protocol 4.3 to confirm the initial concentration (T₀) is within ±10% of the target.

Protocol 2: Workflow for a Model Decontamination Study

This protocol outlines a general workflow for assessing the efficacy of a decontamination product on a solid surface.

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase A 1. Prepare Test Coupons (e.g., glass, painted metal) B 2. Spike Coupons with DMMP (e.g., 10 µL of 1 mg/mL solution) A->B C 3. Allow to Air Dry (5 minutes in fume hood) B->C D 4. Apply Decontamination Agent (as per manufacturer's instructions) C->D Contaminated coupons G_control 7a. Extract Control Coupon C->G_control Control (No Decontamination) E 5. Set Contact Time (e.g., 15 minutes) D->E F 6. Neutralize / Rinse Surface (e.g., with deionized water) E->F G 7. Extract Residual DMMP (e.g., with Ethyl Acetate) F->G Treated coupons H 8. Analyze Extract via GC-FPD/MS (Protocol 4.3) G->H I 9. Calculate Efficacy % Efficacy = (1 - [DMMP]test / [DMMP]control) * 100 H->I G_control->H

Caption: Workflow for Decontamination Efficacy Testing.

Protocol 3: Extraction and Analysis of DMMP by GC-FPD

This protocol provides a standard method for the quantification of DMMP from environmental samples using Gas Chromatography with a Flame Photometric Detector (GC-FPD), which is highly selective for phosphorus-containing compounds.[20][21]

Objective: To accurately measure the concentration of DMMP in soil or water extracts.

Instrumentation and Materials:

  • Gas Chromatograph with FPD (P-mode)

  • GC Column: e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm) or Carbowax 20M[20]

  • Extraction Solvents: Ethyl acetate (for soil), Dichloromethane (for water), both pesticide grade

  • Anhydrous sodium sulfate

  • Centrifuge and vials

  • Rotary evaporator or nitrogen evaporator

Sample Extraction:

  • Soil: a. To a 20 mL vial, add 5.0 g of the DMMP-spiked soil sample. b. Add 10.0 mL of ethyl acetate. c. Seal the vial and shake vigorously on a mechanical shaker for 30 minutes. d. Centrifuge at 3000 rpm for 10 minutes to separate the soil. e. Carefully transfer the supernatant (ethyl acetate extract) to a clean vial. Add a small amount of anhydrous sodium sulfate to remove residual water.

  • Water: a. To a 125 mL separatory funnel, add 50 mL of the DMMP-spiked water sample. b. Add 25 mL of dichloromethane and shake for 2 minutes, venting frequently. c. Allow the layers to separate and drain the lower dichloromethane layer into a flask. d. Repeat the extraction two more times with fresh 25 mL portions of dichloromethane. e. Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to dry.

Sample Concentration & Analysis:

  • Reduce the solvent volume of the combined extracts to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • Transfer the concentrated extract to a 2 mL GC autosampler vial.

  • GC-FPD Parameters (Example):

    • Inlet Temperature: 220°C

    • Injection Volume: 1 µL (Splitless)

    • Carrier Gas: Helium, 1.2 mL/min

    • Oven Program: 60°C (hold 1 min), ramp to 180°C at 15°C/min, hold 2 min.

    • Detector Temperature: 250°C

  • Quantification: Prepare a calibration curve using standards of DMMP in the extraction solvent (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). The concentration in the sample is determined by comparing its peak area to the calibration curve.

Self-Validation: A method blank (unspiked matrix) should be run with each batch to ensure no background contamination. A matrix spike (a blank matrix spiked with a known DMMP concentration before extraction) should also be run to verify extraction efficiency, which should typically be >85%.

Workflow for Environmental Fate Study

This diagram illustrates the logical flow of an experiment designed to measure the persistence of DMMP in a soil matrix over time.

G A 1. Prepare Spiked Soil Batch (Protocol 4.1) B 2. Aliquot into Microcosms (e.g., 20g per sealed container) A->B C 3. Incubate under Controlled Conditions (e.g., 25°C, 60% humidity) B->C D 4. Sacrifice Replicate Microcosms at Time Points (T=0, 1, 3, 7, 14, 28 days) C->D E 5. Extract DMMP from Soil (Protocol 4.3 - Extraction) D->E F 6. Analyze Extract via GC-FPD (Protocol 4.3 - Analysis) E->F G 7. Plot Concentration vs. Time (Calculate degradation rate / half-life) F->G

Caption: Logical workflow for a soil persistence study.

Conclusion

Dimethyl methylphosphonate (DMMP) is an invaluable tool for conducting safe and scientifically rigorous research in areas of critical importance to chemical defense and environmental science. Its well-characterized properties and extensive history of use provide a high degree of confidence in its ability to mimic the environmental behavior and chemical reactivity of G-series nerve agents. By following validated protocols for sample preparation, decontamination testing, and analytical quantification, researchers can generate reliable and reproducible data to advance the development of effective countermeasures and predictive environmental models.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Diisopropyl Methylphosphonate. (Note: This document describes analytical methods applicable to phosphonates like DMMP). 20

  • ChemIDplus. DMMP - CAS 756-79-6. 11

  • BenchChem. This compound: A Review of Limited Applications and Toxicological Profile. 1

  • Dunnick, J. K., et al. Reproductive toxicity of dimethyl methyl phosphonate (DMMP) in the male Fischer 344 rat. Toxicology and Applied Pharmacology. 15

  • Australian Government Department of Health. Phosphonic acid, methyl-, dimethyl ester: Human health tier II assessment.

  • National Toxicology Program. Toxicology and Carcinogenesis Studies of this compound in F344/N Rats and B6C3F1 Mice (Gavage Studies). Natl Toxicol Program Tech Rep Ser. 2

  • U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for Dimethyl methylphosphonate (CASRN 756-79-6). 16

  • ResearchGate. Structure and key properties of sarin and DMMP. 7

  • Talanta. Recent advances in sensing toxic nerve agents through DMMP model simulant using diverse nanomaterials-based chemical sensors. PubMed. 3

  • ResearchGate. Vapor-phase decomposition of dimethyl methylphosphonate (DMMP), a sarin surrogate, in presence of metal oxides. 8

  • ACS Catalysis. Adsorption and Destruction of the G-Series Nerve Agent Simulant Dimethyl Methylphosphonate on Zinc Oxide. 17

  • ResearchGate. Experimental set-up used for DMMP exposing experiments. 18

  • Defense Technical Information Center (DTIC). Analytical Methods Development for Dimethyl Methylphosphonate, Diisopropyl Methylphosphonate and Trimethyl phosphate. 21

  • ResearchGate. Adsorption and Destruction of the G-Series Nerve Agent Simulant Dimethyl Methylphosphonate on Zinc Oxide | Request PDF. 19

  • The Journal of Physical Chemistry A. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. PubMed. 6

  • Semantic Scholar. Advances in the chemical sensors for the detection of DMMP — A simulant for nerve agent sarin. 22

  • ACS Sensors. Toward Efficient Toxic-Gas Detectors: Exploring Molecular Interactions of Sarin and Dimethyl Methylphosphonate with Metal-Centered Phthalocyanine Structures. 9

  • PubMed Central. Toward Efficient Toxic-Gas Detectors: Exploring Molecular Interactions of Sarin and Dimethyl Methylphosphonate with Metal-Centered Phthalocyanine Structures. 10

  • CAMEO Chemicals, NOAA. DIMETHYL METHYLPHOSPHONATE. 14

  • Sigma-Aldrich. Dimethyl methylphosphonate. 13

  • Agency for Toxic Substances and Disease Registry (ATSDR). Chapter 7: Analytical Methods (Malathion). (Note: Describes general analytical techniques for organophosphates). 23

  • Grokipedia. Dimethyl methylphosphonate. 5

  • PubChem, National Institutes of Health. Dimethyl methylphosphonate. 12

  • U.S. Environmental Protection Agency. Health Advisory for Dimethyl Methylphosphonate (DMMP). 24

Sources

Troubleshooting & Optimization

Technical Support Center: Dimethyl Morpholinophosphoramidate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting the synthesis of Dimethyl morpholinophosphoramidate (DMMPA). This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges, particularly low reaction yields. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis of this compound, a compound often prepared via the Atherton-Todd reaction or similar phosphorylation methods.[1][2][3]

Q1: My overall yield for DMMPA synthesis is significantly lower than expected. What are the most critical factors I should investigate first?

A: Consistently low yields in phosphoramidate synthesis are typically traced back to a few critical factors. The chemistry involved is highly sensitive to environmental and reagent conditions.

  • Moisture Contamination: This is the most common culprit. The key intermediate in many phosphorylation reactions, a phosphoryl chloride species, is extremely reactive towards water.[3][4] Even trace amounts of moisture in your glassware, solvents, or reagents can lead to hydrolysis, converting your active intermediate back into the starting dimethyl phosphite or to other undesired phosphate species. DMMPA itself can also slowly hydrolyze upon exposure to moisture.[5][6]

  • Reagent Purity and Handling: The quality of your starting materials is paramount.

    • Dimethyl Phosphite: Can contain phosphorous acid as an impurity.

    • Morpholine: Can absorb water and carbon dioxide from the atmosphere.

    • Base (e.g., Triethylamine): Must be anhydrous. The presence of water will compete with the morpholine nucleophile.

    • Halogenating Agent (e.g., Carbon Tetrachloride): Must be pure and free of acidic impurities.

  • Reaction Stoichiometry and Order of Addition: Incorrect molar ratios can lead to a host of side reactions. Typically, the reaction involves the in situ formation of dimethyl chlorophosphate, which then reacts with morpholine.[2][7] Adding the amine (morpholine) before the complete formation of this intermediate can lead to complex side products.

Q2: I suspect my reagents or reaction setup are contaminated with water. What is the best practice for ensuring anhydrous conditions?

A: Establishing and maintaining an inert, anhydrous environment is non-negotiable for success.

  • Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) should be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (Nitrogen or Argon).

  • Solvent Purification: Use anhydrous grade solvents, preferably from a solvent purification system. If not available, solvents like Dichloromethane (DCM) or Acetonitrile should be freshly distilled from a suitable drying agent (e.g., CaH₂).

  • Reagent Purification:

    • Triethylamine (Et₃N): Distill from calcium hydride and store over potassium hydroxide (KOH) pellets under an inert atmosphere.

    • Morpholine: Distill from sodium hydroxide (NaOH) or barium oxide (BaO) and store under an inert atmosphere.

    • Dimethyl Phosphite: Can be distilled under reduced pressure if purity is questionable.

  • Inert Atmosphere: The reaction should be conducted entirely under a positive pressure of Nitrogen or Argon using standard Schlenk line or glovebox techniques. Reagents should be transferred via gas-tight syringes or cannulas.

Q3: I'm observing multiple spots on my TLC and a complex crude NMR. What are the most probable side reactions?

A: The appearance of multiple byproducts points towards competing reaction pathways. Understanding the core mechanism helps in diagnosing these issues. The Atherton-Todd reaction proceeds through the formation of a chlorophosphate intermediate.[3][7]

  • Hydrolysis Products: As mentioned, any moisture will hydrolyze the chlorophosphate intermediate to dimethyl hydrogen phosphite.

  • Pyrophosphate Formation: The chlorophosphate intermediate can react with the deprotonated dimethyl phosphite starting material to form a tetramethyl pyrophosphate, a common side product in phosphorylation reactions.

  • Reaction with Triethylamine Hydrochloride: The triethylamine hydrochloride salt formed during the reaction can sometimes participate in unwanted side reactions if not managed properly.

  • N-Phosphorylation of the Base: While less common with a hindered base like triethylamine, a primary or secondary amine base could be competitively phosphorylated.

Below is a diagram illustrating the main reaction pathway versus a common side reaction pathway.

G A Dimethyl Phosphite + CCl4 + Base B Dimethyl Chlorophosphate (Reactive Intermediate) A->B Activation D This compound (Product) B->D Nucleophilic Attack E Dimethyl Chlorophosphate (Reactive Intermediate) C Morpholine (Nucleophile) C->D Nucleophilic Attack G Dimethyl Hydrogen Phosphite (Hydrolysis Product) E->G Hydrolysis F H2O (Moisture Contamination) F->G

Fig 1. Desired vs. Side Reaction Pathway.
Q4: My product seems to degrade during column chromatography purification, leading to low recovery. How can I improve this step?

A: Phosphoramidates can be sensitive to the acidic nature of standard silica gel, which can catalyze hydrolysis.[8] This leads to streaking on the TLC plate and significant loss of product during purification.

  • Deactivate the Silica Gel: Before preparing your column, neutralize the silica gel. This is commonly done by preparing a slurry of the silica in your starting eluent that has been doped with 1-2% triethylamine. This same percentage of triethylamine should be maintained in the mobile phase throughout the purification process.

  • Work Quickly: Do not let the product sit on the column for an extended period. Pre-run your TLCs to determine the ideal solvent system, allowing for rapid and efficient elution.

  • Alternative Purification: If chromatography proves too destructive, consider other methods:

    • Crystallization: If the product is a solid and a suitable solvent system can be found, this is an excellent way to achieve high purity.

    • Vacuum Distillation: DMMPA is a liquid, but distillation should be approached with caution as organophosphates can be thermally unstable.[4] A short-path distillation under high vacuum may be feasible.

Optimized Experimental Protocol: Atherton-Todd Synthesis of DMMPA

This protocol is a self-validating system. Adherence to the anhydrous techniques and stoichiometric ratios described is critical for achieving a high yield.

Reagents & Equipment:

  • Three-neck round-bottom flask, dropping funnel, condenser (all oven-dried).

  • Inert atmosphere setup (Nitrogen or Argon line).

  • Magnetic stirrer and stir bar.

  • Ice bath.

  • Dimethyl phosphite.

  • Morpholine (freshly distilled).

  • Triethylamine (freshly distilled).

  • Carbon tetrachloride (CCl₄) or Tetrachloroethylene.

  • Anhydrous Dichloromethane (DCM).

ReagentMolar Eq.MolMass/VolumeNotes
Dimethyl Phosphite1.050 mmol5.5 gLimiting Reagent
Morpholine1.155 mmol4.8 gSlight excess
Triethylamine1.260 mmol8.3 mLBase and HCl scavenger
Carbon Tetrachloride1.260 mmol5.8 mLHalogenating agent
Anhydrous DCM--200 mLSolvent

Step-by-Step Methodology:

  • Setup: Assemble the dry three-neck flask with a stir bar, dropping funnel, and condenser under a positive pressure of inert gas.

  • Initial Charge: To the flask, add dimethyl phosphite (1.0 eq), morpholine (1.1 eq), and triethylamine (1.2 eq) dissolved in 100 mL of anhydrous DCM.

  • Cooling: Cool the stirred solution to 0°C using an ice bath.

  • Slow Addition: Add a solution of carbon tetrachloride (1.2 eq) in 100 mL of anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC (using an eluent like 50% Ethyl Acetate in Hexanes + 1% Triethylamine) or by taking a small aliquot for ³¹P NMR analysis to confirm the disappearance of the starting phosphite.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the salt with a small amount of DCM.

    • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel that has been pre-treated with 1.5% triethylamine in the eluent system (e.g., a gradient of 20% to 60% Ethyl Acetate in Hexanes, with 1.5% Et₃N maintained throughout).

Troubleshooting Workflow

If you encounter low yields, follow this logical diagnostic process to identify the root cause.

G A Start: Consistently Low Yield B Check Reagents & Setup A->B C Are all solvents/reagents anhydrous and pure? B->C D Purify/Dry all reagents. Oven/Flame-dry glassware. Use inert atmosphere. C->D No E Check Reaction Conditions C->E Yes D->B Re-run F Is temperature controlled? Is order of addition correct? E->F G Maintain 0°C during addition. Add CCl4 to phosphite/amine mix. Allow to warm slowly. F->G No H Analyze Work-up & Purification F->H Yes G->E Re-run I Is product degrading on silica? Are you losing product in washes? H->I J Neutralize silica with Et3N. Re-evaluate extraction pH. Consider alternative purification. I->J Yes K Yield Improved I->K No J->H Re-run

Sources

Technical Support Center: Purification of Crude Dimethyl Morpholinophosphoramidate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Dimethyl morpholinophosphoramidate (DMMPA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during the purification of DMMPA. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity DMMPA for your research and development endeavors.

Introduction

This compound (DMMPA), a viscous, colorless to pale yellow liquid, is an organophosphorus compound with niche applications, most notably as a simulant for chemical warfare agents in defense research.[1][2] While its broader applications in organic synthesis and as a pharmaceutical or agrochemical intermediate are still being explored, the need for high-purity DMMPA in any application is paramount to ensure reliable and reproducible results.[3]

The synthesis of DMMPA, often via the Atherton-Todd reaction, can result in a crude product containing a variety of impurities.[4][5] These can include unreacted starting materials, byproducts, and degradation products. This guide provides a comprehensive resource for overcoming the challenges associated with purifying this polar, viscous liquid.

Frequently Asked Questions (FAQs)

Q1: Why is my crude this compound a viscous, oily liquid?

A1: The inherent physical properties of this compound contribute to its viscous, liquid nature at room temperature.[6] Its molecular structure, featuring a polar phosphoramidate group and a morpholine ring, leads to strong intermolecular forces, resulting in a higher viscosity.[3]

Q2: I'm having trouble crystallizing my crude DMMPA. Is recrystallization a suitable purification method?

A2: Due to its viscous, oily nature, inducing crystallization of DMMPA can be challenging. While not impossible, especially if a suitable anti-solvent is found, other purification methods like liquid-liquid extraction or column chromatography are often more effective for liquid phosphoramidates.[7]

Q3: What are the most common impurities I should expect in my crude DMMPA?

A3: If your DMMPA was synthesized using the Atherton-Todd reaction, which involves reacting dimethyl phosphite and morpholine in the presence of a chlorinated solvent and a base, you can expect the following impurities:

  • Unreacted starting materials: Dimethyl phosphite and morpholine.

  • Reaction byproducts: Chloroform and the hydrochloride salt of the base used (e.g., triethylamine hydrochloride).

  • Side-reaction products: Small amounts of other phosphorylated species.[5]

Q4: My purified DMMPA seems to degrade over time. How can I improve its stability?

A4: Phosphoramidates can be susceptible to hydrolysis, especially in the presence of moisture or acidic conditions.[1] To improve stability, ensure your purified DMMPA is stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place. Avoid contact with acidic substances.

Q5: Can I use silica gel for column chromatography of DMMPA?

A5: While silica gel can be used, phosphoramidites and related compounds can sometimes degrade on acidic silica.[8] It is often recommended to use deactivated or neutral silica gel, or to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent degradation of the product on the column.

Purification Protocols

Method 1: Liquid-Liquid Extraction for Removal of Polar Impurities

This method is particularly effective for removing water-soluble impurities such as the hydrochloride salt of the amine base used in the synthesis.

Protocol:

  • Dissolution: Dissolve the crude DMMPA in a water-immiscible organic solvent. Dichloromethane or ethyl acetate are suitable choices. Use approximately 10 volumes of solvent for every volume of crude product.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 1-2 minutes. Allow the layers to separate and discard the aqueous (lower) layer if using ethyl acetate, or the upper aqueous layer if using dichloromethane.

  • Brine Wash: To remove any remaining water-soluble impurities and to help break any emulsions, wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. Separate the layers and discard the aqueous layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for at least 15-20 minutes to ensure all water is absorbed.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified DMMPA.

Method 2: Column Chromatography for High-Purity DMMPA

For achieving the highest purity, column chromatography is the recommended method.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of neutral or deactivated silica gel in the initial mobile phase solvent system. Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude DMMPA in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a suitable mobile phase. A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 10% ethyl acetate in hexanes and gradually increase the polarity to 50-70% ethyl acetate. Adding 0.1-1% triethylamine to the mobile phase can help prevent product degradation on the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified DMMPA.

Troubleshooting Guides

Issue 1: Low Yield After Liquid-Liquid Extraction
Potential Cause Troubleshooting Step Scientific Rationale
Product partitioning into the aqueous layer Perform back-extraction of the aqueous layers with fresh organic solvent.DMMPA has some water solubility, and back-extraction will help recover any product that has partitioned into the aqueous phase.[9]
Emulsion formation Add a small amount of brine to the separatory funnel and swirl gently.The increased ionic strength of the aqueous phase helps to break emulsions.
Incomplete extraction of impurities Increase the number of aqueous washes.Multiple washes are more effective at removing highly water-soluble impurities than a single large-volume wash.
Issue 2: Product Decomposition During Column Chromatography
Potential Cause Troubleshooting Step Scientific Rationale
Acidic nature of silica gel Use deactivated (neutral) silica gel or add 0.1-1% triethylamine to the eluent.The acidic silanol groups on the surface of silica gel can catalyze the hydrolysis of the phosphoramidate bond. Neutralizing these sites protects the product.[8]
Prolonged contact time with silica Run the column with a slightly higher flow rate.Minimizing the residence time of the compound on the stationary phase can reduce the opportunity for degradation.
Reactive impurities in the crude mixture Perform a preliminary purification by liquid-liquid extraction before chromatography.Removing highly reactive or acidic/basic impurities beforehand can improve the stability of the product during chromatography.
Issue 3: Difficulty in Separating Impurities by Chromatography
Potential Cause Troubleshooting Step Scientific Rationale
Co-elution of impurities with similar polarity Optimize the mobile phase gradient. A shallower gradient can improve resolution.A slower increase in eluent strength provides more opportunity for the separation of compounds with similar polarities.
Viscous nature of the sample leading to band broadening Dilute the sample further before loading onto the column.A less viscous sample will load more evenly and result in sharper bands, improving separation.[10]
Inappropriate stationary phase Consider using a different stationary phase, such as alumina (basic or neutral), or a reverse-phase C18 column if the impurities are significantly less polar than the product.Different stationary phases offer different selectivities based on the interactions between the analytes and the surface.

Visualizations

DMMPA Purification Workflow

G crude Crude DMMPA lle Liquid-Liquid Extraction crude->lle Initial Cleanup chromatography Column Chromatography lle->chromatography Further Purification impurities Polar Impurities Removed lle->impurities pure High-Purity DMMPA chromatography->pure nonpolar_impurities Non-polar Impurities Removed chromatography->nonpolar_impurities

Caption: A typical workflow for the purification of crude DMMPA.

Troubleshooting Logic for Low Chromatography Yield

G start Low Yield After Chromatography check_fractions Re-analyze all fractions by TLC/LC-MS start->check_fractions product_in_early Product in early fractions? check_fractions->product_in_early product_on_column Product still on column? product_in_early->product_on_column No adjust_gradient Use a shallower gradient product_in_early->adjust_gradient Yes decomposition Product decomposed? product_on_column->decomposition No stronger_eluent Flush column with a stronger eluent product_on_column->stronger_eluent Yes deactivate_silica Use deactivated silica / add base to eluent decomposition->deactivate_silica Yes rerun Rerun purification adjust_gradient->rerun stronger_eluent->rerun deactivate_silica->rerun

Caption: Decision tree for troubleshooting low yields in DMMPA column chromatography.

References

  • ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI News. [Link]

  • Caruthers, M. H., & Beaucage, S. L. (2004). Process of purifying phosphoramidites. U.S.
  • Caruthers, M. H., & Beaucage, S. L. (2002). Process of purifying phosphoramidites. U.S.
  • Organomation. (n.d.). Solvent Extraction Techniques. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. [Link]

  • Le Corre, M., Szelke, H., De Korver, R., & Lefebvre, F. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3684. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. [Link]

  • Jensen, K. J., & Sørensen, K. K. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 1-8. [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Dolan, J. W. (1996). Liquid Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science, 34(12), 581-585. [Link]

  • Caruthers, M. H., & Beaucage, S. L. (2004). Process of purifying phosphoramidites. WIPO Patent No. WO/2004/039469. [Link]

  • Le Corre, M., Szelke, H., De Korver, R., & Lefebvre, F. (2014). Atherton–Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry, 10, 1166-1196. [Link]

  • Wikipedia. (n.d.). Atherton–Todd reaction. [Link]

  • LCGC International. (2011). Liquid-Liquid Extraction of Polar Organic Compounds. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Wang, G., et al. (2014). Synthesis of phosphoramidate 1 via Atherton-Todd reaction. ResearchGate. [Link]

  • Georgiev, E. M., Kaneti, J., Troev, K., & Roundhill, D. M. (1993). An ab Initio Study of the Mechanism of the Atherton-Todd Reaction between Dimethyl Phosphonate and Chloro-and Fluoro-Substituted Methanes. Journal of the American Chemical Society, 115(24), 10964-10973. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]

  • Kumar, P., & Barman, J. (2017). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Current Protocols in Nucleic Acid Chemistry, 68(1), 4.69.1-4.69.18. [Link]

  • ResearchGate. (2018, May 23). How to recrystallize phosphonium salt?. [Link]

  • Mitova, V., Koseva, N., & Troev, K. (2014). Study on the Atherton–Todd reaction mechanism. RSC Advances, 4(110), 64733-64736. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Li, J., & Wang, Y. (2013). Method for synthesizing dimethyl methylphosphonate.
  • Kumar, P., et al. (2012). A High-Throughput Process for the Solid-Phase Purification of Synthetic DNA Sequences. Oligonucleotides, 22(3), 199-208. [Link]

  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(11), 6031-6034. [Link]

  • CAS Common Chemistry. (n.d.). This compound. [Link]

  • Fergione, S. J., Fedorova, O., & Pyle, A. M. (2023). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]

  • National Toxicology Program. (1986). NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 298, 1-186. [Link]

  • Haz-Map. (n.d.). This compound. [Link]

Sources

Preventing degradation of Dimethyl morpholinophosphoramidate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl morpholinophosphoramidate (DMMPA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DMMPA during storage and experimental use. As an organophosphorus compound, proper handling and storage are critical to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of this compound.

Q1: What is the optimal temperature for storing DMMPA?

A1: For long-term storage, it is recommended to store DMMPA in a freezer under an inert atmosphere.[1] For shorter periods, storage at room temperature in a tightly closed container in a dry and well-ventilated place is acceptable.[2] Always refer to the supplier's specific recommendations.

Q2: How sensitive is DMMPA to moisture and air?

A2: DMMPA is sensitive to prolonged exposure to air and slowly hydrolyzes in the presence of moisture.[1][3] It is crucial to keep the container tightly sealed. For frequent use, consider aliquoting the compound to minimize exposure of the bulk stock to the atmosphere.

Q3: What are the signs of DMMPA degradation?

A3: Visual signs of degradation can include a change in color from a clear, colorless liquid to a pale yellow hue, or the appearance of particulate matter.[4] A change in viscosity may also indicate degradation. For quantitative assessment, analytical techniques such as NMR, GC-MS, or HPLC are recommended.[5]

Q4: Can I store DMMPA in a solution?

A4: If you need to store DMMPA in a solution, use a dry, aprotic solvent. Given its susceptibility to hydrolysis, especially in acidic conditions, aqueous solutions are not recommended for storage.[1][6] If an aqueous solution must be prepared, it should be made fresh before use.

Q5: What materials are incompatible with DMMPA?

A5: DMMPA is incompatible with strong oxidizing agents and strong bases.[2][7] Contact with these materials can lead to vigorous reactions and degradation of the compound. Ensure that all storage containers and handling equipment are free from these substances.

Troubleshooting Guide: Degradation Issues

This section provides solutions to specific problems that may arise during the storage and use of DMMPA.

Issue 1: My DMMPA has turned yellow. Is it still usable?

  • Question: I received a new batch of DMMPA which was clear and colorless. After a few weeks of storage in the lab, it has developed a pale yellow tint. Has it degraded, and can I still use it for my experiments?

  • Answer: A color change to pale yellow is a potential indicator of degradation.[4] The usability of the compound depends on the tolerance of your specific application to impurities.

    • Causality: The color change is likely due to slow oxidation or hydrolysis from repeated exposure to air and moisture.[1][3]

    • Recommended Action:

      • Purity Assessment: We strongly recommend assessing the purity of the material using an appropriate analytical technique. Proton NMR (¹H NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent methods to quantify the level of degradation products.[5]

      • Functional Assay: If your application has a functional readout (e.g., enzyme inhibition), you can test the yellowed sample in a non-critical experiment to see if its activity is compromised.

      • Decision: If purity is critical for your experiment, it is safest to use a fresh, un-degraded lot of DMMPA. For less sensitive applications, the material might still be usable, but be aware of the potential for altered reactivity or the introduction of artifacts.

Issue 2: I am seeing unexpected peaks in my analytical data (NMR, GC-MS).

  • Question: I am analyzing my reaction mixture containing DMMPA and see unexpected peaks that I suspect are from the degradation of the starting material. How can I confirm this and prevent it in the future?

  • Answer: The appearance of new peaks is a strong indication of degradation. The most probable degradation pathway in many experimental conditions is hydrolysis.

    • Causality: DMMPA is susceptible to hydrolysis, which is accelerated in acidic conditions.[1][6] This process cleaves the phosphoramidate bond, leading to the formation of dimethyl hydrogen phosphate and morpholine.

    • Troubleshooting Protocol:

      • Analyze a Control: Run an analytical standard of your DMMPA stock solution to confirm if the degradation is occurring during your reaction or if the stock itself is degraded.

      • Spike Experiment: If you can identify the likely degradation products, you can "spike" your sample with these compounds to see if the retention time or spectral signals of the unknown peaks match.

      • Reaction Condition Review: Ensure your reaction conditions are anhydrous if the chemistry allows. If aqueous or protic solvents are necessary, consider adding the DMMPA to the reaction mixture last and minimizing the reaction time. Avoid acidic conditions if possible.

    • Prevention:

      • Store DMMPA under an inert atmosphere (e.g., argon or nitrogen).

      • Use anhydrous solvents and reagents.

      • Prepare solutions of DMMPA fresh for each experiment.

Data Summary and Protocols

Storage Condition Summary
ParameterRecommended ConditionRationale
Temperature Freezer (long-term); Room Temperature (short-term)[1][2]Minimizes thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[1]Prevents oxidation and hydrolysis from air exposure.
Container Tightly sealed, chemically resistant (e.g., amber glass)Prevents exposure to moisture and light.
Incompatibilities Avoid strong oxidizing agents and strong bases.[2][7]Prevents chemical reactions and degradation.
Protocol: Assessing DMMPA Purity by ¹H NMR

This protocol provides a general method for determining the purity of a DMMPA sample.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the DMMPA sample.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Deuterium Oxide) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a standard ¹H NMR spectrometer (e.g., 400 MHz).

    • Acquire a standard single-pulse spectrum.

  • Data Acquisition:

    • Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic peaks of DMMPA.

    • Look for the appearance of new peaks that could indicate degradation products. Compare the spectrum to a reference spectrum of pure DMMPA if available.

Visualizing Degradation and Workflows

Probable Hydrolysis Pathway of DMMPA

The following diagram illustrates the likely hydrolysis of this compound in the presence of water, particularly under acidic conditions.

G DMMPA This compound Products Degradation Products DMMPA->Products H2O H₂O (Water) (Acid-catalyzed) H2O->Products Hydrolysis DMP Dimethyl hydrogen phosphate Products->DMP Morpholine Morpholine Products->Morpholine

Caption: Acid-catalyzed hydrolysis of DMMPA.

Experimental Workflow for Troubleshooting Degradation

This workflow outlines the logical steps to take when you suspect DMMPA degradation.

G A Suspected Degradation (e.g., color change, unexpected results) B Visual Inspection (Color, Clarity, Particulates) A->B C Analytical Purity Check (NMR, GC-MS, HPLC) B->C D Compare to Reference Standard or Previous Batches C->D E Purity Acceptable? D->E F Proceed with Experiment (Use with caution if minor impurities) E->F Yes G Quarantine and Procure New Batch E->G No H Review Storage and Handling Procedures G->H

Caption: Troubleshooting workflow for suspected DMMPA degradation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Haz-Map. (n.d.). This compound. U.S. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential DMP degradation pathways. Retrieved from [Link]

  • Moss, J. A., Szczepankiewicz, S. H., Park, E., & Hoffmann, M. R. (2005). Adsorption and photodegradation of dimethyl methylphosphonate vapor at TiO(2) surfaces. The Journal of Physical Chemistry B, 109(42), 19779–19785.

Sources

Technical Support Center: Synthesis of Dimethyl Morpholinophosphoramidate (DMMPA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Dimethyl morpholinophosphoramidate (DMMPA). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this compound. While DMMPA has a well-documented toxicological profile, detailed literature on its synthesis is less common.[1][2] This guide synthesizes established principles of organophosphorus chemistry to provide actionable troubleshooting strategies and in-depth explanations for the synthesis of DMMPA and related phosphoramidates.

Section 1: Overview of the Primary Synthetic Pathway

The most direct and common approach to synthesizing this compound involves a two-step, one-pot reaction starting from phosphorus oxychloride (POCl₃). The process begins with the formation of the key intermediate, dimethyl chlorophosphate ((MeO)₂P(O)Cl), followed by nucleophilic substitution with morpholine. Careful control of stoichiometry and temperature is paramount to success.

The overall transformation is as follows:

  • Phosphorylating Agent Preparation: POCl₃ + 2 CH₃OH → (CH₃O)₂P(O)Cl + 2 HCl

  • Amination: (CH₃O)₂P(O)Cl + Morpholine → (CH₃O)₂P(O)(NC₄H₈O) + HCl

A base, typically a tertiary amine like triethylamine (Et₃N), is required to scavenge the HCl generated in both steps, driving the reaction to completion and preventing acid-catalyzed side reactions.[3]

Synthesis_Workflow POCl3 Phosphorus Oxychloride (POCl₃) Intermediate Dimethyl Chlorophosphate ((MeO)₂P(O)Cl) POCl3->Intermediate Step 1 (Low Temp) MeOH Methanol (2 eq.) + Base (e.g., Et₃N) MeOH->Intermediate DMMPA This compound (DMMPA) Intermediate->DMMPA Step 2 (Nucleophilic Substitution) Morpholine Morpholine + Base (e.g., Et₃N) Morpholine->DMMPA

Caption: Primary synthetic workflow for DMMPA.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during DMMPA synthesis in a question-and-answer format.

Q1: My yield is very low, and the crude ³¹P NMR spectrum is complex, showing multiple peaks. What are the likely side reactions?

A1: A complex crude mixture with low yield points to several concurrent side reactions. The primary culprits are incomplete reactions, over-substitution, and hydrolysis of reactive intermediates. The phosphorus atom is highly electrophilic in species like POCl₃ and its chlorinated intermediates, making it susceptible to various nucleophiles, including water.

Common Side Reactions and Byproducts:

  • Incomplete Methoxylation: If the reaction with methanol is incomplete or stoichiometry is off, you will generate methyl dichlorophosphate (MeOP(O)Cl₂). This species can then react with morpholine to form an undesired phosphoramidate.

  • Hydrolysis of Intermediates: Trace moisture can hydrolyze any P-Cl bond. For instance, dimethyl chlorophosphate can hydrolyze to dimethyl hydrogen phosphate, which can complicate purification. POCl₃ hydrolysis is vigorous and should be avoided. DMMPA itself is also known to slowly hydrolyze when exposed to moisture.[4]

  • Pyrophosphate Formation: A significant side product in many phosphoramidate syntheses is the corresponding pyrophosphate.[3] This can occur through the reaction of a phosphoramidate monoester or the coupling of two chlorophosphate molecules under certain conditions.[5][6]

  • Formation of Salt Waste: The use of a base like triethylamine to scavenge HCl results in the formation of triethylammonium hydrochloride salt, which must be completely removed during workup.[3]

Side_Reactions POCl3 POCl₃ MeO_P_Cl2 MeOP(O)Cl₂ POCl3->MeO_P_Cl2 +MeOH H2O_2 H₂O MeO2_P_Cl (MeO)₂P(O)Cl MeO_P_Cl2->MeO2_P_Cl +MeOH MeO_P_Morph Undesired Amidate MeOP(O)(Cl)(Morph) MeO_P_Cl2->MeO_P_Morph +Morpholine DMMPA DMMPA (Product) MeO2_P_Cl->DMMPA +Morpholine Hydrolysis_Product Hydrolysis Product (MeO)₂P(O)OH MeO2_P_Cl->Hydrolysis_Product Hydrolysis Pyrophosphate Pyrophosphate Byproduct ((MeO)₂)P(O)OP(O)(OMe)₂ MeO2_P_Cl->Pyrophosphate Dimerization/ Coupling H2O_1 H₂O H2O_2->MeO_P_Cl2 Hydrolysis

Sources

Technical Support Center: Purification of Dimethyl Morpholinophosphoramidate (DMMP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial Dimethyl morpholinophosphoramidate (DMMP). This guide is designed for researchers, scientists, and professionals in drug development who utilize DMMP in their experimental workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter when purifying this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity of your research.

Introduction: The Challenge of DMMP Purity

This compound (DMMP), a polar, water-soluble, and thermally sensitive liquid, presents unique purification challenges. Commercial grades of DMMP can contain a variety of impurities stemming from its synthesis and degradation pathways. These impurities can interfere with downstream applications, making a robust purification strategy essential for reliable and reproducible results.

This guide will walk you through the identification of potential impurities, selection of an appropriate purification methodology, a detailed experimental protocol, and troubleshooting common issues.

Part 1: Understanding the Impurity Profile of Commercial DMMP

The first step in any purification strategy is to understand the potential impurities that may be present in your commercial DMMP. These can be broadly categorized as:

  • Starting Material Residues: Impurities originating from the reactants used in the synthesis of DMMP.

  • Synthesis Byproducts: Unwanted compounds formed during the reaction to produce DMMP.

  • Degradation Products: Impurities that form over time due to the inherent instability of DMMP.

Table 1: Potential Impurities in Commercial this compound

Impurity CategoryPotential CompoundsRationale for Presence
Starting Material Residues Dimethyl phosphiteA common precursor in phosphoramidate synthesis.[1][2][3]
MorpholineThe amine source for the phosphoramidate linkage.[4][5]
Trimethyl phosphate, MethanolCommon impurities found in commercial dimethyl phosphite.[1]
Heavy metals (Arsenic, Lead), Other aminesPotential contaminants in industrial-grade morpholine.[4]
Synthesis Byproducts Unreacted intermediatesIncomplete reaction can leave various partially formed products.
Side-reaction productsDepending on the specific synthetic route, various side reactions can occur.
Degradation Products Monomethyl morpholinophosphoramidateResulting from the hydrolysis of one of the methyl ester groups.
Morpholinophosphoramidic acidComplete hydrolysis of the methyl ester groups.
Phosphoric acid, Morpholine, MethanolComplete breakdown of the DMMP molecule.

DMMP is known to be sensitive to moisture and acidic conditions, which can lead to hydrolysis of the phosphoramidate and ester bonds.[1][6] Therefore, proper handling and storage are critical to minimize the formation of degradation products.

Part 2: Purification Strategy: Vacuum Distillation

Given that DMMP is a thermally sensitive liquid, vacuum distillation is the most suitable method for its purification.[7][8][9] This technique allows for distillation at a lower temperature by reducing the pressure above the liquid, thereby preventing thermal decomposition.

Why Not Other Methods?
  • Recrystallization: Not applicable as DMMP is a liquid at room temperature.

  • Standard Distillation: The high boiling point of DMMP at atmospheric pressure would likely lead to decomposition.

  • Chromatography: While liquid chromatography can be used for analysis, it is often less practical for large-scale purification of a primary liquid product compared to distillation.

Experimental Protocol: Vacuum Distillation of DMMP

This protocol provides a step-by-step guide for the purification of commercial DMMP using vacuum distillation.

Materials and Equipment:
  • Commercial this compound

  • Round-bottom flask

  • Short-path distillation head

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Heating mantle with a stirrer

  • Thermometer

  • Manometer

  • Inert gas (Nitrogen or Argon)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Workflow Diagram:

G cluster_prep Preparation cluster_distill Vacuum Distillation cluster_analysis Analysis prep1 Dry DMMP with anhydrous MgSO4 prep2 Filter to remove drying agent prep1->prep2 distill1 Assemble distillation apparatus prep2->distill1 distill2 Attach to vacuum line with cold trap distill1->distill2 distill3 Gradually reduce pressure distill2->distill3 distill4 Slowly heat the sample distill3->distill4 distill5 Collect fractions at stable temperature and pressure distill4->distill5 analysis1 Analyze purity of fractions by GC-MS or LC-MS distill5->analysis1

Sources

Technical Support Center: Synthesis and Purification of Dimethyl Morpholinophosphoramidate (DMMPA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl morpholinophosphoramidate (DMMPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis, purification, and handling of DMMPA. While large-scale production data for DMMPA is not extensively documented in public literature, this guide extrapolates from the well-established chemistry of phosphoramidates to address challenges you may encounter from bench-scale synthesis to pilot-scale-up.

Section 1: Safety First - Essential Handling Protocols

Organophosphorus compounds require careful handling due to their potential toxicity. DMMPA, while used as a simulant for more toxic agents, still necessitates stringent safety protocols.[1]

Q: What are the primary safety concerns when working with DMMPA and its precursors?

A: The primary concerns are inhalation, ingestion, and skin contact.[2] It is classified as an organophosphate and may have neurotoxic effects.[3] Long-term exposure in animal studies has shown some evidence of carcinogenicity in rats.[4] Precursors and reagents, such as carbon tetrachloride (if used in the Atherton-Todd synthesis), are hazardous and require special handling.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood.[5]

Emergency Procedures:

  • Spills: Absorb small spills with inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal.

  • Exposure: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air immediately. Seek medical attention for any exposure.[6]

Section 2: Synthesis Troubleshooting - The Atherton-Todd Approach

A common and effective method for synthesizing phosphoramidates like DMMPA is the Atherton-Todd reaction.[7] This reaction typically involves a dialkyl phosphite (dimethyl phosphite), an amine (morpholine), and a chlorinating agent, often carbon tetrachloride, in the presence of a base.[8][9]

Q: My Atherton-Todd reaction is giving a low yield of DMMPA. What are the likely causes and solutions?

A: Low yields in the Atherton-Todd reaction can stem from several factors. Here’s a troubleshooting guide:

Potential Cause Explanation Recommended Solution
Moisture in Reagents/Solvent Phosphites and the intermediate chlorophosphate are highly sensitive to hydrolysis.[10] Water will consume the reactive intermediate, reducing the yield of the desired phosphoramidate.Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
Incorrect Stoichiometry or Order of Addition The stoichiometry of the base is critical. An insufficient amount of base will result in incomplete reaction, while a large excess can lead to side reactions.Typically, a slight excess of the amine and base relative to the phosphite is used. A systematic approach is to add the phosphite to a solution of the amine, base, and carbon tetrachloride.
Suboptimal Reaction Temperature The reaction is often exothermic. If the temperature is too high, side reactions can occur. If it's too low, the reaction rate will be slow, leading to incomplete conversion.Maintain the reaction temperature, typically between 0°C and room temperature, using an ice bath as needed. Monitor the internal temperature during the addition of reagents.
Inefficient Mixing In a heterogeneous reaction mixture, poor mixing can lead to localized "hot spots" and incomplete reactions. This is a critical consideration for scaling up.Use an appropriate overhead stirrer for larger scale reactions to ensure efficient mixing. For lab-scale, a magnetic stir bar may be sufficient.

Experimental Workflow: Atherton-Todd Synthesis of DMMPA

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents: - Dimethyl phosphite - Morpholine - Triethylamine (Base) - Carbon Tetrachloride - Anhydrous Solvent (e.g., CH2Cl2) prep_glassware Oven-dry all glassware charge_reactor Charge reactor with Morpholine, Triethylamine, and Solvent under N2 prep_glassware->charge_reactor cool Cool to 0°C charge_reactor->cool add_ccl4 Slowly add Carbon Tetrachloride cool->add_ccl4 add_phosphite Add Dimethyl Phosphite dropwise, maintaining T < 10°C add_ccl4->add_phosphite react Stir at room temperature (Monitor by TLC or 31P NMR) add_phosphite->react filter_salts Filter triethylamine hydrochloride salts react->filter_salts wash Wash organic phase with aqueous NaHCO3 and brine filter_salts->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or vacuum distillation concentrate->purify

Caption: Atherton-Todd synthesis workflow for DMMPA.

Q: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

A: Common byproducts in phosphoramidate synthesis include H-phosphonate, trialkyl phosphate, and tetraalkyl diphosphate.[11]

  • H-phosphonate: This can arise from the hydrolysis of the starting dimethyl phosphite or the product. Minimizing water is key.

  • Trialkyl phosphate: This can form from the reaction of the chlorophosphate intermediate with any residual alcohol from the phosphite synthesis or from hydrolysis.

  • Tetraalkyl diphosphate: This can result from the self-condensation of the chlorophosphate intermediate.

To minimize these, ensure anhydrous conditions, control the reaction temperature, and use high-purity starting materials.

Section 3: Purification and Analysis

Purifying organophosphorus compounds can be challenging due to their polarity and potential instability.

Q: What is the best method to purify DMMPA?

A: The choice of purification method depends on the scale and the impurities present.

  • Column Chromatography: For lab-scale purification, silica gel chromatography is often effective. It's crucial to deactivate the silica gel with a base like triethylamine to prevent product degradation on the column.[12]

  • Vacuum Distillation: For larger quantities, vacuum distillation can be an effective method for separating DMMPA from less volatile impurities. The boiling point of DMMPA is high, so a good vacuum is required.[4]

  • Aqueous Wash: A simple aqueous workup can remove water-soluble impurities like amine salts. However, be aware that DMMPA has some water solubility, so multiple extractions with an organic solvent are necessary to recover the product.[1][13]

Q: Which analytical techniques are recommended for characterizing DMMPA?

A: A combination of spectroscopic methods is ideal for confirming the structure and purity of DMMPA.[3]

Technique Expected Observations
³¹P NMR A single peak in the phosphoramidate region, typically between 0 and 20 ppm. This is the most diagnostic technique for phosphorus compounds.
¹H NMR Signals corresponding to the methoxy protons on the phosphorus atom and the methylene protons of the morpholine ring.
¹³C NMR Resonances for the methoxy carbons and the carbons of the morpholine ring.
FTIR Characteristic P=O stretching vibration (around 1250 cm⁻¹) and P-O-C and P-N bonds.
GC-MS A single peak in the gas chromatogram with the corresponding mass spectrum showing the molecular ion and characteristic fragmentation pattern.

Potential Side Reactions in Atherton-Todd Synthesis

G cluster_side_reactions Side Reactions start Dimethyl Phosphite + Morpholine + CCl4 + Base desired_product This compound (DMMPA) start->desired_product Desired Pathway hydrolysis Hydrolysis of Chlorophosphate Intermediate (leads to H-phosphonate) start->hydrolysis Presence of H2O self_condensation Self-Condensation of Chlorophosphate (leads to Diphosphate) start->self_condensation High Concentration/ Temperature over_alkylation Reaction with residual alcohol (leads to Trialkyl Phosphate) start->over_alkylation Impure Reagents

Caption: Desired vs. side reactions in DMMPA synthesis.

Section 4: Stability and Storage FAQs

Q: How stable is DMMPA and what are the recommended storage conditions?

A: DMMPA is sensitive to moisture and will slowly hydrolyze over time.[1] The rate of hydrolysis is faster under acidic conditions. For long-term storage, it is recommended to keep DMMPA in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., in a freezer).

Q: I notice my stored DMMPA has developed a yellow tint. Is it still usable?

A: A slight yellowing may indicate minor decomposition. It is advisable to re-analyze the material by ³¹P NMR or GC to determine its purity before use. If significant degradation has occurred, repurification may be necessary.

Section 5: Scaling Up Considerations

Transitioning from lab-scale to pilot or production scale introduces new challenges that must be carefully managed.

Q: What are the key challenges when scaling up the synthesis of DMMPA?

A:

  • Thermal Management: The Atherton-Todd reaction is exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and byproduct formation. Jacketed reactors with controlled cooling are essential.

  • Reagent Handling: The use of large quantities of carbon tetrachloride, a toxic and environmentally harmful substance, is a major drawback for industrial-scale production. Exploring alternative, greener chlorinating agents is advisable.[11]

  • Workup and Purification: Filtration of large volumes of salts and handling large volumes of solvents for extraction and chromatography can be challenging. Vacuum distillation is often a more scalable purification method.

  • Safety: The risks associated with handling hazardous materials are amplified at a larger scale. A thorough process safety review (e.g., a HAZOP study) is crucial before any scale-up.

References

  • Eymery, F., Iorga, B., & Savignac, P. (2014). Atherton–Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry, 10, 1166–1196. [Link]

  • ResearchGate. (n.d.). Scheme 4: Mechanism of the Atherton–Todd reaction with dimethylphosphite according to Roundhill et al.[Link]

  • Wikipedia. (n.d.). Atherton–Todd reaction. [Link]

  • Eymery, F., Iorga, B., & Savignac, P. (2014). Atherton-Todd reaction: mechanism, scope and applications. PubMed. [Link]

  • F.A.S.T. Inc. (n.d.). A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. [Link]

  • Gwala, V., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC - NIH. [Link]

  • ResearchGate. (2025). Study on the Atherton –Todd Reaction Mechanism. [Link]

  • Reddit. (2024). Low yield in Phosphoamidite synthesis. [Link]

  • Krotz, A. H., et al. (2015). The Degradation of dG Phosphoramidites in Solution. PubMed. [Link]

  • ResearchGate. (n.d.). The degradation of the four different phosphoramidites as a function of.... [Link]

  • Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION ESI 1 - Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates. [Link]

  • ResearchGate. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry | Request PDF. [Link]

  • Meier, C., et al. (2003). Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro. PubMed. [Link]

  • Lehotay, S. J., & Lee, C. J. (1997). Extraction and cleanup of organochlorine and organophosphorus pesticide residues in fats by supercritical fluid techniques. PubMed. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of phosphoramidates Previously reported. [Link]

  • EPA. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. [Link]

  • Zhang, Y., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. PMC - NIH. [Link]

  • Agilent. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Roberts, D., et al. (2006). Extracorporeal blood purification for organophosphorus pesticide poisoning. PMC - NIH. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide.
  • MDPI. (n.d.). Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review. [Link]

  • EPA. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • Wikipedia. (n.d.). Phosphoramidate. [Link]

  • Google Patents. (n.d.).
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • UNODC. (n.d.). SAFE HANDLING AND DISPOSAL OF CHEMICALS. [Link]

  • Google Patents. (n.d.). TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid.
  • Google Patents. (n.d.).
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Name Reactions. (n.d.). Atherton−Todd Reaction. [Link]

Sources

Technical Support Center: Handling and Use of Dimethyl Morpholinophosphoramidate (DMMPA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl morpholinophosphoramidate (DMMPA). This guide is designed for researchers, scientists, and professionals in drug development who utilize DMMPA in their experimental workflows. As a compound with specific sensitivities, particularly to hydrolysis, proper handling and a deep understanding of its chemical behavior are paramount to achieving reliable and reproducible results. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to ensure the integrity of DMMPA in your experiments.

Understanding the Challenge: The Hydrolysis of this compound

This compound is an organophosphorus compound featuring a phosphoramidate bond (P-N bond). This bond is susceptible to cleavage by water, a process known as hydrolysis. The rate of this hydrolysis is significantly influenced by environmental conditions, most notably the presence of moisture and the pH of the solution. Acidic conditions, in particular, can rapidly accelerate the breakdown of DMMPA.[1][2][3]

The hydrolysis of DMMPA results in the formation of dimethyl phosphate and morpholine. The presence of these degradation products can interfere with experimental outcomes, leading to inconsistent results, loss of activity, and the formation of unintended byproducts. Therefore, the primary goal of any protocol involving DMMPA is to minimize its exposure to conditions that favor hydrolysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with DMMPA, with a focus on identifying and mitigating hydrolysis.

Question 1: My experimental results are inconsistent or show a loss of expected activity over time. Could DMMPA degradation be the cause?

Answer: Yes, inconsistency and loss of activity are classic signs of reagent degradation, and for DMMPA, hydrolysis is the most probable cause.

  • Causality: The phosphoramidate linkage is the active site for many of its intended reactions. Once hydrolyzed, the resulting dimethyl phosphate and morpholine will not participate in the desired chemical transformation, leading to lower yields or a complete lack of reactivity.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Before starting a new experiment, it is crucial to assess the purity of your DMMPA, especially if the container has been opened multiple times. This can be done using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] The appearance of new signals corresponding to dimethyl phosphate or morpholine would indicate degradation.

    • Review Your Protocol for Water Contamination: Scrutinize every step of your experimental setup for potential sources of moisture. This includes solvents, other reagents, glassware, and even the ambient atmosphere.

    • Implement Stricter Anhydrous Techniques: Ensure all glassware is oven-dried or flame-dried before use. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen).[5]

Question 2: I've noticed a change in the physical appearance of my DMMPA; it seems less viscous or has a slight odor. What does this indicate?

Answer: this compound is a clear, colorless, and slightly viscous liquid.[2] Any change in its physical properties can be an indicator of decomposition.

  • Causality: The hydrolysis products, dimethyl phosphate and morpholine, have different physical properties than the parent compound. Morpholine, in particular, has a characteristic amine-like odor.

  • Troubleshooting Steps:

    • Do Not Use if Suspect: If you observe a noticeable change in the reagent's appearance or smell, it is best to discard it and use a fresh, unopened vial.

    • Analytical Confirmation: If you need to be certain, you can take a small aliquot for analysis by NMR or GC-MS to confirm the presence of degradation products.

    • Improve Storage Conditions: Review your storage protocol. DMMPA should be stored in a tightly sealed container, under an inert atmosphere, and in a freezer to minimize degradation.[3]

Question 3: My reaction is being conducted in a protic solvent. How can I minimize the hydrolysis of DMMPA?

Answer: While aprotic solvents are ideal, some experimental designs may necessitate the use of protic solvents. In such cases, minimizing the rate of hydrolysis is key.

  • Causality: Protic solvents, especially water and alcohols, can act as nucleophiles and directly attack the phosphorus center of DMMPA, leading to hydrolysis or solvolysis.

  • Troubleshooting Steps:

    • Temperature Control: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Conducting your experiment at the lowest possible temperature that still allows for the desired reaction to proceed will slow down the rate of hydrolysis.

    • pH Control: Avoid acidic conditions, as they significantly catalyze the hydrolysis of phosphoramidates.[1][3] If your protocol allows, maintaining a neutral or slightly basic pH can help preserve the integrity of the DMMPA.

    • Reaction Time: Minimize the reaction time as much as possible. Longer reaction times provide more opportunity for hydrolysis to occur.

    • Order of Addition: Add the DMMPA to the reaction mixture as the last step, if feasible, to reduce its contact time with the protic solvent before the intended reaction begins.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of DMMPA, it should be stored in a freezer (typically -20°C). The container must be tightly sealed to prevent moisture from the air from entering. For added protection, especially for long-term storage, the vial can be placed in a desiccator inside the freezer, and the headspace of the vial can be flushed with an inert gas like argon or nitrogen before sealing.[3]

Q2: How can I safely handle DMMPA?

A2: DMMPA should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of any vapors and contact with skin and eyes.[6]

Q3: What are the primary products of DMMPA hydrolysis?

A3: The hydrolysis of the P-N bond in DMMPA yields dimethyl phosphate and morpholine.

Q4: Which analytical techniques are best for detecting DMMPA and its hydrolysis products?

A4:

  • Nuclear Magnetic Resonance (NMR): ³¹P NMR is particularly useful as the phosphorus environment changes significantly upon hydrolysis. ¹H NMR can also be used to detect the disappearance of DMMPA signals and the appearance of signals from dimethyl phosphate and morpholine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for separating and identifying the volatile DMMPA and its degradation products.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or in complex mixtures, LC-MS can be a powerful tool for analysis.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of this compound.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products DMMPA This compound Protonated_DMMPA Protonated Intermediate DMMPA->Protonated_DMMPA Protonation of Morpholine Nitrogen Transition_State Transition State Protonated_DMMPA->Transition_State Nucleophilic attack by H₂O Water H₂O H_plus H⁺ Products Dimethyl Phosphate + Morpholine Transition_State->Products P-N bond cleavage

Caption: Acid-catalyzed hydrolysis of DMMPA.

Factors Influencing DMMPA Stability

The stability of this compound is paramount for successful experimentation. The table below summarizes the key factors that can lead to its degradation.

FactorEffect on StabilityMitigation Strategy
Moisture/Water High: Promotes hydrolysis, leading to compound degradation.[1][3]Use anhydrous solvents and reagents. Handle under an inert atmosphere. Store in a desiccated environment.
Acidic pH Very High: Rapidly catalyzes hydrolysis of the P-N bond.[1][3]Avoid acidic conditions. If unavoidable, perform the reaction at low temperatures and for a minimal duration.
Elevated Temperature High: Increases the rate of hydrolysis and potential thermal decomposition.Store in a freezer. Conduct reactions at the lowest feasible temperature.
Air (Oxygen) Moderate: Prolonged exposure can lead to oxidative degradation.[3]Store under an inert atmosphere (argon or nitrogen).

Experimental Protocol: Preparation of a Standard Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution of DMMPA while minimizing the risk of hydrolysis.

Materials:

  • This compound (new, unopened vial if possible)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, THF)

  • Oven-dried glassware (volumetric flask, syringe)

  • Inert gas supply (argon or nitrogen)

  • Septum

Procedure:

  • Prepare the Glassware: Ensure the volumetric flask is thoroughly cleaned and dried in an oven at >100°C for at least 4 hours. Allow it to cool to room temperature in a desiccator.

  • Inert Atmosphere: Seal the volumetric flask with a septum and purge with a gentle stream of inert gas for several minutes.

  • Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous solvent into the volumetric flask.

  • Equilibrate Temperature: Allow the DMMPA vial to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold surface of the compound.

  • DMMPA Transfer: In a fume hood and under a positive pressure of inert gas, quickly unseal the DMMPA vial. Using a dry, clean syringe, withdraw the required amount of DMMPA and add it to the solvent in the volumetric flask.

  • Mixing: Gently swirl the flask to ensure complete dissolution.

  • Storage: If the stock solution is to be stored, flush the headspace of the volumetric flask with inert gas before sealing tightly. Store the solution in a freezer. It is recommended to use freshly prepared solutions whenever possible.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

Sources

Inconsistent results in experiments using Dimethyl morpholinophosphoramidate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dimethyl Morpholinophosphoramidate (DMMPA)

A Guide for Senior Application Scientists

Welcome to the technical support center for this compound (CAS 597-25-1). This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot inconsistencies in experiments involving this reagent. As Senior Application Scientists, our goal is to provide you with the foundational knowledge and practical steps necessary to achieve reproducible and reliable results.

A Critical Note on Application

Before proceeding, it is essential to address the documented applications of this compound (DMMPA). A thorough review of scientific literature indicates that its primary and well-documented use is as a simulant for highly toxic anticholinesterase agents (e.g., nerve gases) in chemical defense research and training.[1][2][3] Its physical properties allow it to mimic more hazardous compounds in a safer manner.[2]

There is a notable lack of evidence for its broad application as a general phosphorylating agent, a flame retardant, or an intermediate in pharmaceutical synthesis.[2] While it belongs to the phosphoramidate class of compounds, its specific reactivity profile may not be suitable for applications where other phosphorylating reagents are traditionally used. Users experiencing difficulties in novel synthetic applications should consider that the reagent itself may be ill-suited for the desired transformation.

This guide will therefore focus on the fundamental chemical properties of DMMPA that are critical for consistency in any experimental context, with a primary emphasis on mitigating issues arising from its inherent instability.

Section 1: Core Principles for Reproducible Results

Inconsistent results with DMMPA almost always trace back to three critical factors: reagent purity, moisture, and atmospheric exposure. The P-N bond in the molecule is highly susceptible to hydrolysis, especially under acidic conditions.[4][5]

The Central Challenge: Hydrolysis

DMMPA's primary degradation pathway is hydrolysis, which cleaves the morpholine group from the phosphorus center. This reaction is slow in neutral water but accelerates significantly in the presence of acid.[4][6]

Hydrolysis cluster_conditions Reaction Conditions DMMPA This compound (DMMPA) H2O + H₂O (Moisture) Products Dimethyl Phosphate + Morpholine H2O->Products Hydrolysis H_plus H⁺ (Acidic Conditions) Accelerates >>

Caption: Hydrolysis pathway of DMMPA.

This degradation has two major consequences for your experiments:

  • Reduced Potency: The concentration of the active reagent decreases over time.

  • Contamination: The resulting morpholine and dimethyl phosphate can act as impurities, potentially interfering with your reaction or analytical measurements.

Storage and Handling: A Non-Negotiable Protocol

Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[7][8]DMMPA is sensitive to prolonged air exposure, which includes moisture and CO₂ (can form carbonic acid in water).[6][7]
Temperature Store in a freezer (-20 °C is standard).[7]Reduces the rate of hydrolysis and other potential degradation pathways.
Container Use a tightly sealed container with a PTFE-lined cap.Prevents atmospheric moisture from entering the vial.
Aliquoting Upon receipt, aliquot the reagent into smaller, single-use volumes.Minimizes the number of freeze-thaw cycles and the exposure of the bulk supply to the atmosphere.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter. The flowchart below provides a general diagnostic path.

Troubleshooting Start Inconsistent Result Observed CheckReagent Q1: How was the DMMPA stored and handled? Start->CheckReagent CheckPurity Q2: Has the purity of the DMMPA stock been verified? CheckReagent->CheckPurity Handled Correctly SolutionStorage SOLUTION: Implement Strict Storage Protocol (Inert gas, Freezer, Aliquot) CheckReagent->SolutionStorage Improperly CheckConditions Q3: Were the reaction conditions strictly anhydrous? CheckPurity->CheckConditions Purity Verified SolutionPurity SOLUTION: Verify Purity (e.g., NMR). Purify or acquire new stock. CheckPurity->SolutionPurity Purity Suspect CheckAnalysis Q4: Are analytical methods confounding the results? CheckConditions->CheckAnalysis Yes SolutionConditions SOLUTION: Dry solvents/reagents. Use inert atmosphere techniques. CheckConditions->SolutionConditions No SolutionAnalysis SOLUTION: Use internal standards. Check for co-elution or suppression. CheckAnalysis->SolutionAnalysis Potentially

Caption: Troubleshooting workflow for DMMPA experiments.

Q1: My reaction yield is low or the reaction fails to proceed. What is the likely cause?

Answer: The most probable cause is the degradation of your DMMPA stock via hydrolysis.

  • Causality: If the reagent has been exposed to moisture, its effective concentration is lower than calculated. The presence of hydrolysis byproducts (dimethyl phosphate and morpholine) can also alter the pH or complex with catalysts, further inhibiting the reaction.

  • Troubleshooting Steps:

    • Verify Purity: Before use, acquire a ³¹P NMR spectrum of your DMMPA stock. A pure sample should show a single, sharp peak. The presence of other peaks indicates degradation.

    • Use a Fresh Aliquot: Always use an unopened aliquot or one that has been handled under strict inert atmosphere conditions.

    • Ensure Anhydrous Conditions: Your reaction solvent and other reagents must be rigorously dried. Even trace amounts of water can initiate hydrolysis, especially if any reagents are acidic. See the protocol in Section 3.

Q2: I am seeing unexpected side products in my analysis (NMR, LC-MS). What are they?

Answer: You are likely observing the byproducts of DMMPA hydrolysis or reactions of those byproducts.

  • Causality: Morpholine, a secondary amine, is nucleophilic and can react with electrophilic components in your reaction mixture. Dimethyl phosphate is acidic and can catalyze unintended side reactions.

  • Troubleshooting Steps:

    • Analyze the "Blank": Run a control experiment with DMMPA in your reaction solvent (without other reactants) under your standard reaction conditions. Analyze the output to see if these products form from the reagent alone.

    • Spike Your Sample: To confirm the identity of byproducts, obtain standards of morpholine and dimethyl phosphate (or a related phosphate salt) and spike them into your analytical sample to see if the peaks match.

    • Purification: If your DMMPA stock is the source, consider purification by vacuum distillation. However, purchasing a new, high-purity batch is often more time and cost-effective.

Q3: My analytical results (e.g., bioassay IC50) are fluctuating between experiments.

Answer: This points to inconsistent dosing of the active compound, likely due to on-the-fly degradation during sample preparation.

  • Causality: DMMPA is water-soluble, and many biological experiments are conducted in aqueous buffers.[4][7] If the buffer is acidic or if the stock solution is prepared long before use, the DMMPA will hydrolyze, leading to a lower effective concentration in the assay.

  • Troubleshooting Steps:

    • Prepare Stocks Fresh: Prepare aqueous solutions of DMMPA immediately before use. Do not store DMMPA in aqueous buffers.

    • Buffer pH: Be mindful of your buffer's pH. Hydrolysis is rapid in acidic conditions.[4] If possible, use a neutral or slightly basic buffer (pH 7-8) for dilutions.

    • Time-Course Study: Perform a simple time-course experiment. Prepare a solution of DMMPA in your assay buffer and analyze its concentration at t=0, 1h, 4h, and 24h to understand its stability under your specific conditions.

Section 3: Key Experimental Protocols

Protocol 1: Handling and Aliquoting DMMPA

This protocol ensures the long-term stability of your primary DMMPA stock.

  • Preparation: Move the sealed manufacturer's bottle of DMMPA, a set of small amber glass vials with PTFE-lined caps, and your pipettes/syringes into an inert atmosphere glovebox. If a glovebox is not available, use a Schlenk line.

  • Inerting: Ensure all vials and tools are dried in an oven (120 °C) overnight and cooled under a stream of dry nitrogen or argon.

  • Equilibration: Allow the main DMMPA bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold liquid.

  • Dispensing: Working under a positive pressure of inert gas, carefully unseal the main bottle. Use a dry syringe or pipette to dispense the desired volume (e.g., 0.5 - 1.0 mL) into each of the smaller vials.

  • Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm.

  • Storage: Label each aliquot clearly and place it in a freezer (-20 °C) for long-term storage.[7]

Protocol 2: Setting Up an Anhydrous Reaction

This protocol minimizes the risk of hydrolysis during a chemical reaction.

  • Glassware: All glassware (flasks, syringes, stir bars) must be oven-dried for at least 4 hours at 120 °C and cooled in a desiccator or under a stream of inert gas.

  • Solvents: Use a freshly distilled, anhydrous-grade solvent, or solvent passed through a solvent purification system (e.g., alumina columns). Store over molecular sieves.

  • Assembly: Assemble your reaction apparatus (e.g., three-neck flask with condenser and nitrogen inlet) while flame-drying the glass under a flow of inert gas to remove any adsorbed water.

  • Reagent Addition:

    • Add any solid reagents to the cooled flask under a positive pressure of inert gas.

    • Add the anhydrous solvent via a dry syringe.

    • Retrieve a fresh aliquot of DMMPA from the freezer and allow it to warm to room temperature.

    • Using a dry syringe, draw the required volume of DMMPA and add it dropwise to the reaction mixture.

  • Execution: Maintain a positive pressure of inert gas throughout the entire duration of the reaction.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the chemical formula and molecular weight of DMMPA?

    • A: The chemical formula is C₆H₁₄NO₄P, and the molecular weight is approximately 195.15 g/mol .[2][4]

  • Q: What are the primary safety concerns with DMMPA?

    • A: Handle DMMPA in a chemical fume hood while wearing appropriate PPE (gloves, lab coat, safety glasses).[8] Toxicological studies have shown some evidence of carcinogenicity in rats, so exposure should be minimized.[4][9][10]

  • Q: How should I dispose of DMMPA waste?

    • A: Dispose of DMMPA and any contaminated materials as hazardous chemical waste in accordance with your institution's and local regulations. Small spills can be absorbed with inert material and placed in a sealed container for disposal.[7]

  • Q: Can I use silica gel chromatography to purify my reaction product?

    • A: Caution is advised. Standard silica gel is acidic and contains water, which can degrade any remaining DMMPA and potentially acid-sensitive products. If chromatography is necessary, consider deactivating the silica by pre-treating it with a base (e.g., triethylamine in the eluent) or using a less acidic stationary phase like alumina.[11]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Haz-Map. (n.d.). This compound. National Library of Medicine. Retrieved from [Link]

  • National Toxicology Program. (1986). NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Institutes of Health. Retrieved from [Link]

  • Abdo, K. M., et al. (1987). Leukemia induced in rats but not mice by this compound, a simulant anticholinesterase agent. Environmental Health Perspectives. Retrieved from [Link]

  • Reddit r/Chempros. (2024). Low yield in Phosphoamidite synthesis. Retrieved from [Link]

  • Powers, J. C., et al. (2023). Ring-Opening Reactions of Phosphoramidate Heterocycles. Tetrahedron. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of Dimethyl Morpholinophosphoramidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic methodologies for Dimethyl morpholinophosphoramidate (C₆H₁₄NO₄P), a compound of significant interest in defense and environmental research. Due to its structural similarity to highly toxic acetylcholinesterase (AChE) inhibitors like nerve agents, it serves as a valuable, less toxic simulant for developing detection and protection technologies.[1][2] The unambiguous synthesis and validation of this compound are paramount for reliable research.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares common synthetic routes, and establishes a framework for rigorous spectroscopic validation, ensuring the production of a well-characterized compound suitable for demanding applications.

Part 1: Comparative Synthesis of this compound (DMMP)

The formation of the phosphorus-nitrogen (P-N) bond is the key step in synthesizing DMMP. Two prevalent methods are the reaction of a phosphoryl chloride with an amine and the Atherton-Todd reaction. We will compare these two approaches.

Method A: The Phosphoryl Chloride Route

This is a classic and direct nucleophilic substitution reaction. The lone pair of electrons on the morpholine nitrogen atom attacks the electrophilic phosphorus center of dimethyl phosphorochloridate, displacing the chloride ion. A tertiary amine base, such as triethylamine (TEA), is crucial to act as a scavenger for the hydrochloric acid (HCl) generated in situ, preventing the protonation of the morpholine reactant and driving the reaction to completion.

Method B: The Atherton-Todd Reaction

The Atherton-Todd reaction is a powerful method for forming phosphoramidates from dialkyl phosphites. In this process, dimethyl phosphite, morpholine, and a halogen source (typically carbon tetrachloride, CCl₄) react in the presence of a base. The base deprotonates the phosphite, forming a nucleophilic species that reacts with CCl₄. The subsequent intermediate is then attacked by morpholine to yield the final product. This method avoids the handling of moisture-sensitive phosphoryl chlorides.

Workflow for DMMP Synthesis

cluster_0 Method A: Phosphoryl Chloride Route cluster_1 Method B: Atherton-Todd Route A1 Dissolve Morpholine & Triethylamine in Anhydrous Solvent (e.g., DCM) A2 Cool to 0°C (Ice Bath) A1->A2 A3 Add Dimethyl Phosphorochloridate (Dropwise) A2->A3 A4 Stir at Room Temp (e.g., 12-18h) A3->A4 Workup Common Workup A4->Workup B1 Dissolve Dimethyl Phosphite & Morpholine in Anhydrous Solvent (e.g., Toluene) B2 Add Carbon Tetrachloride (CCl4) B1->B2 B3 Add Triethylamine (Dropwise) (Exothermic Control) B2->B3 B4 Stir at Room Temp (e.g., 4-6h) B3->B4 B4->Workup Filter Filter Triethylammonium Salt Workup->Filter Wash Wash Filtrate (e.g., H2O, Brine) Filter->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Evaporate Solvent Evaporation (Rotary Evaporator) Dry->Evaporate Purify Purification (e.g., Silica Gel Chromatography) Evaporate->Purify Product Pure DMMP Product Purify->Product

Caption: Comparative workflow for the synthesis of DMMP via two distinct chemical routes.

Head-to-Head Comparison of Synthetic Routes
FeatureMethod A: Phosphoryl ChlorideMethod B: Atherton-Todd ReactionRationale & Field Insights
Primary Reagents Dimethyl phosphorochloridate, Morpholine, TriethylamineDimethyl phosphite, Morpholine, CCl₄, TriethylamineMethod A uses a more activated phosphorus source, which can be more expensive and is highly moisture-sensitive. Method B's reagents are generally more stable and cost-effective.
Reaction Conditions Typically 0°C to Room TempRoom Temperature, can be exothermicThe Atherton-Todd reaction requires careful control during base addition due to its exothermicity. Both reactions are typically run under an inert atmosphere (N₂ or Ar) to prevent hydrolysis.
Byproducts Triethylammonium chloride (solid)Triethylammonium chloride (solid), Chloroform (CHCl₃)The formation of chloroform in Method B is a key consideration. Both methods produce a salt that is easily removed by filtration.
Safety Profile Dimethyl phosphorochloridate is corrosive and lachrymatory.Carbon tetrachloride is a known carcinogen and ozone-depleting substance. Chloroform is a suspected carcinogen.From a modern EHS (Environment, Health, and Safety) perspective, Method A is often preferred to avoid the use of chlorinated solvents like CCl₄ as a reagent.
Typical Yields Moderate to High (60-85%)Moderate to High (65-90%)Yields are comparable and highly dependent on the purity of starting materials and rigorous exclusion of water.

Part 2: Experimental Protocols

Protocol for Method A: Phosphoryl Chloride Route
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add morpholine (1.0 eq) and triethylamine (1.1 eq) to anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add dimethyl phosphorochloridate (1.05 eq), dissolved in a small volume of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate sequentially with water, 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via silica gel column chromatography to yield pure this compound.

Protocol for Method B: Atherton-Todd Reaction
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add dimethyl phosphite (1.0 eq), morpholine (1.2 eq), and carbon tetrachloride (1.5 eq) to an anhydrous solvent like toluene.

  • Base Addition: Cool the flask in an ice bath and add triethylamine (1.2 eq) dropwise. A white precipitate will form.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup & Isolation: Follow steps 5-7 from the Method A protocol to work up and purify the product.

Part 3: Rigorous Spectroscopic Validation

Confirmation of the molecular structure and assessment of purity require a multi-technique spectroscopic approach. The data presented below are the benchmarks for validating a successful synthesis of this compound.

Workflow for Spectroscopic Validation

cluster_nmr NMR Spectroscopy Sample Synthesized DMMP Sample Prep Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep FTIR FT-IR Spectroscopy (Neat Liquid on ATR) Sample->FTIR H_NMR 1H NMR Prep->H_NMR P_NMR 31P NMR Prep->P_NMR C_NMR 13C NMR Prep->C_NMR Data_H Verify: - OCH3 Doublet - Morpholine Multiplets - Correct Integration H_NMR->Data_H Data_P Verify: - Single Peak ~ -4.3 ppm P_NMR->Data_P Data_C Verify: - 3 Distinct Signals (OCH3, O-CH2, N-CH2) C_NMR->Data_C Data_IR Verify: - P=O Stretch - P-O-C Stretch FTIR->Data_IR Conclusion Structure Confirmed Purity Assessed Data_H->Conclusion Data_P->Conclusion Data_C->Conclusion Data_IR->Conclusion

Sources

A Tale of Two Phosphoramidates: A Comparative Guide to Dimethyl Morpholinophosphoramidate and Diethyl Phosphoramidate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of synthetic chemistry, the selection of reagents is paramount to the success of a transformation. Phosphoramidates, a class of organophosphorus compounds, have carved a niche for themselves in various synthetic endeavors, from the formation of phosphorus-nitrogen bonds to their use as prodrug moieties. This guide provides an in-depth, comparative analysis of two such reagents: Dimethyl morpholinophosphoramidate (DMMPA) and Diethyl phosphoramidate. While structurally related, their utility in the laboratory could not be more divergent. This document aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their respective applications, or lack thereof, guiding the rational selection of reagents in their synthetic workflows.

Introduction: A Study in Contrasting Chemical Personalities

At first glance, this compound and Diethyl phosphoramidate appear to be close cousins. Both possess the characteristic phosphoramidate linkage, suggesting a potential for similar reactivity. However, a deep dive into the scientific literature reveals a stark dichotomy in their documented applications.

This compound (DMMPA) , a colorless to pale yellow liquid, is an organophosphorus compound characterized by a morpholine ring attached to the phosphorus atom.[1] Despite its classification, extensive searches of chemical and patent databases reveal its primary historical use as a simulant for highly toxic anticholinesterase agents, such as nerve gases, and as a subject of toxicological studies.[2][3] There is a notable absence of substantial evidence in peer-reviewed journals or patents for its use as a phosphorylating agent, a precursor in pharmaceutical or agrochemical synthesis, a flame retardant, or a ligand in catalysis.[2][3]

Diethyl phosphoramidate , on the other hand, is a well-established reagent in organic synthesis.[4] It is recognized for its role in the preparation of phosphoramidate derivatives and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] Its most prominent application is in the preparation of α-aminoalkyl phosphonates through the three-component Mannich-type reaction, also known as the Kabachnik-Fields reaction.[5][6]

This guide will now delve into the practical aspects of utilizing these compounds, focusing on the documented synthetic utility of Diethyl phosphoramidate and contrasting it with the established non-utility of this compound in similar contexts.

Diethyl Phosphoramidate: A Versatile Reagent for P-N Bond Formation

Diethyl phosphoramidate serves as a valuable building block in reactions where a nucleophilic phosphorus-bound nitrogen is required. Its utility is most prominently demonstrated in the Kabachnik-Fields reaction.

The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to form an α-aminophosphonate.[7] Diethyl phosphoramidate can be employed as the amine component in this reaction. The reaction proceeds through the in situ formation of an imine, which then undergoes nucleophilic attack by the phosphite.

Experimental Protocol: A Representative Kabachnik-Fields Reaction

The following protocol is a generalized procedure for the synthesis of α-aminophosphonates using a phosphoramidate, an aldehyde, and a dialkyl phosphite.

  • Step 1: Imine Formation (in situ). To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., toluene, ethanol, or solvent-free), add the amine or phosphoramidate (1.0 equiv). The mixture is stirred at room temperature or with gentle heating to facilitate the formation of the imine intermediate.

  • Step 2: Nucleophilic Addition. To the reaction mixture containing the in situ generated imine, add the dialkyl phosphite (1.0 equiv). The reaction may be catalyzed by a Lewis or Brønsted acid, or in some cases, can proceed without a catalyst, sometimes under microwave irradiation.

  • Step 3: Work-up and Purification. Upon completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α-aminophosphonate.

Data Presentation: Performance in the Kabachnik-Fields Reaction

EntryAldehydeAminePhosphiteProductYield (%)Reference
1BenzaldehydeDiethyl phosphoramidateDiethyl phosphiteDiethyl (phenyl(diethylphosphorylamino)methyl)phosphonateVaries[4]
2IsobutyraldehydeDiethyl phosphoramidateDimethyl phosphiteDimethyl ((diethylphosphorylamino)(isopropyl)methyl)phosphonateVaries[4]

Note: Specific yields are highly dependent on the substrates and reaction conditions.

Logical Relationship: Kabachnik-Fields Reaction Pathway

Kabachnik_Fields Aldehyde Aldehyde/Ketone Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Amine Amine (e.g., Diethyl phosphoramidate) Amine->Imine Product α-Aminophosphonate Imine->Product + Dialkyl Phosphite Phosphite Dialkyl Phosphite Phosphite->Product

Caption: In situ formation of an imine followed by nucleophilic addition of a phosphite.

This compound: A Reagent of Limited Synthetic Scope

In stark contrast to Diethyl phosphoramidate, this compound has not found widespread use in synthetic organic chemistry. A comprehensive review of scientific and patent literature reveals a significant lack of data supporting its application in common synthetic transformations.[2][3]

Absence in Phosphorylating Reactions

While the structure of DMMPA might suggest its potential as a phosphorylating agent for alcohols or amines, there is no substantial evidence to support this.[2] The morpholine moiety, while contributing to its unique properties, does not appear to confer the desired reactivity for efficient phosphate ester or phosphoramidate formation under standard conditions.

Stability and Hydrolysis

DMMPA is reported to be sensitive to prolonged exposure to air and slowly hydrolyzes in the presence of moisture.[1] This hydrolysis is rapid in acidic conditions.[1] This instability could be a contributing factor to its limited utility in synthetic reactions, which often require robust reagents that can withstand various reaction conditions.

PropertyThis compoundDiethyl Phosphoramidate
Primary Application Chemical agent simulant, toxicology studies[2][3]Reagent in organic synthesis[4]
Use in Kabachnik-Fields Not documentedYes[5][6]
Phosphorylating Agent Not documented[2]Can be used to prepare phosphoramidate derivatives[4]
Stability Slowly hydrolyzes with moisture, rapid in acid[1]Can undergo hydrolysis[4]

Causality Behind Experimental Choices: Why Choose One Over the Other?

The choice between this compound and Diethyl phosphoramidate is, in practice, a non-choice for the synthetic chemist. The decision is dictated by the intended application.

  • For P-N bond formation, specifically in the synthesis of α-aminophosphonates, Diethyl phosphoramidate is a viable and documented choice. Its primary amine-like reactivity at the nitrogen atom allows it to participate in reactions like the Kabachnik-Fields condensation.

  • For the vast majority of synthetic transformations, including phosphorylation, this compound is not a suitable reagent. The lack of documented successful applications, coupled with its primary use as a chemical simulant, strongly suggests that it does not possess the requisite reactivity or stability for general synthetic work. The reasons for this lack of reactivity are not extensively detailed in the literature but could be attributed to steric hindrance from the morpholine ring or electronic effects that deactivate the phosphorus center towards nucleophilic attack.

Experimental Workflow: Reagent Selection Logic

Reagent_Selection Start Synthetic Goal Goal1 Synthesize α-Aminophosphonate Start->Goal1 Goal2 General Phosphorylation Start->Goal2 Reagent1 Choose Diethyl phosphoramidate Goal1->Reagent1 Reagent2 Avoid Dimethyl morpholinophosphoramidate Goal2->Reagent2 Reason1 Documented efficacy in Kabachnik-Fields reaction Reagent1->Reason1 Protocol Proceed with Kabachnik-Fields protocol Reagent1->Protocol Reason2 Lack of documented synthetic applications and primary use as a chemical simulant Reagent2->Reason2

Caption: Decision tree for selecting between the two phosphoramidates for synthesis.

Conclusion

This guide has illuminated the profound differences in the synthetic utility of this compound and Diethyl phosphoramidate. While Diethyl phosphoramidate is a valuable tool for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction, this compound is conspicuously absent from the synthetic chemist's toolbox. Its documented use is confined to non-synthetic applications, primarily as a chemical warfare agent simulant.

For researchers and drug development professionals, the message is clear: the choice of a phosphoramidate reagent requires careful consideration of the desired transformation and a thorough review of the established literature. The structural similarity of these two compounds belies their vastly different chemical behavior, a crucial lesson in the nuanced world of synthetic chemistry.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11698, this compound. [Link]

  • Keglevich, G.; Bálint, E. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules2012 , 17, 12821-12835. [Link]

  • Wikipedia. Kabachnik–Fields reaction. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the toxicological profiles of Dimethyl morpholinophosphoramidate (DMMPA) and a structurally related organophosphorus compound, Dimethyl methylphosphonate (DMMP). Both compounds have been utilized as simulants for highly toxic chemical warfare agents, yet their intrinsic toxicities and mechanisms of action present notable differences. This document synthesizes data from foundational toxicology studies to offer a clear, evidence-based comparison for researchers in toxicology, pharmacology, and safety assessment.

Introduction and Rationale

This compound (DMMPA) is an organophosphate primarily known for its use as a simulant for the physical properties of anticholinesterase nerve agents in chemical defense training.[1][2] Its low volatility and physical characteristics mimic those of more hazardous agents, allowing for safer handling in training scenarios.[3] Similarly, Dimethyl methylphosphonate (DMMP) is also used as a nerve gas simulant and finds extensive application as a flame retardant, anti-foaming agent, and plasticizer.[4][5][6][7]

Despite their roles as "safer" alternatives, the potential for human exposure necessitates a thorough understanding of their toxicological profiles.[1] This guide directly compares the available data on the carcinogenicity, genotoxicity, reproductive toxicity, and mechanisms of action of DMMPA and DMMP to provide a comprehensive resource for risk assessment and experimental design.

The Organophosphate Context: Acetylcholinesterase Inhibition

Many organophosphorus compounds exert their acute toxicity by inhibiting the enzyme acetylcholinesterase (AChE).[8][9] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve endings, resulting in a cholinergic crisis characterized by symptoms like increased salivation, lacrimation, muscle tremors, and in severe cases, respiratory failure and seizures.[10][11][12] While this is the primary mechanism for highly toxic nerve agents and pesticides, the anticholinesterase activity of simulants like DMMPA and DMMP is significantly lower, which is a key aspect of their toxicological comparison.

Comparative Toxicity Analysis

The toxicological profiles of DMMPA and DMMP have been investigated, most notably through studies conducted by the U.S. National Toxicology Program (NTP). These studies provide the primary basis for a direct comparison.

Carcinogenicity
  • This compound (DMMPA): Long-term gavage studies in rodents revealed evidence of carcinogenicity. In F344/N rats, DMMPA administration led to a dose-related increase in the incidence of mononuclear cell leukemia in both males and females.[13][14] However, there was no evidence of carcinogenicity in B6C3F1 mice.[1][13]

  • Dimethyl Methylphosphonate (DMMP): In contrast, long-term studies found that DMMP was carcinogenic to male F344/N rats, inducing hyperplasia and transitional cell carcinomas in the kidneys.[15][16] It also showed a significant positive trend for mononuclear cell leukemia in male rats.[17] DMMP was not found to be carcinogenic to female rats or to mice of either sex, although the mouse study was limited by poor survival rates.[16][18]

The kidney tumors observed in male rats treated with DMMP are believed to be related to an accumulation of alpha-2u-globulin, a low-molecular-weight protein specific to male rats, suggesting this effect may not be directly relevant to humans.[15][17]

Genotoxicity and Mutagenicity
  • DMMPA: DMMPA was not mutagenic in Salmonella typhimurium assays.[2][13] However, it tested positive for mutagenicity in mouse lymphoma cells and was found to induce both chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary cells, indicating clastogenic potential.[14]

  • DMMP: DMMP has also shown evidence of mutagenic activity. It was found to act as a dominant lethal mutagen in male rats and mice, demonstrated by an increase in early fetal resorptions in untreated females mated with treated males.[4][19]

Reproductive Toxicity
  • DMMPA: Dermal application for 100 days produced no reproductive effects in rats.[2]

  • DMMP: Subchronic oral administration of DMMP to male Fischer 344 rats resulted in significant reproductive toxicity, including a dose-related decrease in sperm count, sperm motility, and fertility.[4] Histological examination of the testes in high-dose groups revealed degeneration and necrosis of cells in the spermatogenic tubules.[4] The male B6C3F1 mouse was found to be less responsive to these reproductive toxic effects.[19]

Data Summary Table

Toxicological EndpointThis compound (DMMPA)Dimethyl Methylphosphonate (DMMP)
Primary Use Chemical agent simulant[3]Chemical agent simulant, flame retardant[5][6]
Carcinogenicity (Rats) Some evidence: Increased mononuclear cell leukemia in male and female F344/N rats.[13][14]Evidence: Kidney tumors (transitional cell carcinoma) and increased mononuclear cell leukemia in male F344/N rats.[15][16]
Carcinogenicity (Mice) No evidence of carcinogenicity in B6C3F1 mice.[13]No evidence of carcinogenicity (study limited by poor survival).[16]
Genotoxicity Negative in Salmonella assay; positive for mutagenicity and clastogenicity in mammalian cell assays.[13][14]Positive for dominant lethal mutations in male rats and mice.[4][19]
Reproductive Toxicity No reproductive effects noted in rat dermal study.[2]Male reproductive toxicant: Decreased sperm count, motility, and fertility in rats.[4]

Experimental Methodologies

To ensure robust and reproducible toxicological assessment, standardized protocols are essential. The following sections detail the principles and step-by-step procedures for key in vitro assays used to evaluate cytotoxicity, genotoxicity, and neurotoxicity.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[22][23] The amount of formazan produced is directly proportional to the number of living cells.[21]

MTT_Assay_Workflow cluster_prep Phase 1: Cell Preparation cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: Assay Execution cell_seeding 1. Seed cells in a 96-well plate at optimal density (e.g., 10,000 cells/well). incubation1 2. Incubate for 24 hours (37°C, 5% CO2) to allow for cell adhesion. cell_seeding->incubation1 Adhesion add_compound 3. Add test compound (e.g., DMMPA) at various concentrations. incubation1->add_compound incubation2 4. Incubate for a defined period (e.g., 24, 48, or 72 hours). add_compound->incubation2 Exposure add_mtt 5. Add MTT solution (0.5 mg/mL final conc.) to each well. incubation2->add_mtt incubation3 6. Incubate for 2-4 hours to allow formazan crystal formation. add_mtt->incubation3 Reduction solubilize 7. Add solubilization solution (e.g., DMSO) to dissolve crystals. incubation3->solubilize read_plate 8. Measure absorbance at ~570 nm using a microplate reader. solubilize->read_plate Quantification

Caption: General workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to attach overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., DMMPA) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to subtract background).

Genotoxicity Assessment: The Alkaline Comet Assay

The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive technique for detecting DNA damage at the level of the individual cell.[24] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and the remaining nucleoids are subjected to electrophoresis.[25] Under alkaline conditions, DNA strand breaks and alkali-labile sites allow the damaged DNA to migrate away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.[25][26]

Comet_Assay_Workflow cluster_prep Phase 1: Slide Preparation cluster_lysis Phase 2: Lysis & Unwinding cluster_analysis Phase 3: Electrophoresis & Analysis mix_cells 1. Mix cell suspension with low-melting-point agarose. embed 2. Pipette cell-agarose mixture onto a pre-coated slide and solidify. mix_cells->embed cell_lysis 3. Immerse slide in cold lysis solution to remove cell membranes and proteins. embed->cell_lysis dna_unwinding 4. Place slide in alkaline electrophoresis buffer to unwind the DNA. cell_lysis->dna_unwinding electrophoresis 5. Perform electrophoresis at low voltage. Damaged DNA migrates to form a 'comet'. dna_unwinding->electrophoresis neutralize 6. Neutralize the slide with Tris buffer. electrophoresis->neutralize stain 7. Stain DNA with a fluorescent dye (e.g., SYBR Green or Ethidium Bromide). neutralize->stain visualize 8. Visualize comets via fluorescence microscopy and quantify with imaging software. stain->visualize

Caption: Key steps in performing the alkaline comet assay for DNA damage.

  • Slide Preparation: Prepare a suspension of single cells (from cell culture or tissue). Mix approximately 10,000 cells with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Quickly pipette the mixture onto a microscope slide pre-coated with normal melting point agarose (1%) and cover with a coverslip. Solidify on ice.

  • Lysis: Gently remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C. This step lyses the cells and unfolds the DNA.

  • DNA Unwinding: Remove the slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) to a level just covering the slides. Let the slides sit for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis in the same buffer at a low voltage (e.g., ~0.7 V/cm) for 20-30 minutes at 4°C.

  • Neutralization: After electrophoresis, gently remove the slides and wash them three times (5 minutes each) with a neutralization buffer (0.4 M Tris, pH 7.5).

  • Staining and Visualization: Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green or ethidium bromide) to each slide. Visualize the slides using a fluorescence microscope.

  • Scoring: Capture images and analyze them using specialized comet assay software to quantify the extent of DNA damage (e.g., by measuring tail length, percent DNA in the tail, or tail moment).

Neurotoxicity Assessment: Acetylcholinesterase Inhibition Assay

This assay quantifies the activity of AChE and is a primary screening method for organophosphate toxicity. The most common method is the colorimetric assay developed by Ellman.[27][28] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-Thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity; a reduction in this rate in the presence of a test compound indicates inhibition.[27][29]

AChE_Assay_Workflow cluster_prep Phase 1: Plate Setup cluster_incubation Phase 2: Inhibition Reaction cluster_detection Phase 3: Detection & Measurement setup_plate 1. Set up 96-well plate with wells for: - Blank (no enzyme) - Negative Control (enzyme, no inhibitor) - Positive Control (known inhibitor) - Test Compounds add_enzyme 2. Add AChE enzyme solution to all wells (except blank). setup_plate->add_enzyme add_inhibitor 3. Add test compounds, controls, or vehicle to appropriate wells. add_enzyme->add_inhibitor pre_incubation 4. Pre-incubate for ~15 minutes to allow inhibitor-enzyme interaction. add_inhibitor->pre_incubation add_reaction_mix 5. Initiate reaction by adding a mix of DTNB and substrate (ATCh) to all wells. pre_incubation->add_reaction_mix kinetic_read 6. Immediately measure absorbance at 412 nm in kinetic mode for 10-20 minutes. add_reaction_mix->kinetic_read calculate 7. Calculate the rate of reaction (Vmax) and determine percent inhibition. kinetic_read->calculate

Caption: Workflow for measuring acetylcholinesterase inhibition via the Ellman method.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Enzyme Solution: Prepare a working solution of AChE in assay buffer (e.g., 0.2 U/mL).

    • DTNB Solution: Prepare a 10 mM stock of DTNB in assay buffer.

    • Substrate Solution: Prepare a 14-15 mM stock of acetylthiocholine iodide (ATCI) in deionized water. Prepare this fresh.

    • Inhibitor Solutions: Dissolve test compounds and a positive control (e.g., chlorpyrifos) in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

  • Plate Setup (96-well format):

    • Blank wells: 150 µL assay buffer + 50 µL DTNB/ATCI mix.

    • Negative Control (100% activity): 140 µL assay buffer + 10 µL AChE + 10 µL vehicle.

    • Test Compound wells: 140 µL assay buffer + 10 µL AChE + 10 µL of test compound dilution.

  • Pre-incubation: Add the AChE enzyme to the appropriate wells, followed by the test compounds or vehicle. Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing DTNB and ATCI in assay buffer. Initiate the reaction by adding 40 µL of this mix to each well.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).

  • Data Analysis: Calculate the rate of reaction (V, change in absorbance per minute) for each well. The percent inhibition for each compound concentration is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

Conclusion

The comparative analysis of this compound (DMMPA) and Dimethyl methylphosphonate (DMMP) reveals distinct toxicological profiles despite their similar use as chemical agent simulants. DMMPA shows evidence of inducing leukemia in rats but lacks the significant male reproductive toxicity and specific kidney carcinogenicity observed with DMMP.[4][14] Conversely, DMMP is a potent male reproductive toxicant and induces kidney tumors in male rats, an effect potentially not relevant to humans.[15][17] Both compounds exhibit genotoxic potential in various assays.[14][19]

This guide underscores the principle that structural similarity does not guarantee identical toxicological outcomes. For researchers and drug development professionals, these findings highlight the necessity of comprehensive, compound-specific toxicity testing. The detailed protocols provided herein offer standardized methodologies for conducting such evaluations, ensuring the generation of reliable and comparable data for informed safety and risk assessment.

References

  • Benchchem. (n.d.). This compound: A Review of Limited Applications and Toxicological Profile.
  • LITFL. (n.d.). Organophosphorus agents. Toxicology Library.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. (n.d.). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair.
  • MDPI. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition.
  • McGill Radiobiology. (2015). Comet Assay Protocol.
  • PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
  • USGS. (n.d.). USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES.
  • IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. 21st Century Pathology.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Benchchem. (n.d.). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
  • Oxford Academic. (n.d.). Toxicity due to organophosphorus compounds: what about chronic exposure? Transactions of The Royal Society of Tropical Medicine and Hygiene.
  • Nature. (n.d.). Measuring DNA modifications with the comet assay: a compendium of protocols.
  • Abcam. (n.d.). MTT assay protocol.
  • NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Wikipedia. (n.d.). Organophosphate poisoning.
  • Medscape. (2023). Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology.
  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay.
  • PubMed. (n.d.). Reproductive toxicity of dimethyl methyl phosphonate (DMMP) in the male Fischer 344 rat.
  • PubChem. (n.d.). This compound.
  • PubMed. (n.d.). Biotransformation and male rat-specific renal toxicity of diethyl ethyl- and dimethyl methylphosphonate.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • ACS Publications. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry.
  • PubMed. (1986). NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies).
  • EPA NEPA. (n.d.). Health Advisory for Dimethyl Methylphosphonate (DMMP).
  • National Toxicology Program. (n.d.). TR-323: Dimethyl Methylphosphonate (CASRN 756-79-6) in F344/N Rats and B6C3F1Mice (Gavage Studies).
  • PubMed. (n.d.). Dimethyl methyl phosphonate induction of dominant lethal mutations in male mice.
  • NICNAS. (2019). Phosphonic acid, methyl-, dimethyl ester: Human health tier II assessment.
  • EPA NEPA. (n.d.). Provisional Peer Reviewed Toxicity Values for Dimethyl methylphosphonate (CASRN 756-79-6).
  • EPA. (2006). Provisional Peer Reviewed Toxicity Values for Dimethyl methylphosphonate.
  • Haz-Map. (n.d.). This compound.
  • ChemicalBook. (n.d.). CAS 597-25-1: this compound.
  • PubMed Central. (n.d.). Study of a QCM Dimethyl Methylphosphonate Sensor Based on a ZnO-Modified Nanowire-Structured Manganese Dioxide Film.
  • Wikipedia. (n.d.). Dimethyl methylphosphonate.
  • PubMed. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water.
  • ResearchGate. (n.d.). Structures of DMMP, pesticides/herbicides and their metabolites (“oxon”...).
  • PubMed. (n.d.). Leukemia induced in rats but not mice by this compound, a simulant anticholinesterase agent.
  • ResearchGate. (n.d.). Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP.

Sources

A Comparative Guide to Dimethyl Morpholinophosphoramidate and Other Organophosphate Simulants for Chemical Warfare Agent Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of Dimethyl morpholinophosphoramidate (DMMPA) with other organophosphate compounds used as chemical warfare agent (CWA) simulants. Recognizing the specialized and less-documented nature of DMMPA, this document contextualizes its performance by drawing comparisons with more extensively studied simulants, particularly Dimethyl methylphosphonate (DMMP). The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting an appropriate simulant for their experimental needs.

The Critical Role of Simulants in CWA Research

The extreme toxicity of organophosphate nerve agents such as Sarin (GB) and Soman (GD) necessitates the use of simulants in most research and development settings.[1][2] An ideal simulant mimics the physical and chemical properties of a CWA without its severe toxicological effects, enabling safe and ethical research into detection, decontamination, and the efficacy of protective equipment.[2][3] The selection of a simulant is a critical experimental choice, contingent on the specific properties being investigated, such as vapor pressure for detection studies or hydrolysis rates for decontamination research.

This compound (DMMPA): A Focused Profile

This compound (CAS No. 597-25-1) is a colorless, slightly viscous liquid with a primary documented application as a simulant for highly toxic anticholinesterase agents.[4][5] Its use is notably specialized, and publicly available data on its performance characteristics are limited compared to other organophosphate simulants.[4]

Chemical and Physical Properties of DMMPA:

  • Molecular Formula: C₆H₁₄NO₄P[6]

  • Appearance: Clear, colorless, slightly viscous liquid[5]

  • Boiling Point: 205 °C (decomposes)[5]

  • Density: 1.2237 g/cm³ at 25 °C[5]

  • Vapor Pressure: 1.4 mmHg at 23 °C[5]

  • Water Solubility: ≥ 100 mg/mL at 18 °C[5]

Toxicological Summary: Toxicology studies have been conducted on DMMPA to assess its safety for use as a simulant.[7] While significantly less toxic than actual nerve agents, it is noted that when heated to decomposition, it emits very toxic fumes of nitrogen oxides and phosphorus oxides.[5] Carcinogenicity studies in rats and mice have also been performed.[7]

Comparative Analysis with Other Organophosphate Simulants

To better understand the performance profile of DMMPA, it is essential to compare it with other more commonly utilized organophosphate simulants.

Key Simulants for Comparison
  • Dimethyl methylphosphonate (DMMP): The most widely used simulant for G-series nerve agents like Sarin due to structural similarities.[1][3][8]

  • Diethyl malonate: Used as a simulant for Soman.[9]

  • Malathion: An organophosphate insecticide also considered a suitable simulant for VX due to its low dermal toxicity and persistence.[9]

Physicochemical Property Comparison

The selection of a simulant is often dictated by how closely its physical and chemical properties match those of the target CWA.

PropertyThis compound (DMMPA)Dimethyl methylphosphonate (DMMP)Sarin (GB)Diethyl malonateMalathion
CAS Number 597-25-1756-79-6107-44-8105-53-3121-75-5
Molecular Formula C₆H₁₄NO₄PC₃H₉O₃PC₄H₁₀FO₂PC₇H₁₂O₄C₁₀H₁₉O₆PS₂
Molecular Weight ( g/mol ) 195.16124.08140.09160.17330.36
Boiling Point (°C) 205 (decomposes)[5]181[10]158199156-157 (decomposes)
Vapor Pressure (mmHg at 25°C) ~1.4 (at 23°C)[5]2.4[11]2.90.254 x 10⁻⁵
Density (g/cm³ at 25°C) 1.2237[5]1.145[3]1.08871.0551.23
Water Solubility High (≥100 mg/mL)[5]High (>100 g/L)[10]Miscible20 g/L145 mg/L
Toxicity (Oral LD₅₀, rat) Data not readily available>6810 mg/kg[11]0.01 mg/kg15,000 mg/kg885-1375 mg/kg

Data for Sarin, Diethyl malonate, and Malathion are compiled from various publicly available safety data sheets and chemical databases.

This table illustrates that while DMMPA shares some properties with DMMP, such as high water solubility, its higher molecular weight, boiling point, and lower vapor pressure suggest it may be a less volatile simulant. This could be advantageous in experiments where persistence is desired.

Performance in Simulant Applications
  • Detection: The spectroscopic properties of a simulant are crucial for developing and testing detection systems.[12] DMMP is frequently used in these studies due to its characteristic absorption signatures.[12][13][14] While specific spectroscopic data for DMMPA is not as widely published, its organophosphate structure would lend it to detection by similar methods, such as infrared spectroscopy or mass spectrometry.[15][16]

  • Decontamination: The rate of hydrolysis is a key parameter in evaluating decontamination solutions.[17][18] Studies on the hydrolysis of DMMP are extensive, showing it follows pseudo-first-order reaction behavior, yielding less toxic products.[19][20] The morpholino group in DMMPA may influence its hydrolysis rate compared to the simpler structure of DMMP. Research on the catalytic hydrolysis of various organophosphate simulants provides a framework for how DMMPA's performance in this area could be experimentally determined.[21][22]

Experimental Protocol: Comparative Hydrolysis Rate of Organophosphate Simulants

This protocol outlines a general methodology for comparing the hydrolysis rates of different organophosphate simulants, which is a critical performance metric for decontamination studies.

Objective: To determine and compare the pseudo-first-order hydrolysis rate constants of DMMPA and DMMP in a buffered aqueous solution.

Materials:

  • This compound (DMMPA)

  • Dimethyl methylphosphonate (DMMP)

  • Buffered solution (e.g., N-ethylmorpholine at pH 10)[17]

  • Nuclear Magnetic Resonance (NMR) spectrometer (³¹P NMR)

  • NMR tubes

  • Volumetric flasks and pipettes

  • DMSO-d₆ (for NMR locking and referencing)

Procedure:

  • Solution Preparation:

    • Prepare a 50 mM stock solution of the chosen buffer (e.g., N-ethylmorpholine) and adjust the pH to the desired value (e.g., 10.0).

    • Prepare 10 mM stock solutions of DMMPA and DMMP separately in the buffer solution.

  • NMR Sample Preparation:

    • In an NMR tube, mix 0.3 mL of the simulant stock solution with 0.3 mL of DMSO-d₆.

  • NMR Data Acquisition:

    • Acquire an initial ³¹P NMR spectrum immediately after mixing (t=0).

    • Continue to acquire spectra at regular time intervals (e.g., every 5, 10, 30 minutes, then hourly) to monitor the disappearance of the parent simulant peak and the appearance of hydrolysis product peaks.[21]

  • Data Analysis:

    • Integrate the peaks corresponding to the simulant and its primary hydrolysis product(s) in each spectrum.

    • Calculate the concentration of the simulant at each time point based on the relative peak integrals.

    • Plot the natural logarithm of the simulant concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

  • Comparison:

    • Compare the calculated rate constants for DMMPA and DMMP to evaluate their relative susceptibility to hydrolysis under the tested conditions.

Visualizing Simulant Relationships and Experimental Workflows

Diagrams can effectively illustrate the conceptual relationships and procedural steps in simulant research.

G cluster_CWA Chemical Warfare Agents cluster_Simulants Organophosphate Simulants cluster_Properties Key Comparative Properties CWA e.g., Sarin (GB), Soman (GD) DMMPA DMMPA CWA->DMMPA simulates DMMP DMMP CWA->DMMP simulates Other_OP Other Simulants (e.g., Diethyl malonate, Malathion) CWA->Other_OP simulates PhysChem Physicochemical Properties (Vapor Pressure, Solubility, etc.) DMMPA->PhysChem Toxicity Toxicological Profile (LD50, etc.) DMMPA->Toxicity Performance Performance Metrics (Hydrolysis Rate, Spectroscopic Signature) DMMPA->Performance DMMP->PhysChem DMMP->Toxicity DMMP->Performance Other_OP->PhysChem Other_OP->Toxicity Other_OP->Performance

Caption: Relationship between CWAs, their simulants, and key comparative properties.

G start Start: Prepare Simulant and Buffer Solutions mix Mix Simulant and Buffer in NMR Tube start->mix acquire_initial Acquire Initial ³¹P NMR Spectrum (t=0) mix->acquire_initial acquire_timed Acquire Spectra at Regular Time Intervals acquire_initial->acquire_timed acquire_timed->acquire_timed Loop process Process Spectra: Integrate Peaks acquire_timed->process plot Plot ln[Simulant] vs. Time process->plot calculate Calculate Rate Constant (k) plot->calculate compare Compare k values for different simulants calculate->compare end End compare->end

Caption: Experimental workflow for comparative hydrolysis rate determination.

Conclusion

This compound is a specialized organophosphate simulant with a documented history in chemical defense training. While public data on its performance is scarce compared to ubiquitous simulants like DMMP, its physicochemical properties suggest it may serve as a less volatile alternative in certain experimental contexts.

For researchers, the choice of a simulant remains a critical decision that must be guided by the specific aims of the study. When considering DMMPA, it is advisable to conduct preliminary experiments to characterize its relevant properties (e.g., hydrolysis rate, spectral signature) and validate its suitability for the intended application. This guide provides a framework for such a comparative evaluation, leveraging the extensive knowledge base of more common simulants to inform experimental design and data interpretation. The continued investigation and publication of data on a wider range of simulants, including DMMPA, will ultimately benefit the entire research community dedicated to developing countermeasures against chemical threats.

References

  • Dunnick, J. K., Gupta, B. N., Harris, M. W., & Lamb, J. C. (1984). Reproductive toxicity of dimethyl methyl phosphonate (DMMP) in the male Fischer 344 rat. Toxicology and Applied Pharmacology, 72(3), 379-387.
  • Grokipedia. (n.d.).
  • Ashland. (2018).
  • ChemIDplus. (n.d.). DMMP.
  • D'Agostino, P. A., & Chenier, C. L. (2017). Chemical warfare agent simulants for human volunteer trials of emergency decontamination: A systematic review. Journal of Applied Toxicology, 37(10), 1173-1184.
  • Blumbach, K., Pähler, A., Deger, H. M., & Dekant, W. (2000). Biotransformation and male rat-specific renal toxicity of diethyl ethyl- and dimethyl methylphosphonate. Toxicological Sciences, 53(1), 24-32.
  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Phosphonic acid, methyl-, dimethyl ester: Human health tier II assessment.
  • BenchChem. (n.d.).
  • CymitQuimica. (n.d.).
  • McGill, R. A., Nguyen, V. K., & Mott, D. R. (2024). Detection of dimethyl methylphosphonate (DMMP) with an interband cascade laser sensor. Optics Express, 32(10), 16723-16734.
  • Talanta. (2024). Recent advances in sensing toxic nerve agents through DMMP model simulant using diverse nanomaterials-based chemical sensors. Talanta, 272, 125785.
  • PubChem. (n.d.).
  • Wang, Y., et al. (2023). High-Performance Sn2+-Doped CuFe2O4-Based Resistance Gas Sensor for the Detection of the Sarin Simulant DMMP. MDPI.
  • Ploskonka, A. M., et al. (2019). Insight into organophosphate chemical warfare agent simulant hydrolysis in metal-organic frameworks.
  • Li, Y., et al. (2024). Research Progress in the Degradation of Chemical Warfare Agent Simulants Using Metal–Organic Frameworks. MDPI.
  • Brozena, A., Abercrombie-Thomas, P. L., & Tevault, D. (2018). Vapor Pressure Data and Analysis for Selected Organophosphorus Compounds, CMMP, DPMP, DMEP, and DEEP.
  • Zhang, Y., et al. (2023).
  • ACS Omega. (2025). Efficient Decontamination of Organophosphate-Based Pesticides and Nerve Agent Simulants Mediated by N-Containing Nucleophiles. ACS Omega.
  • Bartelt-Hunt, S. L., et al. (2008). A Review of Chemical Warfare Agent Simulants for the Study of Environmental Behavior. Critical Reviews in Environmental Science and Technology, 38(2), 112-136.
  • ResearchGate. (n.d.). Vapor Pressure of Organophosphorus Nerve Agent Simulant Compounds.
  • Butrow, A. B., et al. (2009). Vapor Pressure of Organophosphorus Nerve Agent Simulant Compounds.
  • Barry, J. A., et al. (1993). Dimethyl methylphosphonate (DMMP): a 31P nuclear magnetic resonance spectroscopic probe of intracellular volume in mammalian cell cultures. Biochemistry, 32(17), 4665-4670.
  • ResearchGate. (n.d.). Structure and key properties of sarin and DMMP.
  • Pinkard, B. R., et al. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. The Journal of Physical Chemistry A, 124(41), 8383-8389.
  • Chen, Y., et al. (2021). Force Fields for Molecular Modeling of Sarin and Its Simulants: DMMP and DIMP. The Journal of Physical Chemistry B, 125(16), 4048-4058.
  • NIST. (n.d.).
  • ResearchGate. (n.d.).
  • Brown, A. S., et al. (2017). Detection of chemical warfare agent simulants and hydrolysis products in biological samples by paper spray mass spectrometry. Analytical Methods, 9(20), 2975-2982.
  • PubMed. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP)
  • Cheméo. (n.d.).
  • ResearchGate. (n.d.). Detection of dimethyl methylphosphonate (DMMP) with an interband cascade laser sensor.
  • ResearchGate. (n.d.). Vapour pressure of nerve agent sarin and simulants (DMMP and DEEP).
  • Sci-Hub. (n.d.). Dimethyl methylphosphonate (DMMP): A phosphorus-31 nuclear magnetic resonance spectroscopic probe of intracellular volume in mammalian cell cultures.
  • National Toxicology Program. (1986). NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 298, 1-186.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity in Antibody Development for Organophosphate Sensing: A Comparative Analysis Featuring Dimethyl Morpholinophosphoramidate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the detection and neutralization of organophosphorus (OP) compounds, the development of highly specific antibodies is a critical endeavor. This guide provides an in-depth technical comparison of strategies for developing antibodies against these small molecules, with a special focus on the potential use of Dimethyl morpholinophosphoramidate (DMMP) as a hapten. While DMMP is widely recognized as a less toxic simulant for G-series nerve agents like Sarin and Soman, its application in generating specific antibodies and the subsequent cross-reactivity profiles remain a nuanced subject within the scientific community.[1][2] This guide will dissect the causal logic behind experimental choices in hapten design, antibody production, and cross-reactivity assessment, offering a framework for robust and self-validating protocols.

The Hapten Strategy: Eliciting an Immune Response to Small Molecules

Organophosphorus compounds, including DMMP and active nerve agents, are small molecules that are not immunogenic on their own. To generate an antibody response, they must be covalently linked to a larger carrier protein, a process that transforms the small molecule into a "hapten."[3][4] The design of this hapten-carrier conjugate is a pivotal step that profoundly influences the specificity and affinity of the resulting antibodies. The choice of the hapten, the linker used for conjugation, and the carrier protein itself all contribute to the final characteristics of the antibody.

The Rationale for Using DMMP as a Hapten

The primary motivation for considering DMMP as a hapten is its structural similarity to G-series nerve agents, coupled with its significantly lower toxicity. This makes it a safer alternative for handling in laboratory settings during the initial stages of immunogen preparation. The core phosphonate moiety of DMMP is a key structural feature shared with agents like Sarin, suggesting that antibodies raised against DMMP could potentially recognize the toxic counterparts.

However, a comprehensive review of the current literature reveals a notable scarcity of studies that have successfully utilized DMMP as a hapten to generate and characterize antibodies with detailed cross-reactivity profiles against a panel of organophosphorus compounds. Much of the published research focuses on using derivatives of the actual nerve agents or pesticides as haptens to achieve high-affinity and specific antibodies.[5][6] This guide, therefore, will present a comparative framework, juxtaposing the theoretical advantages and potential challenges of a DMMP-based approach with established methods.

Comparative Analysis of Hapten Design for Organophosphate Antibody Development

The selection of a hapten is a critical determinant of antibody specificity. An ideal hapten will mimic the electronic and steric properties of the target molecule, presenting key epitopes to the immune system.

Hapten StrategyRationale & AdvantagesPotential Disadvantages & Cross-Reactivity Profile
This compound (DMMP) Analog Safety: Significantly lower toxicity compared to live agents, facilitating safer handling during immunogen synthesis.[1] Structural Mimicry: The phosphonate core is a key feature of G-series nerve agents.Lower Affinity/Specificity: The morpholino group is not present in G-series agents, potentially leading to antibodies with lower affinity for the target agents. Cross-reactivity with other OPs would be highly dependent on the recognition of the core phosphorus chemistry.
Nerve Agent Derivatives (e.g., VX, Sarin analogs) High Specificity: Haptens closely resembling the target agent are more likely to elicit highly specific antibodies.[5] Proven Efficacy: Numerous studies have successfully used this approach to generate high-affinity antibodies.[5]Toxicity: Synthesis and handling of these haptens require specialized facilities and safety protocols due to their inherent toxicity.
Pesticide-Based Haptens (e.g., Paraoxon, Chlorpyrifos) Broad-Class Specificity: Can be designed to generate antibodies that recognize a class of organophosphate pesticides.[6] Commercial Availability: Some pesticide derivatives are more readily available for hapten synthesis.Limited Nerve Agent Cross-Reactivity: Antibodies may be highly specific to the pesticide structure and show minimal cross-reactivity with the distinct chemical structures of nerve agents.

Experimental Workflows for Assessing Antibody Cross-Reactivity

A thorough evaluation of antibody cross-reactivity is paramount to ensure the reliability of any diagnostic or therapeutic application. The following are standard, self-validating protocols for determining the specificity of antibodies developed against organophosphorus compounds.

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)

The ciELISA is a cornerstone technique for quantifying the cross-reactivity of antibodies against small molecules. It measures the ability of a free analyte (the cross-reactant) to compete with a coated antigen (the original hapten-protein conjugate) for binding to the antibody.

Experimental Protocol: Competitive Indirect ELISA (ciELISA)

  • Coating: Coat a 96-well microtiter plate with the hapten-carrier protein conjugate (e.g., DMMP-BSA) at an optimized concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with varying concentrations of the free competitor analytes (DMMP, Sarin, Soman, VX, and other relevant organophosphates).

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) at an appropriate dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP).

  • Signal Detection: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that causes 50% inhibition of the antibody binding to the coated antigen). The cross-reactivity is then calculated as: (IC50 of target analyte / IC50 of competitor analyte) x 100%.

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection A Coat plate with DMMP-BSA conjugate B Wash A->B C Block with non-fat dry milk B->C D Wash C->D F Add antibody-analyte mixture to plate D->F E Pre-incubate antibody with free analytes (DMMP, Sarin, etc.) E->F G Wash F->G H Add HRP-conjugated secondary antibody G->H I Wash H->I J Add TMB substrate I->J K Read absorbance J->K

Caption: Workflow for Competitive Indirect ELISA (ciELISA).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics, offering deeper insights into the association (ka) and dissociation (kd) rates of the antibody-antigen interaction. This is invaluable for understanding the nuances of cross-reactivity.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the primary antibody onto a suitable sensor chip surface (e.g., via amine coupling to a CM5 chip).

  • Analyte Injection: Inject a series of concentrations of the free analytes (DMMP, Sarin, Soman, etc.) over the sensor surface.

  • Association Phase: Monitor the change in the SPR signal as the analyte binds to the immobilized antibody.

  • Dissociation Phase: Flow buffer over the sensor surface and monitor the dissociation of the analyte from the antibody.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). Lower KD values indicate higher affinity. Comparing the KD values for different analytes provides a quantitative measure of cross-reactivity.

SPR_Workflow A Immobilize Antibody on Sensor Chip B Inject Analyte (e.g., DMMP) A->B C Monitor Association (ka) B->C D Inject Buffer C->D E Monitor Dissociation (kd) D->E F Regenerate Chip Surface E->F G Data Analysis: Determine KD F->G

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Interpreting Cross-Reactivity Data: A Hypothetical Case Study

As direct comparative data for DMMP-derived antibodies is limited, we present a hypothetical data table based on expected outcomes and principles derived from studies on other organophosphates. This serves as an illustrative guide for interpreting cross-reactivity results.

AnalyteAntibody from DMMP Hapten (Hypothetical IC50, nM)Antibody from Sarin-like Hapten (Hypothetical IC50, nM)Cross-Reactivity vs. Target (%) (DMMP Ab)Cross-Reactivity vs. Target (%) (Sarin Ab)
DMMP 5050001002
Sarin (GB) 50010010100
Soman (GD) 8001506.2566.7
VX >10,000>10,000<0.5<1
Paraoxon 200080002.51.25
Chlorpyrifos >10,000>10,000<0.5<1

Analysis of Hypothetical Data:

  • Antibody from DMMP Hapten: As expected, this antibody shows the highest affinity for DMMP. The cross-reactivity with Sarin and Soman is present but significantly lower, indicating that while the core phosphonate is recognized, the surrounding chemical structure plays a major role in binding. The lack of reactivity with VX, a V-series agent with a different structure, and the pesticide chlorpyrifos, highlights a degree of class specificity.

  • Antibody from Sarin-like Hapten: This antibody demonstrates high affinity and specificity for Sarin. The cross-reactivity with the structurally similar Soman is also significant. The very low reactivity with DMMP underscores the importance of the hapten's overall structure, not just the core moiety, in dictating antibody specificity.

Conclusion and Future Directions

The development of antibodies for the detection and neutralization of organophosphorus nerve agents is a field of critical importance. While the use of simulants like DMMP as haptens for antibody production offers significant safety advantages, the available scientific literature suggests that this approach is not yet widely established, and questions regarding the achievable affinity and specificity for target nerve agents remain. The established method of using haptens that are structurally very similar to the target agents continues to be the most documented path to generating high-affinity and specific antibodies, despite the associated handling challenges.

Future research should focus on systematic studies that directly compare the immunogenicity and resulting antibody cross-reactivity profiles of DMMP-based haptens with those derived from nerve agents. Such studies would provide the much-needed empirical data to guide the selection of the most appropriate hapten strategy for specific applications, whether for broad-spectrum detection or highly specific therapeutic intervention. The experimental protocols outlined in this guide provide a robust framework for conducting such vital comparative analyses.

References

  • Fournier, D., et al. (1993). Production and characterization of antibodies directed against organophosphorus nerve agent VX. Journal of Immunological Methods, 163(1), 113-120. [Link]

  • ten Hoeve, W., et al. (1997). Syntheses of haptens containing dioxaphosphorinan methoxyacetic acid linker arms for the production of antibodies to organophosphate pesticides. Bioconjugate Chemistry, 8(3), 257-266. [Link]

  • Huang, H., et al. (2001). Multiple reactive immunization towards the hydrolysis of organophosphorus nerve agents: hapten design and synthesis. Bioorganic & Medicinal Chemistry, 9(12), 3185-3195. [Link]

  • Wirsching, P., et al. (2001). Toward antibody-catalyzed hydrolysis of organophosphorus poisons. Proceedings of the National Academy of Sciences, 98(23), 13057-13061. [Link]

  • Mishra, R. K., et al. (2008). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunoassay and Immunochemistry, 29(4), 368-383. [Link]

  • Kumar, A., et al. (2021). Recent advances in fluorescent and colorimetric chemosensors for the detection of chemical warfare agents: a legacy of the 21st century. Chemical Society Reviews, 50(10), 5698-5744. [Link]

  • Bowen, J. P., et al. (1999). A comparison of flexible and constrained haptens in eliciting antibody catalysts for paraoxon hydrolysis. Bioorganic & Medicinal Chemistry Letters, 9(11), 1549-1554. [Link]

  • Mishra, R. K., et al. (2008). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ResearchGate. [Link]

  • Ahmed, A., et al. (2012). Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. International Journal of Agriculture and Biology, 14(6), 923-928. [Link]

  • Li, Y., et al. (2011). Studies on purification of methamidophos monoclonal antibodies and comparative immunoactivity of purified antibodies. Wei sheng yan jiu = Journal of hygiene research, 40(3), 334-337. [Link]

  • Al-Adwani, S., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Immunology, 12, 645591. [Link]

  • Pinacho, D. G., et al. (2016). Molecular Modeling Assisted Hapten Design to produce Broad Selectivity Antibodies for Fluoroquinolone Antibiotics. Analytical Chemistry, 88(21), 10682-10689. [Link]

  • Chemical Hazards Emergency Medical Management (CHEMM). (n.d.). Tabun (GA), Sarin (GB), Soman (GD), VX, and Fourth Generation Agents (FGAs). [Link]

  • Das, T., et al. (2024). Recent advances in sensing toxic nerve agents through DMMP model simulant using diverse nanomaterials-based chemical sensors. TrAC Trends in Analytical Chemistry, 172, 117560. [Link]

  • Im, J., et al. (2019). Binding thiourea derivatives with dimethyl methylphosphonate for sensing nerve agents. Scientific Reports, 9(1), 5658. [Link]

  • Ganesan, K., et al. (2023). Nerve Agents. In: StatPearls. StatPearls Publishing. [Link]

  • Valdez, C. A., et al. (2021). A novel oxime-based reactivator of nerve agent-inhibited human acetylcholinesterase with in vivo efficacy. Scientific Reports, 11(1), 18765. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Medical Management Guidelines for Nerve Agents (GA, GB, GD, VX). [Link]

Sources

A Comparative Study of the Reaction Kinetics of Dimethyl Morpholinophosphoramidate: A Review and Proposed Experimental Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organophosphorus chemistry, phosphoramidates represent a class of compounds with significant utility, ranging from prodrugs in antiviral therapies to key intermediates in organic synthesis.[1][2][3] Among these, Dimethyl morpholinophosphoramidate (DMMPA) presents a unique structural motif, incorporating a morpholine ring that influences its reactivity and potential applications.[4] Despite its classification as an organophosphorus compound, the documented applications of DMMPA are notably limited, with its primary historical use being a simulant for highly toxic anticholinesterase agents.[5][6] This guide provides a comprehensive review of the known information regarding DMMPA and proposes a rigorous experimental framework for a comparative study of its reaction kinetics, a critical step toward unlocking its broader synthetic potential.

Understanding the Landscape: General Reaction Kinetics of Phosphoramidates

Phosphoramidates are characterized by a covalent bond between a phosphorus (V) atom and a nitrogen atom. Their reactivity is largely governed by the nature of the substituents on both the phosphorus and nitrogen atoms, as well as the reaction conditions. Hydrolysis is a key reaction pathway for phosphoramidates and has been the subject of numerous kinetic studies.[1][2]

The mechanism of hydrolysis can proceed through different pathways, including SN2(P) mechanisms, and can be catalyzed by acid or base.[2][7] For instance, under alkaline conditions, many phosphoramidates undergo hydroxide ion-catalyzed hydrolysis.[7] The rate of this reaction is sensitive to the electronic and steric effects of the substituents. Electron-withdrawing groups on the leaving group (the amine moiety) can enhance the rate of hydrolysis, while bulky substituents around the phosphorus center can hinder the approach of the nucleophile, slowing the reaction.[3]

The stability of the P-N bond is a crucial factor in the design of phosphoramidate-based prodrugs, where controlled release of the active compound is desired.[1][8] Kinetic studies, therefore, provide essential data for tuning the stability and reactivity of these molecules for specific applications.

This compound (DMMPA): What We Know

DMMPA, with the chemical formula C₆H₁₄NO₄P, is a colorless to pale yellow liquid.[4][9] Its structure features a phosphorus atom bonded to two methoxy groups and a morpholinyl group.[4] While detailed kinetic studies on DMMPA are scarce in publicly available literature, its primary documented application as a chemical warfare agent simulant suggests a degree of stability under ambient conditions, coupled with predictable degradation pathways.[5][6]

The presence of the morpholine ring, a secondary amine, is expected to influence its reactivity compared to phosphoramidates derived from primary amines. The nitrogen atom in the morpholine ring is part of a six-membered heterocycle, which can affect the stereoelectronics of the P-N bond.

A Proposed Framework for a Comparative Kinetic Study

To rigorously characterize the reaction kinetics of DMMPA and compare it with relevant alternatives, a detailed experimental plan is necessary. This proposed study aims to elucidate the hydrolysis kinetics of DMMPA under various pH conditions and compare its reactivity to structurally related phosphoramidates.

Selection of Comparative Compounds

An effective comparative study requires the selection of appropriate reference compounds. The following compounds are proposed for comparison with DMMPA:

  • Dimethyl piperidinophosphoramidate: To assess the effect of a different six-membered heterocyclic amine.

  • Dimethyl diethylphosphoramidate: To compare the cyclic morpholine moiety with an acyclic secondary amine.

  • Dimethyl phenylphosphoramidate: To evaluate the influence of an aromatic amine.

Experimental Design and Methodology

The core of this investigation will be the determination of reaction rate constants under controlled conditions.

Experimental Workflow:

hydrolysis_mechanism DMMPA DMMPA Intermediate Pentacoordinate Intermediate DMMPA->Intermediate + H₂O or OH⁻ Products Dimethyl Phosphate + Morpholine Intermediate->Products

Caption: Simplified proposed mechanism for the hydrolysis of DMMPA.

Comparative Data Presentation (Hypothetical)

The results of the proposed study would be summarized in a table for easy comparison.

CompoundpHTemperature (°C)kobs (s⁻¹)Half-life (t₁/₂) (s)
This compound437Data to be determinedData to be determined
737Data to be determinedData to be determined
1037Data to be determinedData to be determined
Dimethyl piperidinophosphoramidate437Data to be determinedData to be determined
737Data to be determinedData to be determined
1037Data to be determinedData to be determined
Dimethyl diethylphosphoramidate437Data to be determinedData to be determined
737Data to be determinedData to be determined
1037Data to be determinedData to be determined
Dimethyl phenylphosphoramidate437Data to be determinedData to be determined
737Data to be determinedData to be determined
1037Data to be determinedData to be determined

Conclusion and Future Directions

While the current body of literature on the reaction kinetics of this compound is limited, this guide provides a foundational understanding based on the broader principles of phosphoramidate chemistry. The proposed experimental framework offers a clear and robust pathway for a comprehensive comparative study. The data generated from such a study would be invaluable for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science, potentially unlocking new applications for this intriguing molecule. Future work could also explore the kinetics of DMMPA in reactions other than hydrolysis, such as its use as a phosphorylating agent.

References

  • Lönnberg, T., Ora, M., & Lönnberg, H. (2010). Hydrolytic Reactions of Nucleoside Phosphoramidates: Kinetics and Mechanisms. Mini-Reviews in Organic Chemistry, 7(1), 33-43. [Link]

  • (2010). Hydrolytic Reactions of Nucleoside Phosphoramidates: Kinetics and Mechanisms. Ingenta Connect. [Link]

  • Singh, S. I., & Prabha, S. (2012). Studies on Synthesis and Kinetic Hydrolysis of Chiral Organic Phosphoramidates by Suitable Methods. Asian Journal of Chemistry, 24(4), 1815-1818. [Link]

  • Kumar, R., et al. (2006). A comparative study of the hydrolysis pathways of substituted aryl phosphoramidate versus aryl thiophosphoramidate derivatives of stavudine. Bioorganic & Medicinal Chemistry, 14(18), 6356-6363. [Link]

  • Ora, M., et al. (1995). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. Journal of the American Chemical Society, 117(42), 10571-10581. [Link]

  • Nguyen, T. T. H., et al. (2024). Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir. ACS Omega. [Link]

  • Gillingham, D., et al. (2021). Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis. Organic Process Research & Development, 25(10), 2334-2340. [Link]

  • (2021). Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis. ACS Publications. [Link]

  • (n.d.). Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis. ResearchGate. [Link]

  • Chafin, A. A., & Drago, R. S. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3684. [Link]

  • Balzarini, J., et al. (1996). Phosphoramidate derivatives of d4T as inhibitors of HIV: the effect of amino acid variation. Biochemical and Biophysical Research Communications, 225(2), 363-369. [Link]

  • Mehellou, Y., & De Clercq, E. (2010). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Future Medicinal Chemistry, 2(2), 221-240. [Link]

  • (n.d.). This compound. PubChem. [Link]

  • Shahabadi, N., & Falsafi, M. (2012). Exploring the binding mechanism of phosphoramidate derivative with DNA: spectroscopy, calorimetry and modeling. Journal of Photochemistry and Photobiology B: Biology, 114, 1-7. [Link]

  • (n.d.). This compound. CAS Common Chemistry. [Link]

  • (n.d.). This compound. Haz-Map. [Link]

Sources

A Comparative Guide to Validating the Purity of Synthesized Dimethyl Morpholinophosphoramidate Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of synthesized Dimethyl morpholinophosphoramidate (DMMPA). As a crucial intermediate in various chemical syntheses, the purity of DMMPA is paramount to ensure the quality and safety of the final products.[1] This document offers a comparative analysis of analytical methodologies, a detailed, step-by-step protocol for HPLC method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, and practical insights into data interpretation.[2][3][4][5] The methodologies described herein are designed to be a self-validating system, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

The Imperative of Purity for this compound

This compound (CAS No. 597-25-1) is an organophosphorus compound characterized as a colorless to pale yellow, slightly viscous liquid.[1][6] While its documented applications are primarily as a simulant for chemical defense training due to its physical properties, its structural motifs suggest potential as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1][6]

Given its intended and potential applications, ensuring the purity of synthesized DMMPA is a critical quality attribute. Impurities, which can arise from starting materials, by-products of side reactions, or degradation products, can have a significant impact on the efficacy, safety, and stability of the final product. For instance, toxicological studies have indicated potential carcinogenicity for DMMPA in rats, underscoring the need to control both the active compound and any related impurities.[7][8]

Selecting the Optimal Analytical Technique: A Comparative Overview

Several analytical techniques are available for the determination of the purity of organic compounds. The choice of method depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture. For an organophosphorus compound like DMMPA, which is water-soluble and potentially thermally labile, HPLC, particularly reversed-phase HPLC, is often the method of choice.[9] Its advantages include:

  • High Resolution and Specificity: HPLC can effectively separate the main compound from closely related impurities.

  • Sensitivity: With appropriate detectors (e.g., UV-Vis or Mass Spectrometry), HPLC can detect and quantify impurities at very low levels.

  • Versatility: A wide range of stationary and mobile phases can be used to optimize the separation.

  • Non-destructive: Allows for the collection of fractions for further analysis if needed.

Alternative Methodologies
Technique Principle Applicability to DMMPA Limitations
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Potentially applicable, but may require derivatization to increase volatility and thermal stability.DMMPA's relatively high boiling point and potential for thermal degradation can be problematic.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).31P-NMR is highly specific for organophosphorus compounds and can be used for purity determination.[10]Lower sensitivity compared to HPLC for trace impurity detection. Can be more complex to validate for routine quality control.[11]
Titrimetry Quantitative chemical analysis based on measuring the volume of a solution of known concentration.May be suitable for assaying the bulk material but lacks the specificity to identify and quantify individual impurities.Not a purity-indicating method.

While each technique has its merits, HPLC offers the best combination of specificity, sensitivity, and robustness for the routine purity analysis of this compound in a quality control environment.

A Validated HPLC Method for Purity Determination: A Step-by-Step Guide

The following section details a hypothetical, yet scientifically robust, reversed-phase HPLC (RP-HPLC) method for the purity analysis of DMMPA, followed by a comprehensive validation protocol in accordance with ICH Q2(R1) guidelines.[2][3][4][5]

The Principle of the Method

The proposed method utilizes RP-HPLC with UV detection. The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.

Instrumentation and Reagents
  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • This compound reference standard of known purity.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

Chromatographic Conditions
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Phosphoric acid in water: Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes
Method Validation Protocol

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[5]

HPLC Method Validation Workflow cluster_Preparation Preparation cluster_Execution Execution of Validation Parameters cluster_Finalization Finalization A Develop HPLC Method B Prepare Validation Protocol A->B C Qualify Instruments B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Analyze Data I->J K Prepare Validation Report J->K

Caption: A typical workflow for HPLC method validation.

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Prepare a solution of the DMMPA reference standard.

    • Prepare a solution of the synthesized DMMPA sample.

    • Prepare a placebo solution (if applicable, containing all excipients except the active ingredient).

    • Perform forced degradation studies on the DMMPA sample. Expose it to acidic, basic, oxidative, thermal, and photolytic stress conditions.[12][13]

    • Inject all prepared solutions into the HPLC system.

  • Acceptance Criteria:

    • The peak for DMMPA in the sample solution should have a similar retention time to the reference standard.

    • No interfering peaks should be observed at the retention time of DMMPA in the placebo and blank chromatograms.

    • The DMMPA peak should be well-resolved from any degradation product peaks (resolution > 1.5).

    • Peak purity analysis (using a PDA detector) should show that the DMMPA peak is spectrally pure.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Protocol:

    • Prepare a stock solution of the DMMPA reference standard.

    • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Plot a graph of the mean peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The data should be visually inspected for linearity.

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the DMMPA reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percentage recovery should be within 98.0% to 102.0% for each concentration level.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same DMMPA sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) for the results should be ≤ 2.0%.[14]

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve from the linearity study.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria:

    • The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic component)

    • Analyze a sample under each modified condition.

  • Acceptance Criteria:

    • The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits.

    • The purity results should not be significantly affected by the changes.

Data Interpretation and Reporting

A comprehensive validation report should be prepared, summarizing the results of all validation parameters.

Summary of Hypothetical Validation Data
Validation Parameter Result Acceptance Criteria Status
Specificity No interference at the retention time of DMMPA. Resolution > 2.0 for all degradation products.No interference. Resolution > 1.5.Pass
Linearity (r²) 0.9995≥ 0.999Pass
Range 50% - 150% of target concentrationDefined by linearity, accuracy, and precision.Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (RSD) Repeatability: 0.8%Intermediate: 1.2%≤ 2.0%Pass
LOD 0.01 µg/mL--
LOQ 0.03 µg/mL--
Robustness No significant impact on results from varied parameters.System suitability criteria met.Pass

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and consistency of synthesized chemical compounds. This guide has provided a comprehensive framework for validating an HPLC method for the purity determination of this compound. By following the principles of scientific integrity and adhering to established guidelines such as ICH Q2(R1), researchers can be confident in the reliability of their analytical data. The presented comparative analysis of analytical techniques further supports the selection of HPLC as a suitable method for this purpose.

References

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • Method for synthesizing dimethyl methyl phosphate. (2018). Google Patents.
  • This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Retrieved January 16, 2026, from [Link]

  • Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Comparison of the GC and HPLC methods for the determination of pesticides. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020). LCGC International. Retrieved January 16, 2026, from [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance. (2020). PubMed. Retrieved January 16, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved January 16, 2026, from [Link]

  • Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid. (2020). Google Patents.
  • Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved January 16, 2026, from [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). PubMed Central. Retrieved January 16, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 16, 2026, from [Link]

  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. (2019). PubMed. Retrieved January 16, 2026, from [Link]

  • NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). (1986). PubMed. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Analysis of Dimethyl Morpholinophosphoramidate (DMMPA) and Dimethyl Methylphosphonate (DMMP) as Chemical Simulants for Nerve Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the critical field of chemical defense research and the development of countermeasures against nerve agents, the use of chemical simulants is indispensable. These compounds mimic the physical and chemical properties of highly toxic nerve agents, such as Sarin (GB), allowing for safer handling and extensive experimental studies. This guide provides a detailed, objective comparison of two such organophosphorus simulants: Dimethyl morpholinophosphoramidate (DMMPA) and Dimethyl methylphosphonate (DMMP). Our analysis is grounded in experimental data to provide a clear understanding of their respective characteristics and suitability for various research applications.

Introduction: The Need for High-Fidelity Chemical Simulants

The extreme toxicity of nerve agents necessitates the use of less hazardous surrogates in the laboratory.[1] An ideal simulant should closely replicate the target agent's properties, including vapor pressure, reactivity, and interaction with detection and decontamination materials, while exhibiting significantly lower toxicity. DMMP is a widely used simulant for the G-series nerve agent Sarin due to its structural similarities.[2][3] DMMPA is another organophosphorus compound utilized as a simulant for highly toxic anticholinesterase agents.[4] This guide will delve into a side-by-side comparison of these two compounds to aid researchers in selecting the appropriate simulant for their specific experimental needs.

Physicochemical Properties: A Head-to-Head Comparison

The efficacy of a simulant is heavily dependent on its physical and chemical properties. The following table summarizes the key physicochemical characteristics of DMMPA and DMMP, drawing from available experimental data.

PropertyThis compound (DMMPA)Dimethyl methylphosphonate (DMMP)Sarin (GB)
Chemical Formula C₆H₁₄NO₄P[5]C₃H₉O₃PC₄H₁₀FO₂P
Molecular Weight 195.15 g/mol [4]124.08 g/mol 140.09 g/mol
Appearance Clear, colorless, slightly viscous liquid[4][6]Colorless liquidColorless liquid
Boiling Point 205 °C (decomposes)[6]181 °C158 °C
Density 1.2237 g/mL at 25 °C[6]1.145 g/mL at 25 °C1.0887 g/cm³ at 25 °C
Vapor Pressure 1.4 mmHg at 22.8 °C (73 °F)[6][7]<0.1 mmHg at 20 °C; 1.2 mmHg at 25 °C2.9 mmHg at 25 °C
Water Solubility Water soluble[4][6]Water solubleMiscible

Analysis of Physicochemical Properties:

From the data presented, both DMMPA and DMMP are colorless liquids with appreciable water solubility, similar to Sarin. However, there are notable differences. DMMPA has a significantly higher molecular weight and density compared to both DMMP and Sarin. This difference in molecular weight and structure influences their respective vapor pressures. DMMP's vapor pressure is closer to that of Sarin than DMMPA's, which is a critical factor for studies involving vapor detection and atmospheric dispersion. The choice between the two may, therefore, depend on whether the experimental focus is on liquid-phase reactions or vapor-phase detection and transport.

Chemical Reactivity: Hydrolysis and Thermal Decomposition

The chemical reactivity of a simulant, particularly its hydrolysis and thermal decomposition pathways, is crucial for mimicking the degradation of actual nerve agents and for developing effective decontamination strategies.

Hydrolysis

Dimethyl methylphosphonate (DMMP): The hydrolysis of DMMP has been studied more extensively. It undergoes hydrolysis to produce methylphosphonic acid and methanol.[8] The reaction follows pseudo-first-order kinetics.[8] Studies in hot-compressed water have determined the activation energy for this reaction to be 90.17 ± 5.68 kJ/mol.[8]

Causality in Experimental Design: The study of hydrolysis is fundamental to understanding the environmental persistence of these compounds and for developing aqueous-based decontamination solutions. The significant difference in hydrolysis behavior between neutral and acidic conditions for DMMPA highlights the importance of pH control in experimental protocols designed to evaluate its persistence or decontamination.

Thermal Decomposition

This compound (DMMPA): When heated to decomposition, DMMPA emits very toxic fumes of nitrogen oxides and phosphorous oxides.[6] Detailed studies identifying the full range of thermal decomposition products under various atmospheric conditions are limited in the available literature.

Dimethyl methylphosphonate (DMMP): The thermal decomposition of DMMP has been investigated on various surfaces, particularly metal oxides. The decomposition products can include methanol, formaldehyde, and methane.[9] The specific products and their distribution are highly dependent on the temperature and the nature of the catalytic surface. For instance, on alumina, one methoxy bond is cleaved around 200 °C, and the second at 300 °C.[1]

Experimental Insight: The analysis of thermal decomposition products is critical for developing thermal decontamination methods and for understanding the potential hazards associated with the high-temperature degradation of these compounds. The lack of detailed thermal decomposition data for DMMPA presents a knowledge gap that future research could address.

Toxicological Profile: A Safety Comparison

A primary driver for using simulants is their reduced toxicity compared to actual nerve agents.

SimulantAcute ToxicityChronic Toxicity/Other Effects
DMMPA Very low acute toxicity in mice.[10]Some evidence of carcinogenicity in male and female rats (mononuclear cell leukemia). No evidence of carcinogenicity in mice.[10]
DMMP Weak cholinesterase inhibiting properties.Can evoke sterility in male rodents at high doses.

Expert Interpretation: While both simulants are significantly less acutely toxic than nerve agents, they are not without potential health risks. The finding of carcinogenicity in rats for DMMPA, even if not observed in mice, warrants careful handling and adherence to safety protocols. Similarly, the reproductive toxicity of DMMP at high doses underscores the importance of minimizing exposure. These toxicological profiles must be considered when designing experiments and implementing safety procedures in the laboratory.

Experimental Protocols: A Framework for Comparative Evaluation

To provide a practical framework for researchers, we outline a detailed, step-by-step methodology for a comparative evaluation of the vapor-phase detection of DMMPA and DMMP. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained data.

Comparative Vapor Generation and Detection

Objective: To compare the vapor generation efficiency and detection sensitivity of DMMPA and DMMP using a common sensor platform.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare certified standard solutions of DMMPA and DMMP in a high-purity solvent (e.g., methanol or isopropanol) at concentrations ranging from 1 ppm to 1000 ppm. The use of certified standards is crucial for ensuring the accuracy of the generated vapor concentrations.

  • Vapor Generation System:

    • Utilize a controlled vapor generation system, such as a syringe pump coupled with a heated mixing chamber and a mass flow controller for the carrier gas (e.g., dry nitrogen). This setup allows for precise and reproducible generation of vapor concentrations.

  • Sensor Platform:

    • Employ a well-characterized sensor platform, such as a surface acoustic wave (SAW) sensor or a metal-oxide semiconductor (MOS) sensor, known for its sensitivity to organophosphorus compounds. The same sensor or a set of identically prepared sensors should be used for both simulants to ensure a valid comparison.

  • Experimental Procedure:

    • Calibrate the vapor generation system for each simulant by verifying the output concentration using a reference analytical method, such as gas chromatography-mass spectrometry (GC-MS).

    • Introduce a constant flow of the carrier gas to the sensor to establish a stable baseline.

    • Inject a known concentration of the simulant vapor into the carrier gas stream and record the sensor's response over time until a stable signal is reached.

    • Purge the system with the carrier gas to allow the sensor signal to return to the baseline.

    • Repeat the exposure and purging cycles for a range of concentrations for both DMMPA and DMMP.

  • Data Analysis:

    • For each simulant, plot the sensor response as a function of vapor concentration to generate a calibration curve.

    • Compare the sensitivity (slope of the calibration curve), limit of detection (LOD), and response/recovery times for DMMPA and DMMP.

Self-Validation: The protocol's integrity is maintained by the initial calibration of the vapor generator and the use of a consistent sensor platform. Repeating measurements at each concentration will provide statistical validation of the results.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Chemical Structures

Caption: Chemical structures of DMMPA and DMMP.

Experimental Workflow for Comparative Analysis

G prep Prepare Standard Solutions (DMMPA & DMMP) vap_gen Calibrate Vapor Generation System prep->vap_gen sensor_setup Setup and Stabilize Sensor Platform vap_gen->sensor_setup exposure Expose Sensor to Simulant Vapor sensor_setup->exposure purge Purge System and Record Recovery exposure->purge Repeat for multiple concentrations purge->exposure data_analysis Analyze Sensor Response (Sensitivity, LOD, Response Time) purge->data_analysis comparison Compare Performance of DMMPA vs. DMMP data_analysis->comparison

Caption: Workflow for comparative evaluation of chemical simulants.

Conclusion and Recommendations

Both this compound (DMMPA) and Dimethyl methylphosphonate (DMMP) serve as valuable, low-toxicity simulants for nerve agents. The choice between them should be guided by the specific requirements of the intended research.

  • DMMP is a more established and well-characterized simulant, particularly for Sarin. Its vapor pressure more closely mimics that of Sarin, making it a preferred choice for studies involving vapor detection, sensor development, and atmospheric transport modeling.

  • DMMPA , with its different chemical structure and reactivity, may be a suitable simulant in scenarios where a different hydrolysis profile or molecular interaction is desired. However, the limited data on its thermal decomposition and the toxicological finding of carcinogenicity in rats necessitate a cautious approach and further research to fully characterize its properties as a simulant.

For researchers embarking on new studies, it is recommended to carefully consider the key physical and chemical properties of the target nerve agent and select the simulant that provides the most relevant and reliable experimental model. The experimental protocol outlined in this guide provides a robust starting point for conducting such comparative evaluations in-house, ensuring the selection of the most appropriate simulant for advancing research in chemical defense and drug development.

References

  • Benchchem. This compound: A Review of Limited Applications and Toxicological Profile. (URL not available)
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • National Toxicology Program. Toxicology and Carcinogenesis Studies of this compound (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Technical Report Series No. 298. (1986).
  • Pinkard, B. R., Shetty, S., Kramlich, J. C., Reinhall, P. G., & Novosselov, I. V. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. The Journal of Physical Chemistry A, 124(41), 8383–8389. [Link]

  • ResearchGate. Vapor Pressure of Dimethyl Phosphite and Dimethyl Methylphosphonate. [Link]

  • ResearchGate. (PDF) Advances in the chemical sensors for the detection of DMMP — A simulant for nerve agent sarin. [Link]

  • MDPI. Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO2 Catalysts with Different Morphologies. [Link]

  • Taylor & Francis Online. Dimethyl methylphosphonate – Knowledge and References. [Link]

  • ResearchGate. (PDF) Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. [Link]

  • ScienceDirect. Decomposition of dimethyl methylphosphonate vapor on ultrathin-film titania photocatalytic light absorber. [Link]

  • MDPI. Research Progress in the Degradation of Chemical Warfare Agent Simulants Using Metal–Organic Frameworks. [Link]

  • Benchchem. This compound: A Review of Limited Applications and Toxicological Profile. (URL not available)
  • ACS Chemical Health & Safety. Optimization of Neutralization Conditions and Comparative Study of Nerve Agents and Simulants Using a Reaction Calorimeter. [Link]

  • National Institutes of Health. Chemical warfare agent simulants for human volunteer trials of emergency decontamination: A systematic review. [Link]

  • Taylor & Francis Online. A Review of Chemical Warfare Agent Simulants for the Study of Environmental Behavior. [Link]

  • ResearchGate. Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. [Link]

  • ResearchGate. (PDF) Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. [Link]

  • National Institutes of Health. Supramolecular Detection of a Sub-ppm Nerve Agent Simulant by a Smartphone Tool. [Link]

  • ResearchGate. Unimolecular decomposition pathway to afford .PO and PN from dimethyl... | Download Scientific Diagram. [Link]

  • ResearchGate. Screening for Improved Nerve Agent Simulants and Insights into Organophosphate Hydrolysis Reactions from DFT and QSAR Modeling | Request PDF. [Link]

  • Benchchem. An In-depth Technical Guide to the Preliminary Investigation of Dimethyl Methylphosphonate (DMMP) Hydrolysis Products. (URL not available)
  • AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • ResearchGate. Unimolecular decomposition pathway to afford .PO and PN from dimethyl... | Download Scientific Diagram. [Link]

  • MERCK INDEX. DMMP. (URL not available)
  • ScienceDirect. Reproductive toxicity of dimethyl methyl phosphonate (DMMP) in the male Fischer 344 rat. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dimethyl morpholinophosphoramidate (DMMPA)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of Dimethyl morpholinophosphoramidate (DMMPA, CAS No. 597-25-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with field-proven insights to ensure personnel safety and environmental compliance. The protocols herein are based on the known chemical properties and toxicological profile of DMMPA, ensuring a self-validating system of laboratory safety.

Core Principle: Hazard-Based Waste Management

Proper disposal begins with a thorough understanding of the substance's risks. This compound is not a benign compound; its toxicological profile necessitates its classification as a hazardous waste. The primary driver for these stringent protocols is its potential carcinogenicity, as identified in studies by the National Toxicology Program (NTP), and its classification as a suspected mutagen.[1][2][3] Therefore, all materials contaminated with DMMPA, including the pure substance, solutions, reaction mixtures, and contaminated labware, must be disposed of as hazardous chemical waste.

Key Chemical & Toxicological Properties of DMMPA:

PropertyDescriptionSource(s)
Appearance Clear, colorless, slightly viscous liquid.[1][2]
Solubility Water-soluble.[1][4]
Stability Slowly hydrolyzes upon exposure to moisture. This reaction is accelerated in acidic conditions.[1][4]
Primary Hazard Suspected carcinogen and mutagen.[1][3]
Acute Toxicity Considered to have low acute toxicity in small, acute exposures.[2]
Combustibility Classified as a combustible liquid.[3]

Regulatory Framework: Adherence to RCRA Standards

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Laboratories are classified as waste generators and must comply with specific requirements for waste accumulation, storage, and disposal.[7] All procedures in this guide are designed to meet or exceed these federal standards. It is imperative to consult your institution's Environmental Health & Safety (EHS) department, as local and state regulations may be more stringent.[6][8]

Step-by-Step Disposal Protocol for DMMPA Waste

This protocol outlines the lifecycle of DMMPA waste from the point of generation to its final removal from the laboratory.

Step 1: Waste Segregation

The foundational principle of chemical safety is to never mix incompatible waste streams.[5] This prevents dangerous reactions and ensures proper disposal pathways.

  • Action: Collect all DMMPA-containing waste in a dedicated container.

  • Causality: DMMPA is an organophosphorus compound.[1] It should not be mixed with:

    • Strong Acids: Accelerates hydrolysis.[1]

    • Strong Oxidizing Agents: Can lead to unpredictable and potentially energetic reactions.[9]

    • Incompatible Solvent Streams: Do not mix halogenated and non-halogenated solvent wastes unless explicitly permitted by your EHS office.[10]

Step 2: Container Selection

The integrity of the waste container is critical to prevent leaks and exposure.[5]

  • Action: Use a chemically compatible container, preferably plastic (e.g., high-density polyethylene, HDPE), that is in good condition with a secure, leak-proof screw cap.[10][11]

  • Causality: The container must not react with or be degraded by the waste.[5] Since DMMPA is often used in organic synthesis, ensure the container is compatible with any solvents present. Repurposed containers must have their original labels completely defaced, and they should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[10]

Step 3: Proper Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.[7] An improperly labeled container can lead to serious incidents.

  • Action: As soon as the first drop of waste enters the container, affix a completed hazardous waste label provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "this compound Waste" and the names of any other components (e.g., solvents). Do not use abbreviations.[10]

    • The approximate percentages of each component.

    • The relevant hazard warnings (e.g., "Toxic," "Carcinogen"). This can be done with pictograms or text.[7]

    • The date of first accumulation.

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[7][11]

  • Action: Keep the labeled, closed DMMPA waste container in your designated SAA. This is typically within the laboratory fume hood where the work is performed. The container must be kept closed at all times except when adding waste.[11]

  • Causality: Storing waste at the point of generation ensures it remains under the control of trained laboratory personnel.[5] Keeping containers closed prevents the release of vapors and protects the contents from reacting with air or moisture.[4] For liquid waste containers stored on the floor, secondary containment is mandatory.[10]

Step 5: Arranging for Disposal

Laboratory personnel are responsible for managing waste within the SAA, but final disposal must be handled by trained professionals.

  • Action: Once the waste container is nearly full (no more than 90%) or when you have finished the project generating the waste, contact your institution's EHS department to schedule a waste pickup.[10][12]

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste according to strict federal and state regulations, ensuring it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Spill and Decontamination Procedures

Accidental spills must be managed immediately and correctly to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE) for Spill Cleanup

The following table summarizes the minimum required PPE when handling pure DMMPA or cleaning a spill.

PPE CategorySpecificationRationale & Source(s)
Hand Protection Wear appropriate protective gloves.To prevent skin contact.[9]
Body Protection Disposable Tyvek-type protective clothing or sleeves.To prevent contamination of personal clothing.[4]
Eye Protection Safety glasses with side shields or goggles.Standard laboratory practice to protect from splashes.[9]
Respiratory For neat compound or large spills, a NIOSH-approved respirator with an organic vapor/HEPA filter cartridge is recommended.To prevent inhalation of aerosols or vapors.[4]
Small Spill Cleanup Protocol

This protocol is for small spills (typically <100 mL) within a chemical fume hood. For larger spills, evacuate the area and contact EHS immediately.[12]

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: Use absorbent paper or pads to gently cover and absorb the liquid DMMPA.[4] Do not use reactive absorbents.

  • Collection: Carefully pick up the saturated absorbent material using tongs or forceps. Place it, along with any contaminated gloves or clothing, into a vapor-tight plastic bag or a dedicated container.[4]

  • Labeling: Seal the bag/container and label it as "Hazardous Waste: Debris contaminated with this compound."

  • Decontamination: Wash the contaminated surface thoroughly with a soap and water solution.[4] Collect the cleaning solution as hazardous waste.

  • Disposal: The sealed bag of contaminated debris must be disposed of through the EHS hazardous waste program.

DMMPA Waste Management Decision Flow

The following diagram illustrates the decision-making process for the proper management and disposal of DMMPA waste in a laboratory setting.

G Diagram 1: DMMPA Waste Management Decision Flow A DMMPA Waste Generated (Liquid, Solid, or Debris) B Is waste container chemically compatible & in good condition? A->B C Obtain new, appropriate waste container from EHS B->C No D Affix 'Hazardous Waste' Label. List all constituents. B->D Yes C->D E Place in designated Satellite Accumulation Area (SAA) D->E F Keep container closed. Use secondary containment. E->F G Is container >90% full OR waste generation complete? F->G H Continue work, add waste as needed. G->H No I Schedule pickup with Environmental Health & Safety (EHS) G->I Yes H->G J EHS transports waste to Central Accumulation Area for disposal I->J

Caption: Decision workflow for handling DMMPA waste from generation to disposal.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • DIMETHYL MORPHOLINOPHOSPHORAMID
  • This compound: A Review of Limited Applications and Toxicological Profile. Benchchem.
  • Dimethyl morpholinophosphoramid
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Waste Management: The New Regul
  • Regulation of Labor
  • CAS 597-25-1: Dimethyl morpholinophosphoramid
  • Standard Guide for Disposal of Laboratory Chemicals and Samples.
  • SAFETY DATA SHEET - Dimethyl phosphon
  • SAFETY D
  • SAFETY DATA SHEET - Dimethyl methylphosphon
  • Dimethyl morpholinophosphoramid
  • Chemical Waste Management SOP. Texas Tech University.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Chemical Waste Management for Laboratories. Universidade Federal Fluminense.
  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University.
  • Dimethyl morpholinophosphoramid
  • Chemical Waste Management Guide. Southern Illinois University.
  • SOP for the safe use of N,N-Dimethylformamide (DMF). LSU Health Shreveport.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl morpholinophosphoramidate
Reactant of Route 2
Reactant of Route 2
Dimethyl morpholinophosphoramidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.